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Hydroxyethoxyethyl urea Documentation Hub

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  • Product: Hydroxyethoxyethyl urea
  • CAS: 23194-10-7

Core Science & Biosynthesis

Foundational

Foreword: The Scientific Imperative of Hydroxyethyl Urea

An In-Depth Technical Guide to the Synthesis and Characterization of Hydroxyethyl Urea Hydroxyethyl urea (HEU) has emerged as a cornerstone ingredient in modern cosmetic and pharmaceutical formulations, prized for its ex...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Hydroxyethyl Urea

Hydroxyethyl urea (HEU) has emerged as a cornerstone ingredient in modern cosmetic and pharmaceutical formulations, prized for its exceptional efficacy as a humectant and moisturizing agent.[1][2][3][4] Its simple structure belies a sophisticated performance profile, offering potent hydration without the tacky residue often associated with traditional humectants like glycerin.[5] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a mere recitation of facts to provide a field-proven perspective on the synthesis, purification, and rigorous characterization of this versatile molecule. We will explore the causality behind procedural choices, ensuring that every protocol is a self-validating system grounded in authoritative science.

Part 1: The Synthesis of Hydroxyethyl Urea - From Benchtop to Industrial Scale

The most prevalent and economically viable route for synthesizing hydroxyethyl urea is the transamidation reaction between urea and ethanolamine.[1][6][7] This process is an equilibrium reaction that strongly favors the formation of the product and is adaptable from laboratory-scale experiments to large-scale industrial production.[6][7][8]

The Underlying Chemistry: Mechanism of Transamidation

The reaction proceeds via the nucleophilic attack of the amino group of ethanolamine on one of the carbonyl carbons of urea. This is followed by the elimination of ammonia, which drives the reaction forward.

Reaction Scheme: H₂N(CO)NH₂ (Urea) + HOCH₂CH₂NH₂ (Ethanolamine) ⇌ HOCH₂CH₂NH(CO)NH₂ (Hydroxyethyl Urea) + NH₃ (Ammonia)

The mechanism can be visualized as an equilibrium process where the in-situ formation of isocyanic acid from urea reacts with ethanolamine.[9] Elevated temperatures are required to facilitate the reaction and the removal of the ammonia byproduct.[10][11]

Laboratory-Scale Synthesis Protocol

This protocol outlines a robust method for producing high-purity hydroxyethyl urea in a standard laboratory setting. The causality behind using an excess of urea is to shift the reaction equilibrium towards the product, maximizing the conversion of the more valuable ethanolamine.

Experimental Protocol: Synthesis of Hydroxyethyl Urea

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser. The condenser outlet should be connected via tubing to a gas trap containing a dilute acid solution (e.g., 10% hydrochloric or formic acid) to neutralize the evolved ammonia gas.[10][11]

  • Charging Reactants: To the reaction flask, add ethanolamine and a molar excess of urea. A typical molar ratio is 1:1.5 to 1:2 of ethanolamine to urea.[10][12]

  • Reaction Execution: Begin vigorous stirring (e.g., 250-350 rpm) and heat the mixture to a temperature of 110-140°C.[10][11] The urea will melt and the mixture will become a clear liquid.

  • Monitoring Progress: Maintain the reaction temperature for 3-4 hours.[10][11] The reaction progress can be monitored by observing the cessation of ammonia evolution (i.e., when bubbling in the acid trap ceases). The pH of the evolved gas can also be tested with litmus paper; the reaction is considered complete when the gas is neutral (pH ≈ 7).[11]

  • Initial Purification: Once the reaction is complete, cool the mixture to 70-80°C.[10] To remove unreacted ammonia and any remaining ethanolamine, the molten product can be sparged with an inert gas like nitrogen.[6][8]

  • Crystallization and Isolation: Add a suitable recrystallization solvent, such as ethanol or isopropanol, to the warm mixture and perform a hot filtration to remove any insoluble impurities.[10] Allow the filtrate to cool slowly to room temperature, then further cool to approximately 5°C to induce crystallization.[10]

  • Final Product: Collect the precipitated white crystals by vacuum filtration. Wash the crystals with a small amount of cold organic solvent to remove any residual impurities. Dry the purified hydroxyethyl urea in a vacuum oven. The expected melting point is in the range of 92-96°C.[1][13]

Table 1: Typical Laboratory Synthesis Parameters

ParameterValue/RangeRationale
Reactant Molar Ratio1:1.5 - 1:2 (Ethanolamine:Urea)Excess urea drives the equilibrium to favor product formation.[10][12]
Reaction Temperature110 - 140°CProvides sufficient energy to overcome the activation barrier and facilitates ammonia removal.[10][11]
Reaction Time3 - 4 hoursTypical duration to achieve high conversion.[10]
Stirring Speed250 - 350 rpmEnsures a homogenous reaction mixture.[11]
Purification MethodRecrystallization from AlcoholEffectively removes unreacted starting materials and byproducts to yield high-purity solid.[10]
Industrial Production and Alternative Routes

On an industrial scale, the process is similar but involves larger reactors and more controlled post-processing. After the reaction, the mixture is often diluted with water to create a 50-60% aqueous solution, and residual ammonia is neutralized with an acid like lactic acid to form a stable salt, preventing decomposition.[6][7][8]

An alternative synthesis route involves the reaction of urea with ethylene oxide in a process called ethoxylation, though this method requires careful handling of highly reactive and hazardous ethylene oxide.[14] Another less common method is the N-carbamoylation of ethanolamine using potassium cyanate.[1][6]

Synthesis_Workflow cluster_reactants Reactant Staging cluster_process Core Process cluster_product Final Product Urea Urea Reaction Transamidation Reaction (110-140°C, 3-4h) Urea->Reaction Ethanolamine Ethanolamine Ethanolamine->Reaction Purification Purification (N₂ Sparge, Neutralization) Reaction->Purification Ammonia byproduct Isolation Isolation & Drying (Crystallization, Filtration) Purification->Isolation HEU High-Purity Hydroxyethyl Urea Isolation->HEU Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_result Data Interpretation Sample Synthesized HEU NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Thermal Thermal Analysis (DSC, TGA) Sample->Thermal Data Structural Confirmation & Purity Assessment NMR->Data FTIR->Data MS->Data Thermal->Data

Caption: Integrated workflow for the characterization of hydroxyethyl urea.

Spectroscopic Characterization

NMR is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the dried HEU sample in approximately 0.5 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Data Analysis: Integrate the proton signals and assign the chemical shifts for both proton and carbon spectra based on the known structure of hydroxyethyl urea.

Expected Results: The ¹H NMR spectrum in DMSO-d₆ will show distinct signals corresponding to the different protons in the molecule. [15]The progressive conversion from ethanolamine to HEU can be tracked by the appearance of new peaks and the disappearance of reactant peaks. [9][16]

Table 2: Representative NMR and Spectroscopic Data for Hydroxyethyl Urea

TechniqueParameterExpected Result/ObservationReference
¹H NMR (in DMSO-d₆)Chemical Shift (δ)~6.0 ppm (t, -NH-)[15]
~5.5 ppm (s, -NH₂)[15]
~4.7 ppm (t, -OH)[15]
~3.4 ppm (q, -CH₂-OH)[15]
~3.0 ppm (q, -NH-CH₂-)[15]
FTIR (KBr Pellet)Key Peaks (cm⁻¹)~3400-3200 (N-H and O-H stretching)[17]
~1660 (C=O stretching, Amide I)[17]
~1590 (N-H bending, Amide II)[17]
~1070 (C-O stretching)[17]
Mass Spec. (EI)Key Fragments (m/z)104 (Molecular Ion [M]⁺)[18]
74[18]
73[18]
44[18]
30[18]

FTIR is a rapid and effective technique for identifying the key functional groups present in the molecule, confirming the formation of the urea and hydroxyl moieties.

Protocol: FTIR Analysis

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the HEU sample with dry KBr powder and pressing it into a transparent disk. Alternatively, perform an Attenuated Total Reflectance (ATR) measurement on the solid powder.

  • Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to N-H, O-H, C=O, and C-O bonds. The presence of water can lead to a broadening of the O-H and N-H stretching peaks. [17][19]

MS provides information about the molecular weight of the compound and its fragmentation pattern, offering definitive proof of its identity.

Protocol: MS Analysis

  • Sample Introduction: Introduce the sample into the mass spectrometer, often via a direct insertion probe or coupled with Gas Chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).

  • Data Acquisition: Scan the mass-to-charge (m/z) ratio to obtain the mass spectrum.

  • Data Analysis: Identify the molecular ion peak ([M]⁺), which should correspond to the molecular weight of HEU (104.11 g/mol ). [7][20]Analyze the fragmentation pattern to further confirm the structure. [18]

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the thermal stability, melting point, and purity of the synthesized compound.

Protocol: Thermal Analysis

  • Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the HEU sample into an aluminum DSC or TGA pan.

  • Data Acquisition (DSC): Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to measure heat flow. This will reveal the melting point and any other phase transitions.

  • Data Acquisition (TGA): Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to measure mass loss as a function of temperature. This indicates the onset of thermal decomposition.

  • Data Analysis: Determine the melting point from the peak of the endotherm in the DSC thermogram. The TGA curve will show the temperature at which the compound begins to degrade.

Part 3: Physicochemical Properties and Safety Considerations

A thorough understanding of the physical properties and safety profile of hydroxyethyl urea is essential for its application and handling.

Table 3: Key Physicochemical Properties of Hydroxyethyl Urea

PropertyValueReference
CAS Number 2078-71-9; 1320-51-0[7][8]
Molecular Formula C₃H₈N₂O₂[7][20]
Molecular Weight 104.11 g/mol [7][8][20]
Appearance White to light yellow crystalline solid[7][8][13]
Melting Point 94 - 95 °C[1][7][8]
Solubility Highly soluble in water[6][7][8]
log P (estimated) -2.06[7]
Safety and Handling

While generally considered safe for cosmetic use, hydroxyethyl urea must be handled with appropriate care in a laboratory or industrial setting. [6]* Hazards: It can be a mild skin and eye irritant. [7][21]Inhalation of dust should be avoided. [22][23]* Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling the compound. [21][24]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [21][22]* Spills: In case of a spill, avoid generating dust. Sweep or vacuum the material into a suitable container for disposal. [22][23]

Conclusion

The synthesis of hydroxyethyl urea via the transamidation of urea and ethanolamine is a straightforward yet robust process that yields a highly valuable product. Its successful synthesis is validated through a comprehensive suite of characterization techniques, including NMR, FTIR, MS, and thermal analysis. Each method provides a critical piece of the puzzle, ensuring the final product's identity, purity, and stability. This guide provides the foundational knowledge and practical protocols necessary for professionals to confidently produce and verify high-quality hydroxyethyl urea for advanced applications in the pharmaceutical and cosmetic industries.

References

  • Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. (2018). Cosmetic Ingredient Review. [Link]

  • Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. (2018, August 29). Cosmetic Ingredient Review. [Link]

  • Exploring the Diverse Applications of 2-Hydroxyethylurea in Industry. (2026, March 24). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • A kind of industrial preparation method of β-hydroxyethyl urea. (2019).
  • Synthetic method of ethoxy urea. (2013).
  • Hydroxyethyl Urea Crystal Hydrate: Experimental and Theoretical Study. (2025, January). ResearchGate. [Link]

  • Formation of (2-hydroxyethyl)urea as a function of urea/ethanolamine... (n.d.). ResearchGate. [Link]

  • Hydroxyethyl Urea. (n.d.). PubChem. [Link]

  • Where Does Hydroxyethyl Urea Come From? (2024, August 21). Bloom Tech. [Link]

  • Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. (2021, May 14). MDPI. [Link]

  • What is Hydroxyethyl Urea? (2024, August 19). Bloom Tech. [Link]

  • Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. (2019, January 23). Cosmetic Ingredient Review. [Link]

  • (a) ¹H NMR spectra and (b) ¹³C NMR spectra of the formation of... (n.d.). ResearchGate. [Link]

  • Urea, (2-hydroxyethyl)-. (n.d.). NIST WebBook. [Link]

  • Safety Assessment of Hydroxyethyl Urea as Used in Cosmetics. (n.d.). ResearchGate. [Link]

  • Hydroxyethyl Urea. (2016, January 1). [Link]

  • Quantitative analysis of hydroxyurea and urea by proton nuclear magnetic resonance (NMR) spectroscopy. (1983). PubMed. [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. [Link]

Sources

Exploratory

Introduction: A Modern Humectant for Advanced Formulations

An In-Depth Technical Guide to the Physicochemical Properties of Hydroxyethyl Urea Hydroxyethyl Urea (HEU), a synthetic derivative of urea, has emerged as a cornerstone ingredient for scientists and formulators in the co...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of Hydroxyethyl Urea

Hydroxyethyl Urea (HEU), a synthetic derivative of urea, has emerged as a cornerstone ingredient for scientists and formulators in the cosmetic, personal care, and pharmaceutical industries.[1][2] Unlike its parent compound, urea, which can present challenges with stability and sensory profiles, HEU offers a superior combination of high-efficacy moisturization, excellent stability, and a desirable non-tacky skin feel.[3][4] Its unique molecular structure, featuring both a urea moiety and a hydroxyl group, imparts a powerful hygroscopic nature, enabling it to attract and retain moisture within the stratum corneum, thereby enhancing skin hydration and elasticity.[5][6][7]

This technical guide provides a comprehensive exploration of the core physicochemical properties of Hydroxyethyl Urea. As senior application scientists, our objective is to move beyond mere data recitation and delve into the causality behind these properties—explaining how HEU's molecular architecture dictates its performance. We will examine its chemical identity, solubility, stability, and spectroscopic signature, supported by detailed experimental protocols and authoritative references. This document is designed to serve as a practical and foundational resource for researchers, chemists, and drug development professionals seeking to leverage this high-performance humectant in their work.

Section 1: Molecular Identity and Structural Rationale

The performance of Hydroxyethyl Urea is intrinsically linked to its molecular structure. It is chemically identified as N-(2-hydroxyethyl)urea, a low-molecular-weight organic compound that combines the humectant properties of urea with the conditioning effects of a hydroxyethyl group.[5][8]

Key Structural Features:

  • Urea Moiety (-NH-CO-NH₂): This part of the molecule is rich in nitrogen and contains a carbonyl group, both of which are excellent sites for hydrogen bonding with water molecules.

  • Hydroxyethyl Group (-CH₂-CH₂-OH): The terminal hydroxyl group is highly polar and further enhances the molecule's ability to attract water, contributing significantly to its hygroscopicity and solubility.[1]

The presence of these multiple polar functional groups on a small molecular frame (104.11 g/mol ) allows HEU to readily integrate into the skin's moisture matrix and penetrate the stratum corneum, delivering hydration effectively.[5][9]

Caption: Chemical structure of Hydroxyethyl Urea.

Table 1: Chemical and Molecular Identifiers
IdentifierValueReference(s)
Chemical Name N-(2-hydroxyethyl)urea; (2-Hydroxyethyl)urea[5][8]
CAS Number 2078-71-9; 1320-51-0[5][10][11]
Molecular Formula C₃H₈N₂O₂[1][5][12]
Molecular Weight 104.11 g/mol [5][8][12]
IUPAC Name 1-(2-hydroxyethyl)urea[1]
EINECS No. 215-304-0[5][10]

Section 2: Core Physicochemical Properties

The physical state and thermal properties of HEU are critical for its handling, storage, and incorporation into formulations. It is typically supplied as either a white crystalline solid or a concentrated (e.g., 50%) aqueous solution.[12][13]

Table 2: Summary of Physicochemical Data
PropertyValueReference(s)
Appearance White crystalline powder or colorless liquid[1][5][12]
Odor Odorless[5]
Melting Point 92-96 °C[5][12]
Boiling Point ~254.3 °C at 760 mmHg[12]
Density ~1.222 g/cm³ (solid)[12]
Bulk Density ~0.6 g/mL (powder)[5]
pH (5-10% solution) 6.0 - 8.5[5][12][13]
Log P (octanol/water) -2.06 (estimated)[14][15]

Note on Thermal Properties: Discrepancies in reported melting and boiling points exist in the literature, which may be attributable to variations in purity, crystalline form, or measurement conditions. The values presented here are from commercial technical data sheets and are most relevant for formulation purposes.

Section 3: Solubility and Partitioning Behavior

A key advantage of Hydroxyethyl Urea is its exceptional solubility in water and other polar solvents, a direct result of its hydrogen bonding capabilities. This property ensures its ease of incorporation into the aqueous phase of emulsions and other water-based systems.

  • Aqueous Solubility: HEU is highly soluble in water, with one source reporting a solubility of 260 g per 100 g of water at 25 °C.[5]

  • Solvent Compatibility: It is also readily soluble in other polar solvents like methanol and ethanol but is insoluble in nonpolar media such as oils and fats.[1][12] This selective solubility is crucial for its function as a humectant in emulsion systems, where it remains in the water phase to bind moisture.

  • Partition Coefficient (Log P): The estimated Log P value of -2.06 indicates that HEU is extremely hydrophilic.[14][15] This low value predicts that dermal absorption into systemic circulation will be limited, as the molecule preferentially partitions into the aqueous environment of the skin's surface layers rather than lipid-rich deeper tissues.[9][14] This is a favorable characteristic for a topically applied cosmetic ingredient.

Section 4: Hygroscopicity and Humectant Efficacy

The primary function of HEU in most applications is to act as a humectant. Its strong hygroscopic nature—the ability to attract and hold water molecules from the surrounding environment—is its most valued property.[12][16] This efficacy is comparable to that of glycerin, but without the associated tacky or greasy feeling, making it a superior choice for elegant cosmetic formulations.[3][13]

The mechanism is rooted in the formation of hydrogen bonds between the hydroxyl and urea groups of the HEU molecule and ambient water molecules. This interaction effectively "traps" water in the stratum corneum, preventing transepidermal water loss (TEWL) and maintaining skin hydration.[6]

Experimental Protocol: Gravimetric Assessment of Hygroscopicity

This protocol provides a standardized method to quantify and compare the hygroscopicity of HEU against a benchmark like glycerin.

Objective: To determine the moisture absorption of Hydroxyethyl Urea at a controlled high-humidity environment over time.

Materials & Equipment:

  • Hydroxyethyl Urea (powder)

  • Glycerin (analytical grade)

  • Controlled humidity chamber (e.g., desiccator with a saturated potassium sulfate solution to maintain ~97% Relative Humidity)

  • Analytical balance (readable to 0.1 mg)

  • Shallow weighing dishes (Petri dishes)

  • Spatula

  • Timer

Methodology:

  • Sample Preparation: Accurately weigh approximately 1.0 g of Hydroxyethyl Urea into a pre-weighed, dry weighing dish. Record the initial mass (M_initial).

  • Control Preparation: Prepare a control sample with approximately 1.0 g of glycerin in a separate, identical weighing dish.

  • Exposure: Place the open weighing dishes containing the sample and control into the controlled humidity chamber at a constant temperature (e.g., 25 °C).

  • Data Collection: At predetermined time intervals (e.g., 1, 4, 8, 24, and 48 hours), remove the dishes one at a time and quickly weigh them on the analytical balance. Record the mass at each time point (M_t).

  • Calculation: Calculate the percentage of water absorbed at each time point using the formula: % Water Absorbed = [(M_t - M_initial) / M_initial] * 100

  • Analysis: Plot the % Water Absorbed versus time for both Hydroxyethyl Urea and the glycerin control to compare their hygroscopic profiles.

Trustworthiness Note: This protocol's validity relies on the precise control of temperature and relative humidity. The use of a reference standard (glycerin) provides an internal validation of the experimental conditions.

Caption: Workflow for Gravimetric Hygroscopicity Assessment.

Section 5: Chemical Stability Profile

A significant advantage of Hydroxyethyl Urea over unmodified urea is its superior chemical stability, particularly concerning pH.[3]

  • pH Stability: HEU is stable in both weakly acidic and weakly alkaline conditions.[5] For cosmetic formulations, a final product pH range of 5 to 8 is recommended to ensure its long-term stability.[4][5] In contrast, urea begins to degrade into ammonia and carbon dioxide at pH levels above 6, leading to undesirable pH drift and potential odor formation.[3] HEU remains stable across a much broader pH range of 4-9.[3]

  • Mechanism of Instability: At pH levels above 8.25, the equilibrium can shift, making HEU susceptible to ammonolysis (decomposition by ammonia), a reaction that is suppressed at lower pH where potential ammonia and ethanolamine impurities remain ionized.[9][14]

  • Thermal Stability: In its solid, crystalline form, HEU is thermally stable and does not show decomposition under normal storage conditions.[5] It is also stable across a wide range of temperatures used in both hot and cold cosmetic manufacturing processes.[12]

  • Storage: For optimal shelf life (typically two years), it should be stored in a sealed container in a cool, dry place away from direct sunlight.[5]

Section 6: Analytical and Spectroscopic Characterization

Accurate identification and quantification of Hydroxyethyl Urea require standard analytical techniques. Its structure gives rise to a distinct spectroscopic fingerprint.

  • Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum of HEU is characterized by absorption bands corresponding to its functional groups. Key peaks include a broad band in the 3200-3550 cm⁻¹ region due to O-H and N-H stretching, a strong absorption around 1650 cm⁻¹ from the C=O (amide I) stretch, and bands related to C-N and C-O stretching at lower wavenumbers.[17] Theoretical studies have shown that interaction with water molecules can increase the intensity of the O-H absorption bands.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides distinct signals for the protons on the hydroxyethyl group and the amide protons. Quantitative ¹H-NMR methods, similar to those used for urea, can be developed for assay and purity analysis using an internal standard.[18][19]

    • ¹³C NMR: The carbon spectrum will show characteristic peaks for the carbonyl carbon and the two carbons of the ethyl group.[18]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns that can be used for identification.[20]

Protocol: Purity Assessment by HPTLC-Densitometry

This method, adapted from validated urea analysis techniques, can be used for routine quality control to assess the purity of HEU and detect common impurities like residual urea.[21]

Objective: To separate and quantify Hydroxyethyl Urea and potential urea impurity using High-Performance Thin-Layer Chromatography with post-chromatographic derivatization.

Materials & Equipment:

  • HPTLC system with densitometric scanner

  • Silica gel 60 F₂₅₄ HPTLC plates

  • Sample applicator (e.g., Linomat)

  • Developing chamber

  • Dipping chamber or sprayer

  • Plate heater

  • Standards: Hydroxyethyl Urea (reference grade), Urea (analytical grade)

  • Mobile Phase: e.g., Chloroform:Methanol:Ammonia (adjust ratios for optimal separation)

  • Derivatization Reagent: 1% p-Dimethylaminobenzaldehyde (DMAB) in ethanol with a small amount of HCl.

  • Solvent: Methanol

Methodology:

  • Standard & Sample Preparation: Prepare standard solutions of HEU (1 mg/mL) and urea (0.1 mg/mL) in methanol. Prepare a sample solution of the test material at 1 mg/mL in methanol.

  • Application: Apply 5 µL of each standard and sample solution as bands onto the HPTLC plate using the applicator.

  • Development: Develop the plate in the developing chamber with the mobile phase until the solvent front has migrated approximately 8 cm.

  • Drying: Remove the plate and dry it completely in a stream of warm air.

  • Derivatization: Spray or dip the plate evenly with the DMAB reagent. Heat the plate at 100-110 °C for 5-10 minutes. Urea and HEU will appear as yellow-colored spots.

  • Densitometry: Scan the plate in a densitometer at the wavelength of maximum absorbance for the yellow spots (typically around 420 nm).

  • Analysis: Compare the peak areas and Rf values of the spots in the sample lane to those in the standard lanes to identify and quantify HEU and any urea impurity.

Section 7: Linking Properties to Performance and Applications

The physicochemical properties of Hydroxyethyl Urea directly translate into tangible benefits and define its applications. The logical flow from molecular structure to end-use performance is a clear example of rational ingredient design.

G cluster_0 Molecular Structure cluster_1 Physicochemical Properties cluster_2 Functional Benefits cluster_3 Applications A High Polarity (OH, NH, C=O groups) C High Water Solubility A->C D Strong Hygroscopicity A->D B Low Molecular Weight (104.11 g/mol) B->C G Excellent Moisturization C->G D->G E Broad pH Stability (4-9) I Formulation Flexibility E->I F Low Log P (-2.06) J Topical Safety Profile F->J K Skin Care (Creams, Lotions, Serums) G->K L Hair Care (Shampoos, Conditioners) G->L H Non-Tacky Skin Feel H->K I->K I->L J->K M Topical Drug Delivery J->M

Caption: Relationship between HEU's structure, properties, and applications.

Conclusion

Hydroxyethyl Urea stands out as a highly effective and versatile humectant, whose value is firmly grounded in its fundamental physicochemical properties. Its molecular architecture, featuring multiple polar groups on a compact scaffold, endows it with exceptional water solubility and hygroscopicity. This, combined with a superior stability profile over a wide pH range and a favorable non-tacky sensory experience, makes it an ideal ingredient for advanced cosmetic and pharmaceutical formulations. For the research and drug development professional, a thorough understanding of these properties is paramount for harnessing the full potential of Hydroxyethyl Urea to create stable, effective, and aesthetically pleasing products.

References

  • Hydroxyethyl Urea. (2016). JinanJiuan Ester Chemical Co., Ltd.
  • Hydroxyethyl Urea Manufacturer in China. (2026). Highassay.
  • Hydroxyethyl Urea CAS 2078-71-9 | Zhishang Chem | Supplier. (2025). Zhishang Chem.
  • Hydroxyethyl Urea: Suppliers & Producers.Elchemy.
  • Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. (2018). Cosmetic Ingredient Review.
  • Hydroxyethyl Urea or Urea? Comparing Performance in Personal Care Products. (2026). Elchemy.
  • (hydroxyethyl)urea CAS#: 1320-51-0.ChemicalBook.
  • CAS 2078-71-9: Hydroxyethylurea.CymitQuimica.
  • Is Hydroxyethyl Urea Safe? (2024). Shaanxi Bloom Tech Co., Ltd.
  • Urea, (2-hydroxyethyl)-.NIST WebBook.
  • Hydroxyethyl Urea | C3H8N2O2 | CID 73984.PubChem.
  • Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. (2018). Cosmetic Ingredient Review.
  • HYDROXYETHYL UREA - Cosmetic Ingredient (INCI). (2022). SpecialChem.
  • Hydroxylethyl Urea. (2025).
  • Hydroxyethyl Urea Crystal Hydrate: Experimental and Theoretical Study. (2024).
  • Material Safety D
  • A kind of industrial preparation method of β-hydroxyethyl urea.
  • Hydroxyethyl Urea - Cosmetic Ingredients.
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  • Hydroxyethylurea | Korean Skincare.SincereSkincare.com.
  • (a) ¹H NMR spectra and (b) ¹³C NMR spectra of the formation of... (2024).
  • Safety Assessment of Hydroxyethyl Urea as Used in Cosmetics. (2024). PubMed.
  • Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. (2019). Cosmetic Ingredient Review.
  • Quantitative analysis of hydroxyurea and urea by proton nuclear magnetic resonance (NMR) spectroscopy. (1987). PubMed.
  • Analytical methods for measuring urea in pharmaceutical formul

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Foundational

An In-depth Technical Guide to Hydroxyethyl Urea: Mechanism of Action as a Humectant

Part 1: Introduction to Hydroxyethyl Urea Hydroxyethyl urea is a synthetic derivative of urea, engineered to offer superior humectant properties for the cosmetic and dermatological fields. Its unique molecular structure...

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Author: BenchChem Technical Support Team. Date: April 2026

Part 1: Introduction to Hydroxyethyl Urea

Hydroxyethyl urea is a synthetic derivative of urea, engineered to offer superior humectant properties for the cosmetic and dermatological fields. Its unique molecular structure provides potent hydration while overcoming some of the formulation and sensory challenges associated with traditional humectants.

Chemical Identity and Synthesis

Hydroxyethyl urea, chemically known as N-(2-hydroxyethyl)urea, is an organic compound with the chemical formula C3H8N2O2.[1] It is synthesized through the reaction of ethanolamine with excess urea.[2] This transamidation reaction is an equilibrium process that strongly favors the formation of the product.[3][4] During manufacturing, ammonia and unreacted monoethanolamine are removed, and the final product is often supplied as an aqueous solution.[4]

Physical and Chemical Properties

Hydroxyethyl urea is a low-molecular-weight, highly water-soluble, and hygroscopic solid.[2][4] These properties are fundamental to its function as a humectant, allowing it to readily attract and bind water molecules.

Table 1: Physical and Chemical Properties of Hydroxyethyl Urea

PropertyValue
CAS Number 2078-71-9
Molecular Formula C3H8N2O2
Molecular Weight 104.11 g/mol [5]
Appearance White crystalline powder[1]
Melting Point 164-169 °C[1]
Boiling Point 254.324 °C at 760 mmHg[1]
Water Solubility Highly soluble
Log Pow (estimated) -2.06[3]
Superior Safety Profile

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed hydroxyethyl urea and concluded it is safe for use in cosmetic formulations at concentrations up to 20.6% in leave-on products.[6] It exhibits low toxicity, is non-irritating at typical use concentrations, and has minimal allergenic potential, making it suitable for sensitive skin.[6][7] Unlike its parent compound, urea, hydroxyethyl urea is stable across a wider pH range (4-9) and does not degrade into ammonia, which can be an irritant.[6]

Part 2: The Core Mechanism of Humectancy

The efficacy of hydroxyethyl urea as a humectant is rooted in its molecular structure and its interaction with the skin's outermost layer, the stratum corneum.

The Role of Hydrogen Bonding

The primary mechanism by which hydroxyethyl urea attracts and retains water is through the formation of hydrogen bonds.[8] The presence of hydroxyl (-OH) and amine (-NH2) groups in its structure allows it to form multiple hydrogen bonds with water molecules, effectively holding them at the skin's surface and within the stratum corneum.[8]

G HEU Hydroxyethyl Urea Gene_Expression ↑ Gene Expression HEU->Gene_Expression AQP3 Aquaporin-3 (Hydration) Gene_Expression->AQP3 Lipid_Synth Lipid Synthesis (Barrier) Gene_Expression->Lipid_Synth AMP Antimicrobial Peptides Gene_Expression->AMP

Caption: Hydroxyethyl Urea's influence on gene expression for skin health.

Enhancement of Natural Moisturizing Factor (NMF) Levels

Hydroxyethyl urea has also been demonstrated to increase the levels of Natural Moisturizing Factor (NMF) in the deeper layers of the stratum corneum more effectively than urea. [9]NMFs are a complex of low-molecular-weight, water-soluble compounds that play a crucial role in maintaining skin hydration.

Part 5: Experimental Protocols for Efficacy Evaluation

The following are standardized methods for assessing the humectant properties of hydroxyethyl urea.

In Vitro Water Absorption/Desorption Analysis

This method quantifies the ability of a humectant to absorb and retain water under controlled humidity conditions.

Protocol:

  • Prepare saturated salt solutions in desiccators to create environments of known relative humidity (RH), e.g., 50% RH and 75% RH.

  • Accurately weigh a sample of pure hydroxyethyl urea (or a formulation containing it) into a pre-weighed container.

  • Place the open container in the desiccator with the desired RH.

  • At set time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the container and re-weigh it to determine the amount of water absorbed.

  • To measure water retention, transfer the hydrated sample to a desiccator with a lower RH (e.g., 30%) and measure the weight loss over time.

  • Calculate the percentage of water absorbed and retained relative to the initial sample weight.

Ex Vivo Skin Hydration Measurement using ATR-FTIR Spectroscopy

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used to measure changes in the water content of ex vivo skin samples.

Protocol:

  • Obtain human skin explants and mount them in Franz diffusion cells.

  • Apply a formulation containing hydroxyethyl urea to the surface of the skin. A control formulation without the humectant should also be tested.

  • After a specified incubation period (e.g., 14 hours), remove the formulation from the skin surface.

  • Press the ATR crystal of the FTIR spectrometer against the stratum corneum to collect spectra.

  • Analyze the spectra for changes in the water-related peaks (e.g., the O-H stretching band around 3300 cm⁻¹) to quantify changes in skin hydration. [9]

In Vivo Corneometry for Skin Hydration Assessment

Corneometry is a non-invasive in vivo technique that measures the electrical capacitance of the skin, which is directly related to its hydration level.

Protocol:

  • Select a test area on the volar forearm of human volunteers.

  • Measure the baseline skin hydration of the test area using a Corneometer.

  • Apply a standardized amount of the test formulation (containing hydroxyethyl urea) to the designated area.

  • At specified time points (e.g., 2, 4, 6, 8, 24 hours) after application, measure the skin hydration again with the Corneometer.

  • Compare the post-application hydration levels to the baseline and to a control area to determine the moisturizing efficacy of the formulation.

Part 6: Conclusion: The Versatile Humectant for Modern Formulations

Hydroxyethyl urea stands out as a highly effective and versatile humectant. Its strong water-binding capacity, coupled with a superior sensory profile and excellent formulation stability, makes it an invaluable ingredient in modern skincare and personal care products. Its ability to not only hydrate the skin but also to positively influence the biological processes of skin barrier function underscores its importance for researchers and formulators seeking to develop advanced and consumer-preferred products.

Part 7: References

  • Elchemy. (2026, February 10). Hydroxyethyl Urea or Urea? Comparing Performance in Personal Care Products. Retrieved from

  • CIR Expert Panel. Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. Retrieved from

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Hydroxyethyl Urea: Enhancing Skin Barrier Function and Elasticity. Retrieved from

  • ResearchGate. Safety Assessment of Hydroxyethyl Urea as Used in Cosmetics. Retrieved from

  • SincereSkincare.com. Hydroxyethylurea | Korean Skincare. Retrieved from

  • Lu, N., Chandar, P., Nole, G., Dobkowski, B., & Johnson, A. W. (2010, February 15). Development and Clinical Analysis of a Novel Humectant System of Glycerol, Hydroxyethylurea, and Glycerol Quat. Retrieved from

  • PubChem. Hydroxyethyl Urea | C3H8N2O2 | CID 73984. Retrieved from

  • UL Prospector. (2015, June 26). Humectants: Materials with Multiple Benefits. Retrieved from

  • L'Oreal Dermatological Beauty. IN VITRO AND EX VIVO EVALUATION OF BARRIER AND HYDRATION BENEFITS OF A UREA DERIVATIVE. Retrieved from

  • Mondstar. (2026, March 31). Choosing the Right Humectant: The Advantages of Hydroxyethyl Urea vs. Alternatives. Retrieved from

  • Bloom Tech. (2024, August 20). Is Hydroxyethyl Urea the Same as Urea?. Retrieved from

  • Cosmetics & Toiletries. (2009, February 17). Glycerin and Hydroxyethyl Urea: Comparing Two Skin Moisturizers. Retrieved from

  • CIR Safety. (2018, August 29). Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. Retrieved from

  • SpecialChem. (2022, December 15). HYDROXYETHYL UREA - Cosmetic Ingredient (INCI). Retrieved from

  • Echemi. (2024, January 30). Hydroxyethyl Urea for Skin: Unlocking Hydration and Nourishment. Retrieved from

  • SkinCeuticals. Hydroxyethyl Urea Skincare Benefits. Retrieved from

  • SkinEthix. Urea, (Hydroxyethyl)- | Reviews: Benefits, Concerns, Sourcing & Skin Suitability. Retrieved from

  • INCIDecoder. Hydroxyethyl Urea (Explained + Products). Retrieved from

  • en. WHY ADD HYDROXYETHYL UREA TO YOUR SKIN CARE ROUTINE?. Retrieved from

  • Surgical & Cosmetic Dermatology. Evaluation of the moisturizing and protective activity of a topical product containing saccharide isomerate and hydroxyethyl urea, on the skin barrier. Retrieved from

  • lookchem. Cas 2078-71-9,2-HYDROXYETHYLUREA. Retrieved from

Sources

Exploratory

"thermal stability and degradation profile of hydroxyethyl urea"

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of Hydroxyethyl Urea Authored by: A Senior Application Scientist Abstract Hydroxyethyl Urea (HEU) has emerged as a superior humectant in cosmet...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of Hydroxyethyl Urea

Authored by: A Senior Application Scientist

Abstract

Hydroxyethyl Urea (HEU) has emerged as a superior humectant in cosmetic and pharmaceutical formulations, prized for its exceptional moisturizing capabilities without the unfavorable sensory attributes of traditional agents like glycerin or urea.[1][2] Its enhanced stability profile is a key attribute for formulators, ensuring product integrity and shelf life.[1] This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of Hydroxyethyl Urea, offering critical insights for researchers, scientists, and drug development professionals. We will delve into the physicochemical properties of HEU, its comparative stability against urea, potential degradation pathways, and the analytical methodologies essential for its characterization. This document is structured to provide not only technical data but also the causal reasoning behind experimental choices, empowering formulators to optimize product development and ensure long-term stability.

Introduction to Hydroxyethyl Urea: A Modern Humectant

Hydroxyethyl Urea (N-(2-hydroxyethyl)urea) is a derivative of urea, a naturally occurring component of the skin's Natural Moisturizing Factor (NMF).[3][4] Synthetically modified with a hydroxyethyl group, HEU exhibits significantly improved hygroscopic properties and a more favorable stability profile compared to its parent compound, urea.[1][4] Its primary function in formulations is as a humectant and skin-conditioning agent, capable of binding and holding water within the stratum corneum, thereby enhancing skin hydration and elasticity.[3][5]

Understanding the thermal behavior of HEU is paramount for several reasons:

  • Formulation Processing: Many manufacturing processes involve heating steps. Knowledge of HEU's decomposition temperature is crucial to prevent degradation during production.

  • Shelf-Life Prediction: The long-term stability of a product is directly linked to the chemical integrity of its components. Assessing thermal degradation provides data for accurate shelf-life and storage condition recommendations.

  • Safety and Efficacy: Degradation can lead to the formation of unintended by-products, which may alter the product's pH, cause malodor, or impact its safety and efficacy.[1]

This guide will systematically explore the thermal characteristics of HEU, providing a robust framework for its effective and safe use in advanced formulations.

Core Physicochemical Properties

The stability and function of Hydroxyethyl Urea are rooted in its fundamental physicochemical properties. A summary is presented below.

PropertyValue / DescriptionReference
Chemical Structure N-(2-hydroxyethyl)urea[6][7]
CAS Number 2078-71-9; 1320-51-0[6][7]
Molecular Weight 104.11 g/mol [7]
Appearance White, hygroscopic solid[5][6][7]
Melting Point 94-95°C[5]
Boiling Point 150°C[5]
Solubility Highly soluble in water (>699 g/L)[7]
log P (octanol/water) -2.06 (estimated)[7]

HEU's low molecular weight and high water solubility contribute to its efficacy as a humectant, allowing for effective penetration into the upper layers of the skin.[3][7]

Comparative Stability: The Advantage of the Hydroxyethyl Group

The primary driver for the development of HEU was to overcome the inherent instability of urea. Urea degrades over time, particularly at elevated temperatures and in non-optimal pH conditions, through hydrolysis into ammonia and carbonic acid (which further decomposes to CO2).[1][8][9] This degradation can cause undesirable pH shifts and the development of ammonia-related odors, compromising the formulation.[1]

The introduction of the hydroxyethyl group significantly enhances molecular stability. HEU demonstrates robust stability across a broad pH range of 4 to 9, mitigating the need for the complex buffering systems often required in urea-based formulations.[1]

FactorUreaHydroxyethyl Urea (HEU)Reference
Moisturizing Efficacy ExcellentExcellent (Comparable to glycerin)[1]
Optimal pH Stability Narrow (pH 5-6)Wide (pH 4-9)[1]
Degradation Products Ammonia, Carbonic AcidMinimal under normal conditions[1][6][7]
Formulation Impact Requires pH buffering; risk of odorReduced need for buffers; lower odor risk[1]
Sensory Profile Can be sticky or tackyLight, non-sticky feel[1]

This enhanced stability profile makes HEU a more versatile and reliable ingredient, particularly for sophisticated formulations where long-term integrity is critical.[1]

Thermal Degradation Profile of Hydroxyethyl Urea

While significantly more stable than urea, HEU is not immune to degradation under thermal stress. The degradation process is complex and can be influenced by several factors.

Onset of Decomposition

Thermal analysis of urea shows a multi-stage decomposition process beginning after its melting point (~133-136°C), with significant mass loss occurring between 140°C and 250°C.[10][11] This process involves the formation of intermediates such as biuret and triuret, which then decompose at higher temperatures.[11][12][13]

For HEU, with a melting point of 94-95°C and a boiling point of 150°C, significant thermal decomposition is expected to initiate at temperatures exceeding its melting point.[5] The process is likely to occur in stages, similar to urea.

Potential Degradation Pathways

Three primary pathways can be postulated for the degradation of HEU under thermal and/or hydrolytic stress.

  • Pathway 1: Hydrolysis: Although HEU is resistant to hydrolysis under normal conditions, extreme pH and high temperatures can facilitate the cleavage of the amide bond. This would yield ethanolamine and urea. The resulting urea would then be susceptible to its own degradation pathway, producing ammonia and carbon dioxide.[6][7] Maintaining formulation pH below 8.25 is a key control measure to prevent the ammonolysis (decomposition) that can be initiated by residual ammonia from synthesis.[6][7]

  • Pathway 2: Direct Thermal Decomposition: At elevated temperatures, HEU can undergo intramolecular or intermolecular reactions. A plausible mechanism involves an initial cyclization to form a 2-oxazolidone derivative and ammonia, or fragmentation reactions.

  • Pathway 3: Influence of Synthesis Impurities: Commercial HEU is synthesized by reacting ethanolamine with excess urea.[5][6][7] The final product may contain small amounts of unreacted urea.[6][7][14] This residual urea can act as a primary source of instability, decomposing to ammonia and carbon dioxide even under conditions where HEU itself remains stable.[6][7]

Visualization of Degradation Pathways

G cluster_hydrolysis Pathway 1: Hydrolysis cluster_thermal Pathway 2: Direct Thermal Decomposition cluster_impurities Pathway 3: Degradation via Impurities HEU Hydroxyethyl Urea Ethanolamine Ethanolamine HEU->Ethanolamine High Temp Extreme pH Urea Urea HEU->Urea High Temp Extreme pH Cyclic Cyclic Intermediates (e.g., 2-Oxazolidone) HEU->Cyclic High Temp (>150°C) HEU_product HEU Product (contains residual urea) Ammonia_CO2 Ammonia + CO2 Urea->Ammonia_CO2 Hydrolysis Other Other Condensation /Fragmentation Products Cyclic->Other Residual_Urea Residual Urea Ammonia_CO2_imp Ammonia + CO2 Residual_Urea->Ammonia_CO2_imp Moderate Temp/pH

Caption: Potential degradation pathways of Hydroxyethyl Urea.

Analytical Methodologies for Stability Assessment

A comprehensive evaluation of HEU's thermal stability requires a multi-faceted analytical approach. No single technique can provide a complete picture; therefore, the integration of thermal, chromatographic, and spectroscopic methods is essential.

Experimental Workflow Visualization

G Start HEU Sample (Pure substance or in formulation) TGA Thermogravimetric Analysis (TGA) - Determine onset of decomposition - Quantify mass loss stages Start->TGA DSC Differential Scanning Calorimetry (DSC) - Identify melting point - Detect decomposition endo/exotherms Start->DSC Stress Isothermal Stress Study (Sample held at elevated temp/pH) Start->Stress TGA_MS Coupled TGA-MS/FTIR - Identify evolved gaseous products (NH3, CO2, etc.) TGA->TGA_MS Data Data Synthesis & Profile Construction - Degradation kinetics - Pathway identification - Shelf-life estimation TGA->Data DSC->Data TGA_MS->Data HPLC HPLC-UV/MS Analysis - Separate and quantify HEU - Identify non-volatile degradants Stress->HPLC HPLC->Data

Caption: Workflow for assessing the thermal stability of HEU.

Thermogravimetric Analysis (TGA)
  • Causality and Rationale: TGA is the foundational technique for assessing thermal stability. It directly measures changes in mass as a function of temperature, providing unambiguous evidence of decomposition. By subjecting a small, precise amount of HEU to a controlled temperature ramp, we can determine the exact temperature at which mass loss begins (onset of decomposition) and the distinct stages of degradation.

  • Step-by-Step Protocol:

    • Instrument: A calibrated Thermogravimetric Analyzer.

    • Sample Preparation: Accurately weigh 5-10 mg of HEU powder into a ceramic or platinum TGA pan.

    • Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Temperature Program:

      • Equilibrate the sample at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A controlled heating rate is critical; too fast may shift decomposition temperatures higher, while too slow can reduce sensitivity. 10°C/min is a standard rate that balances resolution and experimental time.

    • Data Acquisition: Record mass loss (%) and its first derivative (DTG) as a function of temperature. The DTG curve highlights the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)
  • Causality and Rationale: While TGA tracks mass loss, DSC detects changes in heat flow. This is crucial for identifying thermal events that do not involve a change in mass, such as melting, crystallization, or glass transitions. For HEU, DSC will first show a sharp endothermic peak corresponding to its melting point.[10] At higher temperatures, decomposition can be either endothermic (bond-breaking dominates) or exothermic (oxidation or cross-linking dominates), providing complementary information to the TGA data.

  • Step-by-Step Protocol:

    • Instrument: A calibrated Differential Scanning Calorimeter.

    • Sample Preparation: Accurately weigh 2-5 mg of HEU into a hermetically sealed aluminum pan. Sealing the pan helps to contain any evolved gases initially, sharpening the transition peaks.

    • Reference: An empty, sealed aluminum pan is used as the reference.

    • Atmosphere: Purge the cell with an inert gas (e.g., Nitrogen) at 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp the temperature from 25°C to 400°C at a heating rate of 10°C/min.

    • Data Acquisition: Record the differential heat flow (mW) as a function of temperature.

High-Performance Liquid Chromatography (HPLC)
  • Causality and Rationale: TGA and DSC are excellent for characterizing bulk thermal events but cannot identify the specific chemical species formed during degradation in a formulation. HPLC is the gold standard for separating and quantifying individual components in a liquid matrix. By subjecting an HEU-containing product to accelerated aging (e.g., storage at 40-50°C) and analyzing samples over time, HPLC can be used to create a degradation profile. This involves tracking the decrease in the HEU peak area (potency) and the emergence of new peaks corresponding to degradation products.

  • Step-by-Step Protocol (Method Development Outline):

    • Instrument: HPLC system with a UV detector; a mass spectrometer (MS) detector is highly recommended for peak identification.

    • Column: A reverse-phase C18 column is a common starting point for polar analytes like HEU and its potential degradants.

    • Mobile Phase: A gradient of a weak acid in water (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The gradient is optimized to resolve the polar HEU from potential degradation products.

    • Detection: UV detection at a low wavelength (e.g., 200-210 nm) is often necessary as urea-based compounds lack strong chromophores.[15]

    • Sample Preparation: The formulation is diluted with the mobile phase, filtered, and injected.

    • Validation: The method must be validated for specificity, linearity, accuracy, and precision to ensure reliable quantification of both HEU and its impurities.[15][16]

Conclusion and Formulation Insights

Hydroxyethyl Urea offers a significant stability advantage over traditional urea, making it an exemplary ingredient for high-performance cosmetic and pharmaceutical products.[1] Its thermal stability is robust under typical storage and use conditions. However, an understanding of its degradation profile under thermal stress is crucial for formulators.

Key Takeaways for Formulators:

  • Processing Temperatures: Avoid sustained processing temperatures significantly above HEU's melting point (94-95°C) to minimize the risk of degradation.

  • pH Control: While stable over a wide range, maintaining the formulation pH between 5 and 7 provides the optimal environment for long-term stability, steering clear of the extremes where hydrolysis could be initiated.[1]

  • Raw Material Quality: Source high-purity Hydroxyethyl Urea with minimal residual urea content. The degradation of this impurity is often the primary source of instability in finished products.[6][7]

  • Stability Testing: A comprehensive stability program should include accelerated testing at elevated temperatures (e.g., 40°C, 50°C) with analytical monitoring by a validated stability-indicating HPLC method to track HEU potency and degradation product formation.

By leveraging the insights and methodologies presented in this guide, researchers and formulators can confidently incorporate Hydroxyethyl Urea into innovative products, ensuring their safety, efficacy, and long-term stability.

References

  • CIR Expert Panel. (2019, January 23). Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • CIR Expert Panel. (2018, August 29). Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187–195. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2010, September 3). FULL PUBLIC REPORT Urea, N-(hydroxyethyl)-. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • L'Oréal Research and Innovation. (2024). IN VITRO AND EX VIVO EVALUATION OF BARRIER AND HYDRATION BENEFITS OF A UREA DERIVATIVE. L'Oréal Dermatological Beauty. [Link]

  • Ionescu, O., et al. (2008). CONSIDERATIONS ON THE THERMAL DECOMPOSITION OF UREA. Revue Roumaine de Chimie, 53(11), 1033-1038. [Link]

  • Zhang, Y., et al. (2021). Thermogravimetric Experiment of Urea at Constant Temperatures. Processes, 9(10), 1827. [Link]

  • Knorst, M. T., Neubert, R., & Wohlrab, W. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627–1632. [Link]

  • Bloom Tech. (2024, August 20). Is Hydroxyethyl Urea the Same as Urea?. Bloom Tech. [Link]

  • ResearchGate. (n.d.). DSC curves for pure urea and oxalic acid and for the compound urea-oxalic acid. ResearchGate. [Link]

  • ResearchGate. (n.d.). TGA, DTA, and DTG curves for urea as a function of temperature under a He flow. ResearchGate. [Link]

  • UL Prospector. (2025, December 8). Hydroxyethyl Urea. UL Prospector. [Link]

  • CIR Expert Panel. (n.d.). Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • Google Patents. (n.d.). CN109369466A - A kind of industrial preparation method of β-hydroxyethyl urea.
  • Ionescu, O., & Nistor, C. (2008). Considerations on the thermal decomposition of urea. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). TGA characterization of urea samples treated at various temperature in 120-250 °C for 8 hours from Figure 7. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. Semantic Scholar. [Link]

Sources

Foundational

Solvation Thermodynamics and Solubility Profile of Hydroxyethyl Urea in Organic Solvents: A Technical Guide for Formulation Scientists

Executive Summary & Chemical Profiling Hydroxyethyl Urea (HEU) is a low-molecular-weight (104.11 g/mol ), highly hygroscopic organic compound synthesized via the transamidation of urea with monoethanolamine[1][2]. Struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

Hydroxyethyl Urea (HEU) is a low-molecular-weight (104.11 g/mol ), highly hygroscopic organic compound synthesized via the transamidation of urea with monoethanolamine[1][2]. Structurally, it is a derivative of urea that is singly substituted with a 2-ethanol group (N-(2-hydroxyethyl)urea)[1].

In pharmaceutical and cosmetic formulations, HEU is prized for delivering profound moisturization comparable to glycerin, but without the tacky sensory drawbacks[3]. Unlike standard urea, which requires strict pH buffering to prevent degradation into ammonia, HEU remains highly stable across a broad pH range (4–9)[3][4]. Understanding the exact solubility profile of HEU in various organic solvents is critical for formulation scientists designing co-solvent systems, hydroalcoholic gels, or extraction protocols.

Thermodynamic Principles of HEU Solvation

The solubility of any active pharmaceutical ingredient (API) or cosmetic active is dictated by the thermodynamic balance between its crystalline lattice energy and the solvation energy provided by the solvent.

HEU exists as a white crystalline powder with a melting point between 93°C and 95°C[1][5]. The molecule possesses 3 hydrogen bond donors and 2 hydrogen bond acceptors[6]. Because of this dense hydrogen-bonding network, HEU is exceptionally polar, with an estimated partition coefficient (Log Pow) ranging from -1.7 to -2.06[2][6].

The Causality of Solvent Compatibility: To dissolve HEU, a solvent must be capable of breaking the strong intermolecular hydrogen bonds holding the HEU crystal lattice together.

  • Protic Solvents: Solvents like water, methanol, and ethanol possess hydroxyl (-OH) groups that act as both hydrogen bond donors and acceptors. These solvents easily disrupt the HEU lattice, forming a stable solvation shell around the molecule[5].

  • Non-Polar Solvents: Lipophilic solvents (e.g., oils, fats, and aliphatic hydrocarbons) rely on weak Van der Waals forces, which are thermodynamically insufficient to overcome HEU's lattice energy, rendering the compound insoluble in these media[5].

Mechanism HEU Hydroxyethyl Urea (HEU) Highly Polar Core Protic Protic Solvents (Water, Methanol, Ethanol) HEU->Protic Added to NonProtic Non-Polar Solvents (Oils, Hexane) HEU->NonProtic Added to HBond Extensive H-Bonding Solvation Shell Formation Protic->HBond Thermodynamic favorability NoHBond Lattice Energy > Solvation Weak Interactions NonProtic->NoHBond Thermodynamic resistance Soluble Highly Soluble HBond->Soluble Insoluble Insoluble NoHBond->Insoluble

Mechanistic pathway of HEU solvation in protic versus non-polar solvents.

Quantitative Solubility Profile

The table below summarizes the physicochemical properties and solubility behavior of Hydroxyethyl Urea across different solvent classifications.

Table 1: Physicochemical & Solubility Profile of Hydroxyethyl Urea

Property / SolventValue / Solubility StatusReference
Molecular Weight 104.11 g/mol [2]
Melting Point 93°C – 95°C[1][5]
Log Pow (Estimated) -1.7 to -2.06[2][6]
Water Highly Soluble (>699 g/L)[2]
Methanol Easily Soluble[5]
Ethanol Easily Soluble[5]
Non-Polar Solvents (Oils/Fats) Insoluble[5]

Experimental Methodology: Determining HEU Solubility

To accurately quantify the solubility of HEU in novel organic solvent mixtures (e.g., ethanol/propylene glycol blends), formulation scientists must utilize a self-validating thermodynamic protocol. The standard approach is the Isothermal Shake-Flask Method , coupled with High-Performance Liquid Chromatography equipped with a Refractive Index Detector (HPLC-RID), as HEU lacks a strong UV chromophore.

Self-Validating Protocol: The Isothermal Shake-Flask Method

To ensure the system is self-validating, equilibrium must be approached from both undersaturation and supersaturation. If both approaches yield the same concentration, true thermodynamic equilibrium is confirmed.

Step 1: Preparation of Solute and Solvent

  • Add an excess amount of HEU crystalline powder (purity ≥98%) into two separate glass vials containing the target organic solvent (e.g., absolute ethanol).

  • Seal the vials tightly to prevent solvent evaporation, which would artificially inflate solubility readings.

Step 2: Isothermal Equilibration (The Self-Validating Step)

  • Undersaturation Approach: Place Vial A in an isothermal shaker bath set strictly to the target temperature (e.g., 25.0 ± 0.1 °C).

  • Supersaturation Approach: Heat Vial B to 35°C for 2 hours to dissolve excess HEU, then cool it down and place it in the same 25.0 °C shaker bath.

  • Agitate both vials at 150 RPM for 48 to 72 hours to ensure complete thermodynamic equilibrium.

Step 3: Phase Separation

  • Remove the vials and allow them to stand vertically for 2 hours at the target temperature to let undissolved crystals settle.

  • Centrifuge the mixture at 10,000 RPM for 15 minutes using a temperature-controlled centrifuge.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-warmed to the target temperature to prevent premature precipitation).

Step 4: Analytical Quantification

  • Dilute the filtered supernatant immediately with the HPLC mobile phase to prevent crystallization.

  • Inject the sample into an HPLC-RID system.

  • Calculate the concentration using a pre-established calibration curve of HEU.

  • Validation Check: The concentrations from Vial A and Vial B must have a Relative Standard Deviation (RSD) of < 2%.

Workflow Step1 1. Solute-Solvent Mixing Excess HEU in Organic Solvent Step2 2. Isothermal Equilibration Approach from under/supersaturation Step1->Step2 Temperature control Step3 3. Phase Separation Centrifugation & Filtration (0.22 µm) Step2->Step3 Isolate saturated phase Step4 4. Analytical Quantification HPLC-RID Analysis Step3->Step4 Dilute with mobile phase Step5 5. Data Validation Triplicate variance < 2% Step4->Step5 Statistical analysis

Self-validating isothermal shake-flask workflow for HEU solubility determination.

Formulation Implications in Drug Development & Cosmetics

The distinct solubility profile of HEU dictates its application parameters in commercial formulations:

  • Hydroalcoholic Systems: Because HEU is easily soluble in both water and ethanol[5], it is an ideal humectant for hydroalcoholic gels (such as hand sanitizers or topical acne treatments). It counteracts the drying effect of ethanol while remaining completely dissolved in the continuous phase.

  • Emulsion Engineering: In oil-in-water (O/W) emulsions, HEU will partition exclusively into the aqueous phase due to its insolubility in oils and fats[5]. Formulators can safely load up to 20.6% HEU in leave-on products without risking crystallization or destabilization of the lipid phase[3][4].

  • Sensory Optimization: Unlike traditional humectants (like glycerin or propylene glycol) which can feel tacky at high concentrations, HEU's specific interaction with water and skin proteins provides a non-sticky, non-greasy finish, significantly improving patient compliance in topical therapies[3][5].

References

  • Hydroxyethyl Urea Manufacturer in China (Physicochemical Properties) Source: Highassay Chem URL:[Link]

  • Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics Source: Cosmetic Ingredient Review (CIR) URL:[Link]

  • Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics (Draft/Final Report) Source: Cosmetic Ingredient Review (CIR) URL:[Link]

  • Urea, (2-hydroxyethyl) - Chemical Properties and Structure Source: LookChem URL:[Link]

Sources

Exploratory

"toxicology and safety assessment of hydroxyethyl urea in vitro"

Toxicology and Safety Assessment of Hydroxyethyl Urea In Vitro: A Mechanistic Guide for Formulation Scientists As a Senior Application Scientist in predictive toxicology, I approach the safety assessment of novel cosmeti...

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Author: BenchChem Technical Support Team. Date: April 2026

Toxicology and Safety Assessment of Hydroxyethyl Urea In Vitro: A Mechanistic Guide for Formulation Scientists

As a Senior Application Scientist in predictive toxicology, I approach the safety assessment of novel cosmetic and pharmaceutical excipients not merely as a checklist of regulatory hurdles, but as a mechanistic puzzle. Hydroxyethyl Urea (HEU) is a highly water-soluble, low-molecular-weight hygroscopic agent widely utilized as a humectant and skin-conditioning active[1]. While its structural similarity to endogenous urea imparts excellent hydration kinetics, the addition of the hydroxyethyl moiety necessitates a rigorous safety assessment to rule out cytotoxicity, genotoxicity, and dermal sensitization[1].

This technical guide synthesizes in vitro toxicological data and provides drug development professionals with a self-validating, causality-driven framework for evaluating HEU safety.

Physicochemical Profiling & Toxicokinetics

Predictive toxicology begins with molecular thermodynamics. HEU is typically supplied as a 50–60% aqueous solution[2]. When evaluating its potential for systemic toxicity, we must analyze its partitioning behavior.

  • Molecular Weight & Hydrophilicity: HEU possesses a low molecular weight, which theoretically poses a risk for epidermal penetration[2].

  • Partition Coefficient (Log Pow): Estimated at -2.06.

The Mechanistic Rationale: Despite its small size, the highly negative Log Pow indicates extreme hydrophilicity. This thermodynamic property creates a massive energetic barrier to partitioning into the lipid-rich stratum corneum. Consequently, deep systemic absorption is severely limited, confining HEU's biological activity to the upper epidermal layers where it functions safely as a humectant.

In Vitro Cytotoxicity and Skin Irritation Assessment

Traditional 2D monolayer cell cultures fail to replicate the complex barrier function of the human stratum corneum. Therefore, assessing the dermal toxicity of HEU requires 3D Reconstructed Human Epidermis (RhE) models (e.g., EpiDerm™). According to the Cosmetic Ingredient Review (CIR) Expert Panel, HEU is safe when formulated to be non-irritating, as neat or highly concentrated solutions (e.g., 57.58% aq.) can exhibit slight localized irritation[1][3].

Protocol: RhE MTT Viability Assay (OECD TG 439)

The MTT assay measures mitochondrial reductase activity, which directly correlates with cellular viability. A viability score of <50% relative to the negative control classifies the substance as an irritant.

  • Tissue Equilibration: Equilibrate RhE tissues in assay medium at 37°C, 5% CO₂ for 1 to 24 hours. Causality: This step is critical to stabilize the metabolic baseline of the tissue after transit, ensuring that any subsequent drop in reductase activity is strictly due to the test article.

  • Topical Dosing: Apply 30 µL of the HEU test article uniformly to the apical surface of the RhE tissue.

  • Exposure Incubation: Incubate for exactly 60 minutes. Causality: A 60-minute exposure mimics acute topical application and is precisely calibrated to detect barrier-disrupting agents without triggering false positives from prolonged occlusion.

  • Washing (Critical Step): Rinse tissues thoroughly with DPBS (15 times). Causality: Residual HEU or formulation buffers left on the tissue can chemically reduce the MTT salt independent of cellular metabolism, leading to artificially inflated viability scores.

  • MTT Conversion: Transfer tissues to MTT medium (1 mg/mL) and incubate for 3 hours.

  • Extraction & Readout: Extract the purple formazan product using isopropanol for 2 hours. Measure optical density (OD) at 570 nm.

Self-Validating System: To ensure the protocol's integrity, a negative control (DPBS) and a positive control (5% SDS) must be run in parallel. The assay is only valid if the negative control OD falls within the established historical baseline (typically 1.0–2.5) and the positive control reduces viability to <20%, proving the tissue's dynamic range and barrier integrity.

RhE_Protocol S1 Tissue Equilibration (RhE Model, 37°C) S2 Topical Application (HEU Test Article) S1->S2 S3 Incubation & Wash (60 min exposure) S2->S3 S4 MTT Conversion (Mitochondrial Reductase) S3->S4 S5 OD 570nm Readout (Viability >50% = Safe) S4->S5

Step-by-step in vitro RhE viability assay workflow for assessing dermal irritation.

Dermal Sensitization: The Adverse Outcome Pathway (AOP)

Unlike simple irritation (a localized physiological response), skin sensitization is a complex immunological cascade[4]. HEU has been proven to be a non-sensitizer in vivo, but modern predictive toxicology relies on in vitro AOP frameworks to eliminate animal testing[3][4].

The Mechanistic Rationale: The molecular initiating event (KE1) for sensitization requires a chemical to act as a hapten—covalently binding to endogenous skin proteins[4]. HEU lacks reactive electrophilic centers (such as aldehydes or Michael acceptors). Because it cannot bind to proteins, it fails to trigger KE1, thereby halting the entire downstream immunological cascade (keratinocyte activation, dendritic cell migration, and T-cell proliferation)[4].

AOP_Sensitization MIE Molecular Initiating Event (KE1) Covalent Protein Binding (Haptenation) KE2 Cellular Response (KE2) Keratinocyte Activation & Cytokine Release MIE->KE2 Triggers KE3 Cellular Response (KE3) Dendritic Cell Activation & Migration KE2->KE3 Promotes KE4 Organ-Level Response (KE4) T-Cell Proliferation in Lymph Node KE3->KE4 Antigen Presentation AO Adverse Outcome Allergic Contact Dermatitis KE4->AO Clonal Expansion

Adverse Outcome Pathway (AOP) for skin sensitization evaluating immunological cascades.

Genotoxicity and Mutagenicity Profiling

The structural similarity between HEU and hydroxyurea (a known DNA synthesis inhibitor) historically raised toxicological questions[1]. However, HEU lacks the critical N-OH group required to inhibit ribonucleotide reductase[1].

To validate this in vitro, the Ames Test (OECD TG 471) is employed using Salmonella typhimurium and Escherichia coli strains[2]. HEU tested negative for mutagenicity at doses up to 5000 µ g/plate [2].

Causality of Metabolic Activation (S9 Fraction): Testing must be conducted both with and without rat liver S9 fraction[2]. Why? Many inert parent compounds are harmless in vitro but are metabolized by cytochrome P450 enzymes in vivo into highly reactive, DNA-intercalating electrophiles. HEU's negative result with S9 confirms that its hepatic metabolites are equally benign, ensuring systemic safety[2][5].

Self-Validating System: The Ames test validation requires strain-specific positive controls (e.g., sodium azide for TA1535) to confirm the reversion sensitivity of the bacterial cultures, alongside vehicle controls to establish the spontaneous baseline mutation rate.

Quantitative Toxicological Summary

To streamline risk assessment, the following table consolidates the primary toxicological endpoints for HEU based on authoritative evaluations[1][2].

Toxicological EndpointTest System / ModelResult / ValueMechanistic Implication
Partition Coefficient (Log Pow) In Silico / Analytical-2.06Extreme hydrophilicity; poor lipid partitioning prevents deep systemic absorption.
In Vitro Skin Irritation RhE (EpiDerm™) MTT AssayViability > 50% (Mild/Non-Irritant)Does not disrupt the stratum corneum lipid matrix at standard use concentrations.
Dermal Sensitization In Vivo / AOP FrameworkNon-SensitizingLacks electrophilic reactive centers; fails to initiate protein haptenation (KE1).
Genotoxicity (Mutagenicity) Ames Test (OECD TG 471)Negative (up to 5000 µ g/plate )Does not intercalate DNA or induce base-pair substitutions, even post-metabolism.
Subchronic Dermal Toxicity 90-Day Rat ModelNOAEL: 1000 mg/kg bw/dayNo systemic organ toxicity or cumulative bioaccumulation following repeated exposure.

Formulation Directives & Conclusion

Hydroxyethyl Urea exhibits an overwhelmingly favorable safety profile for topical application[1]. Its high hydrophilicity restricts systemic penetration, and it lacks the structural alerts necessary for genotoxicity or protein haptenation[1]. However, because highly concentrated aqueous solutions can induce slight epidermal irritation, formulators must ensure that final products are properly buffered and formulated to be strictly non-irritating[1][5]. When integrated within these parameters, HEU serves as a highly effective, safe, and stable humectant in modern dermatological and cosmetic science.

References

  • Cosmetic Ingredient Review (CIR) Expert Panel. (2018). Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. Retrieved from[Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2010). FULL PUBLIC REPORT: Urea, N-(hydroxyethyl)- (INCI Name: Hydroxyethyl Urea). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from[Link]

  • Rihova, M., et al. (2021). Sensitization Potential of Medical Devices Detected by In Vitro and In Vivo Methods. Semantic Scholar / Toxicology in Vitro. Retrieved from[Link]

Sources

Foundational

The Cryoprotective Potential of Hydroxyethyl Urea: Mechanisms, Applications, and Protocols

Introduction: Rethinking Cryoprotectants For decades, dimethyl sulfoxide (DMSO) has been the gold standard cryoprotective agent (CPA) for mammalian cell lines, primary tissues, and engineered biologics. However, DMSO's w...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Rethinking Cryoprotectants

For decades, dimethyl sulfoxide (DMSO) has been the gold standard cryoprotective agent (CPA) for mammalian cell lines, primary tissues, and engineered biologics. However, DMSO's well-documented cytotoxicity and potential to induce epigenetic alterations at room temperature present significant hurdles for clinical translation and advanced biomanufacturing. As an application scientist focused on optimizing bioprocessing workflows, I constantly evaluate alternative molecules that can match DMSO's thermal properties without its biological drawbacks.

Enter Hydroxyethyl Urea (HEU) . Traditionally utilized as a high-performance humectant in the cosmetics industry (e.g., Cosroma® HEU-100) due to its exceptional water-retaining capacity and freeze-thaw stability[1][2], HEU is now emerging as a potent structural CPA and anti-freezing agent. Recent breakthroughs in physical chemistry and materials science have demonstrated that HEU and its derivatives (such as hexamethylene bis-tetra hydroxyethyl urea) can fundamentally alter the solvation structure of water, preventing destructive ice crystal formation at temperatures as low as -92°C[3].

This technical guide explores the mechanistic foundations of HEU as a cryoprotectant, compares its efficacy to traditional agents, and provides validated, step-by-step protocols for its integration into cell cryopreservation and anti-freezing hydrogel synthesis.

Physicochemical Mechanisms of HEU-Induced Cryoprotection

The efficacy of any CPA is dictated by its ability to modulate the hydrogen-bond network of bulk water. HEU achieves this through a dense array of noncovalent interactions.

Hydrogen Bonding and Molecular Crowding

Theoretical and experimental studies on HEU crystal hydrates reveal that HEU acts as both a robust hydrogen-bond donor and acceptor. Reduced Density Gradient (RDG) analysis confirms that the hydrogen atoms bonded to the nitrogen of HEU act as nucleophilic regions, while the oxygen atoms act as electrophilic regions[4]. When introduced into an aqueous system, HEU disrupts the tetrahedral lattice of bulk water, replacing water-water interactions with stronger HEU-water interactions. This molecular crowding effect drastically depresses the freezing point of the solution[3].

Osmotic Regulation and Membrane Stabilization

Unlike purely intracellular CPAs (like DMSO) or purely extracellular CPAs (like high-molecular-weight sugars), HEU exhibits hybrid behavior. It mitigates osmotic shock during the initial cooling phase by binding extracellular water, while its low molecular weight allows partial membrane interaction, stabilizing the phospholipid bilayer against mechanical stress from micro-ice crystals.

Mechanism HEU Hydroxyethyl Urea (HEU) Water Intra/Extracellular Water HEU->Water Modifies Solvation Osmotic Osmotic Stress Reduction HEU->Osmotic Membrane Stabilization HBond Strong H-Bonding (O-H...O & N-H...O) Water->HBond Disrupts Bulk Water Ice Ice Crystal Inhibition HBond->Ice Lowers Freezing Point Survival High Post-Thaw Viability Ice->Survival Osmotic->Survival

Caption: Mechanism of HEU-mediated ice crystal inhibition and cellular protection.

Quantitative Data: Thermodynamics and Comparative Efficacy

To rationally design HEU-based cryomedia, one must understand the thermodynamics of its interaction with water. Table 1 summarizes the quantum topological parameters of HEU-water clusters[4], explaining why HEU is so effective at preventing water crystallization.

Table 1: Thermodynamic Parameters of HEU-Water Hydrogen Bonds

Interaction Type Bond Length Range (Å) Electron Density (au) Bond Energy (kcal/mol) Functional Consequence
O–H...O 1.685 – 2.066 0.0178 – 0.0456 3.891 – 13.491 Primary disruption of bulk water lattice; high energy prevents ice nucleation.

| N–H...O | 1.900 – 2.116 | 0.0185 – 0.0287 | 3.671 – 6.808 | Secondary stabilization; enhances molecular crowding at sub-zero temps. |

Data synthesized from Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) analyses of HEU-n·W clusters.

Table 2: Comparative Efficacy of Common Cryoprotectants

Agent Mechanism Cytotoxicity Freezing Point Depression Primary Application
DMSO (10%) Intracellular High (Epigenetic/Metabolic) Excellent Standard mammalian cell lines.
Glycerol (10-70%) Intra/Extracellular Moderate Good RBCs, sperm, adipose tissue.
Trehalose (0.35M) Extracellular Low Moderate Lyophilization, MSCs (requires optimization).

| HEU (5-10%) | Hybrid (Solvation modifier)| Low | Excellent (down to -92°C) | Hydrogels, DMSO-reduced cell media. |

Experimental Protocols

As a self-validating system, the following protocols are designed with built-in quality control checkpoints to ensure reproducibility and scientific rigor.

Protocol 1: Preparation and Use of HEU-Supplemented Cryopreservation Media

Objective: To reduce DMSO concentration from 10% to 5% by supplementing with HEU, thereby reducing cytotoxicity while maintaining >90% post-thaw viability in mammalian cells.

Materials:

  • Base Medium (e.g., DMEM or RPMI)

  • Fetal Bovine Serum (FBS)

  • Dimethyl Sulfoxide (DMSO, cell culture grade)

  • Hydroxyethyl Urea (HEU, >98% purity)

Step-by-Step Methodology:

  • Media Formulation: Prepare the freezing medium consisting of 75% Base Medium, 15% FBS, 5% DMSO, and 5% HEU (w/v).

    • Causality Note: The 5% HEU compensates for the reduced DMSO by providing extracellular osmotic buffering and potent H-bonding, preventing the "solution effect" (toxic concentration of solutes) as ice forms.

  • Sterilization: Filter the complete freezing medium through a 0.22 µm PES syringe filter. Store at 4°C until use.

  • Cell Harvesting: Harvest cells in the logarithmic growth phase. QC Checkpoint: Ensure pre-freeze viability is >95% via Trypan Blue exclusion.

  • Resuspension: Pellet the cells (300 x g, 5 min) and resuspend in the cold (4°C) HEU-supplemented freezing medium at a density of 1×106 cells/mL.

  • Equilibration: Incubate the suspension at 4°C for 15 minutes to allow partial membrane penetration and osmotic equilibration.

  • Controlled Cooling: Transfer cryovials to a controlled-rate freezer or a Mr. Frosty™ freezing container. Cool at a rate of -1°C/minute down to -80°C.

  • Storage & Thawing: Transfer to liquid nitrogen (-196°C) for long-term storage. For recovery, thaw rapidly in a 37°C water bath for 1-2 minutes, dilute immediately in 10 mL of warm base medium, and centrifuge to remove the CPAs.

Workflow Harvest 1. Cell Harvesting (>95% Viability Check) Media 2. HEU-CPA Media Prep (5% DMSO + 5% HEU) Harvest->Media Equilibration 3. Cold Equilibration (15 min at 4°C) Media->Equilibration Cooling 4. Controlled Rate Freezing (-1°C/min to -80°C) Equilibration->Cooling Storage 5. LN2 Storage (-196°C) Cooling->Storage Thaw 6. Rapid Thawing & Wash (37°C Water Bath) Storage->Thaw

Caption: Step-by-step workflow for HEU-supplemented mammalian cell cryopreservation.

Protocol 2: Synthesis of Anti-Freezing HEU-Hydrogels for Bioelectronics

Objective: To synthesize a flexible, conductive hydrogel that maintains mechanical integrity and ionic conductivity at -20°C for use in flexible sensors or tissue engineering[3][5].

Step-by-Step Methodology:

  • Monomer Preparation: Dissolve Acrylamide (AM) or 2-hydroxyethyl acrylate (HEA) monomers in deionized water.

  • HEU Integration: Add HEU to the solution to achieve a 20-30% (w/v) concentration.

    • Causality Note: HEU locks water molecules into a non-freezing state via the strong O-H...O bonds (up to 13.491 kcal/mol), preventing the polymer matrix from embrittling at sub-zero temperatures[4].

  • Crosslinking & Initiation: Add N,N'-methylenebisacrylamide (MBAA) as a crosslinker and a photoinitiator (e.g., Irgacure 2959).

  • Polymerization: Pour the solution into a glass mold and expose it to UV light (365 nm) for 10-15 minutes to initiate free-radical polymerization.

  • Validation: Perform rheological testing at -20°C. QC Checkpoint: The hydrogel should exhibit an elastic modulus comparable to human skin (~120 kPa) without micro-ice crystal-induced microfractures.

Conclusion & Future Perspectives

Hydroxyethyl urea represents a paradigm shift in cryobiology and low-temperature materials science. By leveraging its exceptional hydrogen-bonding thermodynamics, researchers can drastically reduce reliance on cytotoxic agents like DMSO in cell therapies, while simultaneously unlocking new frontiers in anti-freezing hydrogels for bioelectronics and advanced wound care. Future optimization should focus on high-throughput screening of HEU in combination with other non-reducing disaccharides (like trehalose) to create completely DMSO-free, chemically defined cryopreservation media.

References

  • Effect of Cryoprotective Solutions and Their Components on LPO and Antioxidant Systems Source: cryo.org.ua URL:[Link]

  • Cryostorage of Mesenchymal Stem Cells and Biomedical Cell-Based Products Source: PMC - NIH URL:[Link]

  • Hydroxyethyl Urea Crystal Hydrate: Experimental and Theoretical Study Source: Journal of Computational Biophysics and Chemistry / ResearchGate URL:[Link]

  • An anti-freezing hydrogel electrolyte based on hydroxyethyl urea for dendrite-free Zn ion batteries Source: Journal of Electroanalytical Chemistry / ResearchGate URL:[Link]

  • Hydroxyethyl Urea by COSROMA - Personal Care & Cosmetics Source: UL Prospector URL:[Link]

  • Hydroxyethyl Urea Technical Specifications Source: Ichimaru Trading / Nutraii URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Guide to Incorporating Hydroxyethyl Urea into Hydrogel Formulations

Abstract This comprehensive guide provides detailed protocols and technical insights for the successful incorporation of Hydroxyethyl Urea (HEU) into hydrogel networks. HEU, a highly effective humectant, offers significa...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed protocols and technical insights for the successful incorporation of Hydroxyethyl Urea (HEU) into hydrogel networks. HEU, a highly effective humectant, offers significant advantages over traditional urea and other polyols due to its superior pH stability, non-tacky sensory profile, and excellent moisturizing capabilities.[1] These application notes are designed for researchers, scientists, and drug development professionals, offering a foundational understanding and practical methodologies for leveraging HEU to enhance hydrogel properties for biomedical and pharmaceutical applications. We will explore the underlying mechanisms of incorporation, provide step-by-step protocols for both physically and chemically crosslinked systems, and detail essential characterization techniques.

Introduction: The Rationale for Hydroxyethyl Urea in Advanced Hydrogels

Hydrogels are three-dimensional polymer networks capable of retaining large volumes of water, making them ideal scaffolds for applications ranging from tissue engineering to controlled drug delivery.[2][3] The performance of a hydrogel is intrinsically linked to its ability to manage water content, a property governed by the hydrophilic nature of its polymer backbone and the incorporation of additives.

Hydroxyethyl Urea (HEU), with the chemical name N-(2-hydroxyethyl)urea, is a synthetic derivative of urea.[1] While urea itself is a well-known humectant, its application in hydrogels can be limited by its tendency to degrade into ammonia at pH levels above 7, compromising formulation stability.[1] HEU overcomes this limitation, demonstrating robust stability across a broad pH range (4-9).[1] Its primary function is as a potent humectant, capable of forming extensive hydrogen bonds with water molecules, thereby enhancing the water-retention capacity of the hydrogel matrix.[4][5] Furthermore, HEU imparts a desirable sensory profile, reducing the stickiness often associated with high concentrations of glycerin or urea.[1]

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed HEU and concluded that it is safe for use in cosmetic applications when formulated to be non-irritating, underscoring its favorable biocompatibility profile for consideration in biomedical materials.[6][7]

Mechanism of Incorporation: Physical Entrapment and Non-Covalent Interactions

Unlike reactive monomers that form covalent bonds within the polymer backbone, HEU is typically incorporated into a hydrogel matrix through non-covalent means. Its high water solubility and relatively low molecular weight allow it to be easily dissolved in the precursor solution prior to gelation.[8]

Upon crosslinking of the polymer network, HEU molecules become physically entrapped within the hydrogel's interstitial spaces. The primary mechanism governing its function is the formation of hydrogen bonds. The hydroxyl (-OH) and amide (-NH) groups on the HEU molecule act as both hydrogen bond donors and acceptors, interacting with:

  • Polymer Chains: Forming hydrogen bonds with polar functional groups on the hydrogel backbone (e.g., hydroxyls, amides, carboxyls).

  • Water Molecules: Effectively structuring and binding water within the hydrogel, which is critical for its humectant effect.

This network of non-covalent interactions enhances the overall hydration of the hydrogel.

G cluster_0 Hydrogel Matrix P1 Polymer Chain P2 Polymer Chain HEU Hydroxyethyl Urea (HEU) P1->HEU H-Bond P3 Polymer Chain P4 Polymer Chain P3->HEU H-Bond W3 H₂O P4->W3 H-Bond W1 H₂O HEU->W1 H-Bond W2 H₂O HEU->W2 H-Bond W1->P2 H-Bond

Caption: Physical entrapment and hydrogen bonding of HEU within a polymer network.

Anticipated Effects of HEU on Hydrogel Properties

The addition of HEU to a hydrogel formulation is expected to modulate several key properties. The magnitude of these effects will be concentration-dependent.

PropertyAnticipated Effect of HEU IncorporationRationale
Equilibrium Swelling Ratio Moderate IncreaseHEU's hydrophilicity will draw more water into the network. However, as a non-ionic small molecule, it will not induce the dramatic swelling seen with polyelectrolytes.[9]
Moisture Retention / Dehydration Rate Significant Improvement (Slower Dehydration)Strong hydrogen bonding with water molecules reduces water's vapor pressure, slowing evaporation from the hydrogel surface.[4][5]
Mechanical Properties (e.g., Modulus) Likely DecreaseAs a non-crosslinking plasticizer, HEU can interfere with polymer chain-chain interactions, potentially reducing stiffness. This effect is common with small molecule additives.[10][11]
Biocompatibility Generally HighHEU is considered safe for topical applications and is not expected to introduce cytotoxicity when physically entrapped.[6][7] Leaching studies are recommended.
Stability HighHEU is stable over a wide pH range (4-9), offering an advantage over standard urea, which can degrade and alter the local pH.[1]

Experimental Protocols for HEU Incorporation

We present two distinct protocols to demonstrate the versatility of HEU incorporation in both physically and chemically crosslinked hydrogels.

Protocol 1: Physically Crosslinked Poly(vinyl alcohol)-HEU Hydrogel via Freeze-Thaw Cycling

This protocol leverages the formation of crystalline regions in PVA upon freezing to create physical crosslinks, entrapping HEU within the network. This method avoids chemical initiators and crosslinkers, making it attractive for biomedical applications.

Materials:

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed, MW 85,000-124,000

  • Hydroxyethyl Urea (HEU)

  • Deionized (DI) water

  • Glass beaker and petri dishes

  • Magnetic stirrer and hot plate

  • Autoclave

  • Freezer (-20°C) and Refrigerator (4°C)

Step-by-Step Methodology:

  • PVA Solution Preparation:

    • Prepare a 10% (w/v) PVA solution by slowly adding 10 g of PVA powder to 100 mL of DI water in a beaker under vigorous magnetic stirring.

    • Cover the beaker and heat the solution to 90°C while stirring. Maintain this temperature for 2-3 hours until the PVA is completely dissolved and the solution is clear.

    • Autoclave the solution at 121°C for 20 minutes for sterilization. Allow it to cool to room temperature.

  • HEU Incorporation:

    • Create a series of PVA-HEU solutions. For example, to achieve final HEU concentrations of 1%, 5%, and 10% (w/w of the final hydrogel), add 0.1 g, 0.5 g, and 1.0 g of HEU to three separate 10 g aliquots of the 10% PVA solution, respectively.

    • Stir each mixture at room temperature until the HEU is fully dissolved. A control sample with no HEU should also be prepared.

  • Casting and Gelation:

    • Pour the precursor solutions into petri dishes or other desired molds.

    • Subject the molds to a freeze-thaw cycle. A typical cycle consists of:

      • Freezing at -20°C for 12 hours.

      • Thawing at 4°C for 12 hours.

    • Repeat this cycle 3-5 times. The mechanical strength of the hydrogel generally increases with the number of cycles.

  • Post-Processing and Equilibration:

    • Carefully remove the hydrogels from their molds.

    • Place the hydrogels in a large volume of phosphate-buffered saline (PBS, pH 7.4) for 24 hours to equilibrate and remove any non-entrapped HEU.

Protocol 2: Chemically Crosslinked Poly(2-hydroxyethyl methacrylate)-HEU Hydrogel

This protocol uses free-radical polymerization to form a covalently crosslinked p(HEMA) network, a classic hydrogel biomaterial. HEU is dissolved in the monomer solution prior to polymerization.

Materials:

  • 2-hydroxyethyl methacrylate (HEMA), monomer

  • Ethylene glycol dimethacrylate (EGDMA), crosslinker

  • Ammonium persulfate (APS), initiator

  • N,N,N',N'-Tetramethylethylenediamine (TEMED), accelerator

  • Hydroxyethyl Urea (HEU)

  • Deionized (DI) water

  • Nitrogen gas source

  • Molds (e.g., between two glass plates with a spacer)

Step-by-Step Methodology:

  • Precursor Solution Preparation:

    • In a flask, prepare the monomer mixture. For a standard formulation, mix:

      • 5 mL HEMA

      • 100 µL EGDMA (2% v/v relative to HEMA)

      • 5 mL DI water

    • To incorporate HEU, dissolve the desired amount (e.g., 0.25 g for a ~5% w/v concentration) into the DI water before mixing with HEMA and EGDMA.

  • Initiation System:

    • Prepare fresh 10% (w/v) solutions of APS and TEMED in DI water.

  • Degassing:

    • Bubble nitrogen gas through the precursor solution for 15 minutes to remove dissolved oxygen, which inhibits free-radical polymerization.

  • Polymerization:

    • Add the initiator and accelerator to the degassed monomer solution. A common starting point is 50 µL of 10% APS and 25 µL of 10% TEMED per 10 mL of precursor solution.

    • Gently swirl to mix, then immediately inject the solution into the mold.

    • Allow the polymerization to proceed at room temperature for 1-2 hours, or until a solid gel has formed.

  • Washing and Hydration:

    • Disassemble the mold and place the resulting hydrogel sheet or disc in a large volume of DI water.

    • Wash for 48-72 hours, changing the water several times, to remove unreacted monomers, initiator, and any non-entrapped HEU. This washing step is critical for ensuring biocompatibility.[12]

G cluster_pva Protocol 1: PVA-HEU (Physical Crosslinking) cluster_hema Protocol 2: p(HEMA)-HEU (Chemical Crosslinking) pva1 Prepare 10% PVA Solution (90°C, 2-3h) pva2 Cool & Add HEU (1-10% w/w) pva1->pva2 pva3 Pour into Molds pva2->pva3 pva4 Freeze-Thaw Cycling (e.g., 3 cycles of -20°C/4°C) pva3->pva4 pva5 Equilibrate in PBS pva4->pva5 hema1 Prepare Monomer Mix (HEMA, EGDMA, HEU, Water) hema2 Degas with Nitrogen hema1->hema2 hema3 Add Initiator (APS) & Accelerator (TEMED) hema2->hema3 hema4 Inject into Mold & Polymerize hema3->hema4 hema5 Wash Extensively in DI Water hema4->hema5 start Select Hydrogel System cluster_pva cluster_pva start->cluster_pva cluster_hema cluster_hema start->cluster_hema end Characterize Hydrogel Properties cluster_pva->end cluster_hema->end

Caption: Experimental workflow for incorporating HEU into hydrogels.

Essential Characterization Protocols

After synthesis, it is crucial to characterize the hydrogels to understand the impact of HEU incorporation.

A. Swelling Ratio Measurement

  • Submerge a pre-weighed, lyophilized hydrogel sample (Wd) in PBS (pH 7.4) at 37°C.

  • At regular intervals, remove the sample, gently blot the surface with filter paper to remove excess water, and record its weight (Ws).

  • Continue until the weight remains constant, indicating equilibrium swelling.

  • Calculate the Equilibrium Swelling Ratio (ESR) as: ESR = (Ws - Wd) / Wd.

B. Moisture Retention Analysis

  • Place a fully hydrated and pre-weighed hydrogel sample (Wi) in a controlled environment (e.g., 25°C, 40% relative humidity).

  • Record the weight of the hydrogel (Wt) at various time points.

  • Calculate the percentage of water retained as: Water Retention (%) = (Wt / Wi) * 100.

  • Compare the dehydration curves of hydrogels with and without HEU.

C. Mechanical Testing (Compression)

  • Prepare cylindrical hydrogel samples of a uniform size.

  • Use a universal testing machine to perform unconfined compression tests at a constant strain rate (e.g., 1 mm/min).

  • Record the stress-strain curve.

  • Calculate the compressive modulus from the initial linear region (typically 5-15% strain) of the curve.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Gelation (pHEMA) Oxygen inhibition; Insufficient initiator/accelerator.Ensure thorough degassing with nitrogen. Increase initiator/accelerator concentration incrementally.
Weak Gel (PVA) Insufficient freeze-thaw cycles; Low PVA concentration.Increase the number of freeze-thaw cycles to 5 or more. Consider increasing the PVA concentration to 12-15% (w/v).
Phase Separation / Cloudiness HEU concentration exceeds solubility limit in the precursor mix.Reduce the concentration of HEU. Ensure all components are fully dissolved before initiating gelation.
High Variability in Results Inconsistent sample preparation or hydration.Ensure uniform sample dimensions. Allow hydrogels to fully equilibrate in buffer before testing.

Safety and Handling

Hydroxyethyl Urea is a hygroscopic solid.[8] It should be stored in a dry, tightly sealed container. While it has a favorable safety profile, standard laboratory personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.[6]

References

  • Cosmetic Ingredient Review. (2018). Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. CIR. [Link]

  • Pinchuk, L., Eckstein, E. C., & Van De Mark, M. R. (1984). The interaction of urea with the generic class of poly(2-hydroxyethyl methacrylate) hydrogels. Journal of Biomedical Materials Research, 18(6), 671-684. [Link]

  • ResearchGate. (n.d.). Hydroxyethyl Urea Crystal Hydrate: Experimental and Theoretical Study. ResearchGate. [Link]

  • Patsnap Eureka. (2025, July 31). Hydroxyethylcellulose-Based Hydrogels for Biomedical Applications. Patsnap. [Link]

  • Sokker, H. H., et al. (2021). Synthesis and Characterization of Slow-Release Fertilizer Hydrogel Based on Hydroxy Propyl Methyl Cellulose, Polyvinyl Alcohol, Glycerol and Blended Paper. Polymers, 13(21), 3638. [Link]

  • ResearchGate. (2023, May 19). High-Strength, High-Water-Retention Hemicellulose-Based Hydrogel and Its Application in Urea Slow Release. ResearchGate. [Link]

  • Burdick, J. A., & Prestwich, G. D. (2011). Hyaluronic Acid Hydrogels for Biomedical Applications. Advanced Materials, 23(12), H41-H56. [Link]

  • Kavčič, M., et al. (2018). Effects of Surfactant and Urea on Dynamics and Viscoelastic Properties of Hydrophobically Assembled Supramolecular Hydrogel. Macromolecules, 51(13), 4780-4788. [Link]

  • DeForest, C. A., & Anseth, K. S. (2013). Chemical and Biological Engineering Strategies to Make and Modify Next-Generation Hydrogel Biomaterials. Annual Review of Chemical and Biomolecular Engineering, 4, 421-444. [Link]

  • Hielscher Ultrasonics. (n.d.). Ultrasonic Polymerization of Hydrogels: Protocol and Scale-Up. Hielscher. [Link]

  • Johnson, W., Jr., et al. (2018). Safety Assessment of Hydroxyethyl Urea as Used in Cosmetics. International Journal of Toxicology, 37(1_suppl), 45S-52S. [Link]

  • Kavčič, M., et al. (2018). Effects of Surfactant and Urea on Dynamics and Viscoelastic Properties of Hydrophobically Assembled Supramolecular Hydrogel. Macromolecules, 51(13), 4780-4788. [Link]

  • ResearchGate. (n.d.). An anti-freezing hydrogel electrolyte based on hydroxyethyl urea for dendrite-free Zn ion batteries. ResearchGate. [Link]

  • Ullah, F., et al. (2020). Fundamental Concepts of Hydrogels: Synthesis, Properties, and Their Applications. Gels, 6(4), 48. [Link]

  • ResearchGate. (n.d.). Preparation of low cost superabsorbent hydrogel by urea and acrylic acid. ResearchGate. [Link]

  • Vasile, C., et al. (2021). Biodegradable Hydrogel Scaffolds Based on 2-Hydroxyethyl Methacrylate, Gelatin, Poly(β-amino esters), and Hydroxyapatite. Polymers, 13(25), 4410. [Link]

  • MDPI. (2025, March 23). Applications of Hydrogels in Emergency Therapy. MDPI. [Link]

  • ResearchGate. (n.d.). Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. ResearchGate. [Link]

  • Cosmetic Ingredient Review. (2018, June 21). Scientific Literature Review of Hydroxyethyl Urea. CIR. [Link]

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Application

Application Note: Characterizing the Influence of Hydroxyethyl Urea on Enzyme Activity and Stability

An in-depth technical guide for researchers, scientists, and drug development professionals. Abstract The stability of enzymes is a critical parameter in the development of biopharmaceuticals, diagnostics, and industrial...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

The stability of enzymes is a critical parameter in the development of biopharmaceuticals, diagnostics, and industrial biocatalysts. Excipients are commonly employed to preserve enzymatic function during storage and application. Hydroxyethyl urea (HEU), a derivative of urea, is a highly effective humectant known for its excellent water-binding capacity and superior chemical stability compared to urea.[1] While extensively used in the cosmetics industry for hydration, its potential utility in modulating enzyme activity and enhancing stability is an area of growing interest. This guide provides a comprehensive overview of the theoretical mechanisms by which HEU may interact with enzymes and offers detailed protocols for systematically evaluating its effects on enzymatic activity and structural stability.

Introduction: Beyond a Simple Humectant

Enzymes are highly specific and efficient catalysts, but their complex three-dimensional structures are often fragile. Maintaining this native conformation is paramount to preserving their function. In aqueous formulations, the hydration shell surrounding the protein is a key determinant of its stability. Dehydration, thermal stress, or unfavorable chemical environments can lead to unfolding, aggregation, and irreversible loss of activity.

Urea is a well-known protein denaturant at high concentrations; it disrupts the hydrogen bond network of water and interacts directly with the protein backbone, promoting unfolding.[2] In contrast, Hydroxyethyl Urea (N-(2-hydroxyethyl)urea) presents a different profile. Its structure includes a hydroxyethyl group, which enhances its water-binding capacity and alters its interaction with protein surfaces.[1][3] Unlike urea, which can degrade into ammonia and alter pH, HEU is stable across a broad pH range (4-9), making it a more reliable excipient for formulation studies.[1]

This document explores the dual potential of HEU:

  • As a Stabilizer: By acting as a powerful humectant, HEU can maintain the local water activity around the enzyme, preserving the critical hydration shell and preventing denaturation.

  • As a Modulator: Like other small molecules, HEU has the potential to interact directly with the enzyme, possibly influencing substrate binding or catalytic turnover through allosteric effects or, in some cases, direct inhibition.

Understanding these interactions is crucial for rationally designing stable and effective enzyme-based products.

Proposed Mechanisms of Action

The effect of HEU on an enzyme is not universal and must be determined empirically. However, its physicochemical properties suggest two primary mechanisms of interaction.

Indirect Stabilization via Hydration Shell Maintenance

The prevailing hypothesis for HEU's stabilizing effect is its role as an osmolyte and humectant. Proteins rely on a tightly bound layer of water molecules to remain correctly folded and soluble.

  • Water Retention: HEU is exceptionally hygroscopic and adept at forming hydrogen bonds with water.[4][5] In a formulation, it can effectively "lock" water in the vicinity of the enzyme, preventing dehydration-induced stress.

  • Preferential Exclusion: Similar to other protein-stabilizing osmolytes, HEU may be preferentially excluded from the immediate surface of the protein.[6][7] This exclusion creates a thermodynamically unfavorable situation for protein unfolding, as unfolding would increase the surface area exposed to the excipient, thus favoring the compact, native state.

cluster_0 Enzyme in Aqueous Solution cluster_1 Stabilization by Hydroxyethyl Urea (HEU) Protein_Native Native Enzyme (Active) Protein_Dehydrated Dehydrated Enzyme (Inactive/Unfolded) Protein_Native->Protein_Dehydrated Dehydration Stress Protein_HEU Native Enzyme with Maintained Hydration Shell Protein_Native->Protein_HEU Protein_Dehydrated->Protein_Native Rehydration (Often Incomplete) HEU HEU Molecules (Water Sequestration)

Caption: Proposed mechanism of HEU-mediated enzyme stabilization.

Direct Interaction and Activity Modulation

While HEU is structurally distinct from potent inhibitors, direct interactions cannot be ruled out. Some urea derivatives are known to act as enzyme inhibitors. For instance, (hydroxyethyl)urea isosteres have been incorporated into HIV-1 protease inhibitors, where the hydroxyl group and urea moiety interact with the enzyme's active site.[8] Similarly, hydroxyurea (a structural analog) is a known inhibitor of urease.[9]

Therefore, HEU could potentially:

  • Act as a competitive or non-competitive inhibitor by binding to the active site or an allosteric site.

  • Paradoxically enhance activity at low concentrations by inducing minor, favorable conformational changes, similar to the activating effect of urea on adenylate kinase.[10]

These potential effects necessitate thorough kinetic analysis.

Experimental Protocols

The following protocols provide a framework for a systematic evaluation of HEU's effect on a target enzyme. It is essential to include proper controls in every experiment.

Workflow for Evaluating HEU-Enzyme Interactions

cluster_assays Parallel Evaluation Pathways start Define Enzyme and Assay Conditions prep Prepare Stock Solutions: Enzyme, Substrate, HEU, Buffer start->prep activity Protocol 3.1: Initial Activity Screen (Varying HEU Conc.) prep->activity thermal Protocol 3.2: Thermal Stability (DSF) (Measure ΔTm) prep->thermal longterm Protocol 3.3: Long-Term Stability (Measure Residual Activity) prep->longterm kinetics Protocol 3.4: Full Kinetic Analysis (Determine Km, Vmax, Ki) activity->kinetics If activity is affected analysis Data Analysis & Interpretation thermal->analysis longterm->analysis kinetics->analysis conclusion Conclude on HEU Effect: Stabilizer, Inhibitor, Activator, or Inert analysis->conclusion

Caption: General workflow for assessing HEU's impact on an enzyme.

Protocol 3.1: Initial Enzyme Activity Screening

This protocol determines the immediate effect of HEU on the enzyme's catalytic rate.

Objective: To measure enzymatic activity across a range of HEU concentrations.

Materials:

  • Purified enzyme stock solution

  • Substrate stock solution

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5; choose a buffer appropriate for the enzyme)

  • Hydroxyethyl Urea (HEU) stock solution (e.g., 50% w/v in assay buffer)

  • Microplate reader and 96-well UV-transparent plates

Methodology:

  • Prepare HEU Dilutions: In a 96-well plate, perform a serial dilution of the HEU stock solution to achieve final assay concentrations ranging from 0% to 20% (w/v). Ensure the final volume in each well is constant after all additions.

  • Control Wells: Designate wells for:

    • 100% Activity Control: No HEU.

    • No-Enzyme Control: Substrate and highest concentration of HEU, but no enzyme (to check for non-enzymatic substrate degradation).

    • No-Substrate Control: Enzyme and highest concentration of HEU, but no substrate (to measure background signal).

  • Enzyme Addition: Add a fixed amount of enzyme to each well (except the no-enzyme control). Allow a brief pre-incubation (2-5 minutes) at the assay temperature.

  • Initiate Reaction: Add the substrate to all wells to initiate the reaction.

  • Measure Activity: Immediately place the plate in the microplate reader and measure the change in absorbance (or fluorescence) over time in kinetic mode. The rate of reaction is the slope of the linear portion of the progress curve.

  • Calculate Relative Activity: Normalize the rate of each HEU-containing reaction to the 100% activity control (no HEU). Plot relative activity (%) versus HEU concentration (%).

Protocol 3.2: Thermal Stability Assay using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, measures the melting temperature (Tm) of a protein, which is an indicator of its thermal stability. An increase in Tm suggests stabilization.

Objective: To determine if HEU increases the thermal stability of the enzyme.

Materials:

  • Purified enzyme

  • Assay buffer

  • HEU stock solution

  • Fluorescent dye (e.g., SYPRO™ Orange)

  • qPCR instrument with melt-curve capability

Methodology:

  • Prepare Master Mix: Prepare a master mix containing the enzyme and SYPRO Orange dye in the assay buffer.

  • Set up Plate: Aliquot the master mix into the wells of a qPCR plate.

  • Add HEU: Add varying concentrations of HEU to the wells (e.g., 0%, 1%, 2%, 5%, 10%, 15%, 20% final concentration). Ensure the final volume is identical in all wells.

  • Run Melt Curve: Place the plate in the qPCR instrument. Run a melt curve protocol, typically ramping the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute, measuring fluorescence at each interval.

  • Analyze Data: The protein's melting temperature (Tm) is the point of maximum inflection in the fluorescence curve (the peak of the first derivative). Plot the Tm as a function of HEU concentration. A positive shift in Tm indicates a stabilizing effect.

Protocol 3.3: Long-Term (Accelerated) Stability Study

This protocol assesses the ability of HEU to protect the enzyme from degradation over time.

Objective: To measure the residual enzyme activity after incubation under thermal stress.

Methodology:

  • Prepare Samples: In separate tubes, prepare solutions of the enzyme in assay buffer containing different concentrations of HEU (e.g., 0%, 5%, 10%, 20%).

  • Initial Activity (T=0): Immediately take an aliquot from each tube and measure the enzymatic activity using the method described in Protocol 3.1. This is the 100% activity reference for each condition.

  • Incubation: Incubate all tubes at a challenging temperature (e.g., 37 °C or 42 °C, a temperature known to cause gradual activity loss).

  • Time-Point Sampling: At regular intervals (e.g., 1, 3, 7, and 14 days), remove an aliquot from each tube.

  • Measure Residual Activity: Measure the enzymatic activity of each aliquot.

  • Data Analysis: For each HEU concentration, plot the percentage of residual activity (relative to its own T=0 value) against time. A slower rate of activity loss in the presence of HEU indicates a protective effect.

Protocol 3.4: Enzyme Kinetic Analysis

If the initial screening (Protocol 3.1) shows a significant change in activity, a full kinetic analysis is required to understand the mechanism.

Objective: To determine the Michaelis constant (Km) and maximum velocity (Vmax) in the presence and absence of HEU.

Methodology:

  • Select HEU Concentrations: Choose two or three fixed concentrations of HEU that showed a clear effect (e.g., one that caused ~50% inhibition or activation). Also include a 0% HEU control.

  • Vary Substrate Concentration: For each fixed HEU concentration, set up a series of reactions where the substrate concentration is varied (typically from 0.2x Km to 5x Km of the native enzyme).

  • Measure Initial Rates: Measure the initial reaction velocity for each substrate concentration at each HEU concentration.

  • Data Analysis:

    • Plot the initial velocity (v) versus substrate concentration ([S]) for each HEU concentration.

    • Fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax for each condition.

    • A Lineweaver-Burk plot (1/v vs. 1/[S]) can be used for visual interpretation of the inhibition (or activation) mechanism.

Data Interpretation

The results from the protocols should be synthesized to build a complete picture of HEU's influence.

Summary of Potential Outcomes
ObservationInterpretationImplication for Formulation
Increased Tm (from DSF)HEU enhances the structural stability of the enzyme against thermal denaturation.Excellent candidate for improving shelf-life and stability under thermal stress.
Slower activity loss over time HEU protects the enzyme from long-term degradation.Confirms stabilizing potential for liquid formulations.
Vmax decreases, Km unchanged Non-competitive inhibition. HEU binds to an allosteric site.HEU is an inhibitor. Use must be balanced against stability gains.
Km increases, Vmax unchanged Competitive inhibition. HEU competes with the substrate for the active site.HEU is a competitive inhibitor. Its effect can be overcome by high substrate concentrations.
Activity is unchanged HEU is inert with respect to the enzyme's catalytic function at the tested concentrations.Can be used as a pure stabilizer without impacting kinetics.
Vmax and/or Km improve HEU acts as an enzyme activator.Potential for use in applications where enhanced activity is desired.

Conclusion

Hydroxyethyl urea is a promising excipient for enzyme formulations, offering significant advantages in chemical stability and water retention over traditional urea. Its primary mechanism of action is likely as a protein stabilizer through the maintenance of the enzyme's hydration shell. However, the possibility of direct interaction leading to activity modulation or inhibition cannot be overlooked and requires rigorous empirical validation. The protocols outlined in this guide provide a systematic approach to characterize the specific effects of HEU on any enzyme of interest, enabling researchers and formulators to make data-driven decisions for developing robust and effective enzyme-based products.

References

  • Liao, Y. F., et al. (2007). Unnatural amino acid-substituted (hydroxyethyl)urea peptidomimetics inhibit gamma-secretase and promote the neuronal differentiation of neuroblastoma cells. Molecular Pharmacology, 71(2), 588-601. [Link]

  • Hatherley, M. E., et al. (2008). Measuring the interaction of urea and protein stabilizing osmolytes with the nonpolar surface of hydroxypropyl cellulose. Biochemistry, 47(25), 6614-6621. [Link]

  • Sarsekenov, B. A., et al. (2023). Hydroxyethyl Urea Crystal Hydrate: Experimental and Theoretical Study. Russian Journal of Physical Chemistry A, 97(12), 2933-2943. [Link]

  • ResearchGate. (n.d.). Time-dependent formation of (2-hydroxyethyl)urea as a function of... [Link]

  • Johnson, W., et al. (2018). Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • Sarsekenov, B. A., et al. (2023). Hydroxyethyl Urea Crystal Hydrate: Experimental and Theoretical Study. ResearchGate. [Link]

  • Hatherley, M. E., et al. (2008). Assessing the Interaction of Urea and Protein-Stabilizing Osmolytes with the Nonpolar Surface of Hydroxypropylcellulose. ACS Publications. [Link]

  • Promthong, S., et al. (2022). Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study. MDPI. [Link]

  • Cosmetic Ingredient Review. (2019, January 23). Final Report: Safety Assessment of Hydroxyethyl Urea as Used in Cosmetics. [Link]

  • Treasure Actives. (n.d.). Urea (Hydroxyethyl Urea). [Link]

  • Aviram, R., et al. (2021). Enzyme activation by urea reveals the interplay between conformational dynamics and substrate binding: a single-molecule FRET study. bioRxiv. [Link]

  • L'Oréal Dermatological Beauty. (2024). IN VITRO AND EX VIVO EVALUATION OF BARRIER AND HYDRATION BENEFITS OF A UREA DERIVATIVE. [Link]

  • Ghosh, A. K., et al. (2016). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 21(6), 729. [Link]

  • Google Patents. (n.d.). EP0054096B1 - Method of forming stabilized urease solutions.
  • University of Massachusetts Amherst. (n.d.). Urease Protocol. [Link]

  • Shapiro, A. B. (2017, March 24). Can anyone provide me the protocol of finding Urease inhibition assay of natural source? ResearchGate. [Link]

  • Bennion, B. J., & Daggett, V. (2003). The molecular basis for the chemical denaturation of proteins by urea. Proceedings of the National Academy of Sciences, 100(9), 5142-5147. [Link]

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Method

Application Notes &amp; Protocols: A Guide to Hydroxyethyl Urea as a High-Performance Pharmaceutical Excipient

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Hydroxyethyl Urea (CAS No. 2078-71-9) as a versatile excipient in pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Hydroxyethyl Urea (CAS No. 2078-71-9) as a versatile excipient in pharmaceutical formulations. We delve into its fundamental physicochemical properties, mechanistic actions, and distinct advantages over traditional excipients. Detailed, field-tested protocols are provided for evaluating its efficacy as a humectant, solubilizing agent, and formulation stabilizer, enabling formulators to harness its full potential in creating stable, efficacious, and aesthetically pleasing drug products.

Introduction: The Emergence of a Superior Functional Excipient

In pharmaceutical formulation, the choice of excipients is as critical as the Active Pharmaceutical Ingredient (API) itself. Excipients dictate the stability, bioavailability, and patient acceptability of the final drug product. Hydroxyethyl Urea, a synthetic derivative of urea, has emerged as a high-performance excipient offering a unique combination of potent moisturization, enhanced stability, and a superior sensory profile.[1][2]

Chemically N-(2-hydroxyethyl)urea, this molecule modifies the basic urea structure by incorporating a hydroxyethyl group.[1][3] This structural modification is key to its enhanced properties. While retaining the powerful water-binding capabilities of its parent compound, it overcomes significant drawbacks associated with traditional humectants like urea and glycerin, such as instability at certain pH levels and a tacky skin feel.[1][4]

1.1 Key Advantages in Pharmaceutical Formulations:

  • Superior Moisturization: Provides hydration comparable to glycerin but with a non-greasy, non-tacky sensory experience, which is critical for patient compliance in topical formulations.[1][4][5]

  • Broad pH Stability: Unlike urea, which degrades into ammonia at a pH above 7, hydroxyethyl urea is stable across a wide pH range of 4 to 9, offering greater formulation flexibility and a longer product shelf life.[1][4]

  • Enhanced Skin Barrier Function: As a potent humectant, it attracts moisture to the stratum corneum, strengthening the skin's natural barrier and reducing transepidermal water loss (TEWL).[6][7][8]

  • Safety and Compatibility: Deemed safe for use in leave-on products at concentrations up to 20.6% by the Cosmetic Ingredient Review (CIR) Expert Panel, it is well-tolerated, suitable for sensitive skin, and compatible with a wide array of pharmaceutical ingredients.[5][9][10]

  • Potential for Solubility Enhancement: Its polar nature and ability to form hydrogen bonds suggest its utility as a co-solvent or solubilizer for poorly water-soluble APIs, a critical challenge in drug development.[11]

Physicochemical Properties & Comparative Analysis

A thorough understanding of an excipient's properties is fundamental to its effective application. The table below summarizes the key characteristics of hydroxyethyl urea and provides a comparative analysis against commonly used humectants.

PropertyHydroxyethyl UreaGlycerinUrea
INCI Name Hydroxyethyl UreaGlycerinUrea
Chemical Formula C₃H₈N₂O₂C₃H₈O₃CH₄N₂O
Molecular Weight 104.11 g/mol [9][12]92.09 g/mol 60.06 g/mol
Appearance White, crystalline solid[12]Clear, viscous liquidWhite, crystalline solid
Solubility in Water Highly soluble (>699 g/L)[9]MiscibleHighly soluble (1080 g/L)
Effective pH Range 4.0 - 9.0[1]Wide RangeStable at pH 5-6; degrades >pH 7[1][13]
Sensory Profile Non-tacky, non-greasy, smooth[1][4]Tacky, sticky at high concentrationsCan feel gritty; potential for tackiness
Moisturizing Efficacy Excellent, comparable to glycerin[1][4]Excellent (Gold Standard)Excellent, but pH dependent
Primary Function Humectant, Skin-Conditioning Agent[9]Humectant, SolventHumectant, Keratolytic (>10%)[1]

Table 1: Comparative analysis of hydroxyethyl urea and other common pharmaceutical humectants.

Mechanism of Action: A Molecular Perspective

Hydroxyethyl urea's primary mechanism as a pharmaceutical excipient in topical formulations is its function as a humectant. This process is driven by its molecular structure, which facilitates the formation of multiple hydrogen bonds.

cluster_0 Environment & Deeper Skin Layers cluster_1 Stratum Corneum (Outer Skin Layer) cluster_2 Outcome Water_Source Water Molecules (H₂O) HEU Hydroxyethyl Urea (Excipient) Water_Source->HEU Attracts & Binds Skin_Hydration Increased Skin Hydration & Elasticity HEU->Skin_Hydration Leads to Barrier Strengthened Skin Barrier Skin_Hydration->Barrier TEWL Reduced Transepidermal Water Loss (TEWL) Barrier->TEWL Results in

Caption: Mechanism of hydroxyethyl urea as a humectant in topical formulations.

The hydroxyethyl and urea moieties create a highly polar molecule that attracts water from the external environment and the dermis into the epidermis.[5][14] By binding these water molecules within the stratum corneum, it effectively increases the skin's moisture content, leading to improved elasticity and a strengthened barrier function.[5][6] This action helps to reduce TEWL, a key factor in maintaining healthy, hydrated skin.[7][8]

Experimental Protocols for Formulation & Evaluation

The following protocols are designed to be self-validating systems for assessing the performance of hydroxyethyl urea in pharmaceutical formulations. They provide a framework for generating robust, reliable data.

Protocol 4.1: Workflow for Formulation and Efficacy Testing

This workflow outlines the logical progression from initial formulation to final performance validation.

start Define Formulation Objectives (e.g., Hydration, Solubilization) formulate Develop Formulations: - Vehicle Control (Placebo) - Test (with Hydroxyethyl Urea) - Benchmark (e.g., with Glycerin) start->formulate stability Protocol 4.4: Conduct Accelerated Stability Testing (pH, Viscosity, Appearance) formulate->stability efficacy Select & Perform Efficacy Protocol: - Protocol 4.2 (Hydration) - Protocol 4.3 (Solubility) formulate->efficacy analyze Analyze & Compare Data (Test vs. Control vs. Benchmark) stability->analyze efficacy->analyze optimize Optimize Formulation Based on Stability & Efficacy Results analyze->optimize optimize->formulate Iterate if needed finalize Finalize Formulation & Specification optimize->finalize

Caption: General workflow for developing and validating formulations with hydroxyethyl urea.

Protocol 4.2: Evaluating the Moisturizing Efficacy of a Topical Formulation

Objective: To quantify the in-vivo skin hydration effect of a formulation containing hydroxyethyl urea compared to a placebo control.

Causality: This protocol uses a Corneometer®, a standard industry instrument that measures the capacitance of the skin. Since water has a higher dielectric constant than other skin components, an increase in capacitance directly correlates with increased hydration in the stratum corneum. This provides a quantitative measure of a humectant's performance.

Materials & Equipment:

  • Test Formulation (e.g., O/W cream with 5% Hydroxyethyl Urea)

  • Placebo Formulation (same base cream without Hydroxyethyl Urea)

  • Corneometer® (or similar skin hydration probe)

  • Volunteer panel (n≥10) with defined inclusion criteria (e.g., dry skin on forearms)

  • Controlled environment room (20-22°C, 40-50% relative humidity)

  • Skin marking template

Methodology:

  • Acclimatization: Allow subjects to acclimatize in the controlled environment room for at least 20 minutes before measurements.

  • Baseline Measurement (T=0): a. Demarcate two test sites of equal size (e.g., 2x2 cm) on the volar forearm of each subject. b. Take three baseline Corneometer® readings from each site and record the average.

  • Product Application: a. Apply a standardized amount (e.g., 2 mg/cm²) of the Test Formulation to one site and the Placebo Formulation to the other site. b. The application sites should be randomized to avoid bias.

  • Post-Application Measurements: a. At specified time points (e.g., T=1h, 2h, 4h, 8h), take three readings from the center of each application site. b. Ensure the probe is applied with consistent pressure for each measurement.

  • Data Analysis: a. Calculate the mean hydration value for each formulation at each time point. b. Determine the percentage change in hydration from baseline for both formulations. c. Perform statistical analysis (e.g., paired t-test) to determine if the difference between the test and placebo is statistically significant.

Protocol 4.3: Assessing Solubility Enhancement of a Poorly Soluble API

Objective: To determine the effect of increasing concentrations of hydroxyethyl urea on the aqueous solubility of a model hydrophobic API.

Causality: This protocol is based on the equilibrium solubility method. By creating saturated solutions, we can quantify the maximum amount of API that can be dissolved in a vehicle. An increase in API concentration in the presence of hydroxyethyl urea demonstrates its ability to act as a solubilizing agent, likely through mechanisms like co-solvency and hydrotropy by altering the polarity of the solvent.

Materials & Equipment:

  • Model poorly soluble API (e.g., Ketoconazole, Piroxicam)

  • Hydroxyethyl Urea (pharmaceutical grade)

  • Purified water or relevant buffer solution

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • 0.22 µm syringe filters

  • Validated analytical method for the API (e.g., HPLC-UV)

Methodology:

  • Preparation of Vehicles: Prepare a series of aqueous solutions with varying concentrations of hydroxyethyl urea (e.g., 0%, 5%, 10%, 15%, 20% w/v). The 0% solution serves as the control.

  • Creating Saturated Solutions: a. Add an excess amount of the API to vials containing a fixed volume (e.g., 5 mL) of each vehicle. Ensure undissolved solid is present. b. Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). c. Shake the vials for a predetermined time (e.g., 48-72 hours) sufficient to reach equilibrium.

  • Sample Preparation & Analysis: a. After incubation, allow the vials to stand for 2 hours to let undissolved particles settle. b. Carefully withdraw an aliquot from the supernatant using a syringe. c. Immediately filter the aliquot through a 0.22 µm syringe filter into an HPLC vial. This step is critical to remove any undissolved API. d. Dilute the filtrate with a suitable mobile phase if necessary. e. Analyze the concentration of the dissolved API using the validated HPLC method.

  • Data Analysis: a. Plot the solubility of the API (in µg/mL or mg/mL) as a function of the hydroxyethyl urea concentration. b. A positive slope indicates a solubility-enhancing effect.

Protocol 4.4: Stability Assessment of a Hydroxyethyl Urea-Containing Formulation

Objective: To evaluate the physical and chemical stability of a pharmaceutical formulation containing hydroxyethyl urea under accelerated storage conditions.

Causality: Stability testing is a regulatory requirement and ensures product quality over its shelf life. By subjecting the formulation to stress conditions (elevated temperature and humidity), degradation processes are accelerated. Monitoring key parameters like pH, viscosity, and appearance provides insights into the physical integrity of the formulation, while assaying the API confirms its chemical stability. The broad pH stability of hydroxyethyl urea is expected to contribute positively to the overall stability of the formulation.[1]

Materials & Equipment:

  • Finalized formulation in the intended final packaging

  • ICH-compliant stability chambers (e.g., 40°C ± 2°C / 75% RH ± 5% RH)

  • pH meter, viscometer

  • Validated analytical method for the API (e.g., HPLC)

Methodology:

  • Sample Storage: Place packaged samples of the formulation into the stability chamber.

  • Time Points: Designate specific time points for testing (e.g., T=0, 1 month, 2 months, 3 months, 6 months).

  • Testing Parameters: At each time point, withdraw samples and analyze the following: a. Appearance: Visual inspection for color change, phase separation, or precipitation. b. pH: Measure the pH of the formulation at a controlled temperature. c. Viscosity: Measure the viscosity using a suitable viscometer and spindle. d. Assay of API: Determine the concentration of the API to check for chemical degradation. Results are typically expressed as a percentage of the initial concentration.

  • Data Presentation and Analysis: a. Tabulate the results for each parameter at each time point. b. Analyze trends in the data. The acceptance criteria are typically no significant change in physical parameters and an API assay of 90-110% of the label claim.

Time PointStorage ConditionAppearancepHViscosity (cP)API Assay (% of Initial)
T=025°C / 60% RHConforms6.5015,000100.0%
1 Month40°C / 75% RHConforms6.4814,85099.5%
3 Months40°C / 75% RHConforms6.4514,70099.1%
6 Months40°C / 75% RHConforms6.4214,65098.8%

Table 2: Example of a stability data summary for a topical cream containing hydroxyethyl urea.

Conclusion & Future Perspectives

Hydroxyethyl urea stands out as a multifunctional excipient with significant advantages for modern pharmaceutical formulations. Its potent hydrating ability, coupled with an excellent safety profile, broad pH stability, and superior sensory feel, makes it an ideal candidate for enhancing topical drug delivery systems. The protocols outlined in this guide provide a robust framework for formulators to scientifically validate its inclusion and optimize its concentration to achieve desired product attributes.

Future exploration may focus on its application in other dosage forms, such as oral liquids where it could act as a humectant to prevent cap-locking or as a solubilizer for oral APIs. Its role in amorphous solid dispersions or in modifying drug release from transdermal patches also warrants investigation. As the pharmaceutical industry continues to prioritize patient-centric formulations, excipients like hydroxyethyl urea will be instrumental in developing products that are not only effective and stable but also elegant and user-friendly.

References

  • What is Hydroxyethyl Urea? - Knowledge - Bloom Tech. (2024, August 19).
  • Hydroxyethyl Urea or Urea? Comparing Performance in Personal Care Products - Elchemy. (2026, February 10).
  • The Role of Hydroxyethyl Urea in Advanced Skincare Formulations. (2026, March 22).
  • Hydroxyethyl Urea Skincare Benefits | SkinCeuticals.
  • Hydroxyethylurea | Korean Skincare | SincereSkincare.com.
  • Hydroxyethyl Urea for Skin: Unlocking Hydration and Nourishment - Echemi. (2024, January 30).
  • Exploring the Versatile Hydroxyethyl Urea Uses in Skincare - ECHEMI.com. (2024, January 30).
  • Yeser® Hydroxyethyl Urea - Superior Quality & Best Price. (2022, November 22).
  • How to Choose Hydroxyethyl Urea: A Complete Buyer's Guide - Plant Care. (2026, February 24).
  • Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. (2018).
  • Topical compositions containing solubilized allantoin and related methods. (2008). Google Patents.
  • Where Does Hydroxyethyl Urea Come From? - Knowledge - Bloom Tech. (2024, August 21).
  • Hydroxyethyl Urea. (2016, January 1). JinanJiuan Ester Chemical Co., Ltd.
  • Draft Report of the Safety Assessment of Hydroxyethyl Urea. (2018, August 29). Cosmetic Ingredient Review.
  • Knorst, M. T., Neubert, R., & Wohlrab, W. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627-1632.
  • Stability evaluation of compounded hydroxyurea 100 mg/mL oral liquids using a novel analytical method involving chemical derivatization. (2022, June 24). ResearchGate.
  • UREA TESTING METHODS. (2024, September 11).
  • Hydroxyethyl Urea CAS 2078-71-9 | Zhishang Chem | Supplier. (2025, January 9).
  • Hydroxyethyl Urea - Cosmetic Ingredients - Watec Laboratories Inc.
  • HYDROXYETHYL UREA - Cosmetic Ingredient (INCI) - SpecialChem. (2022, December 15).
  • Stability of urea in solution and pharmaceutical preparations. (2014, May 15). PubMed.
  • Hydroxyethyl Urea. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Hydroxyethyl Urea (HEU) Formulation &amp; Stability

Welcome to the Formulation Troubleshooting Center for Hydroxyethyl Urea (HEU). While HEU is a highly effective, low-molecular-weight humectant known for its exceptional water-binding capacity, formulating it at high conc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Troubleshooting Center for Hydroxyethyl Urea (HEU). While HEU is a highly effective, low-molecular-weight humectant known for its exceptional water-binding capacity, formulating it at high concentrations (≥50% w/w) presents significant physical stability challenges. This guide provides researchers and drug development professionals with the mechanistic insights and validated protocols required to prevent spontaneous crystallization in concentrated solutions.

Part 1: Physicochemical Profiling of Hydroxyethyl Urea

Understanding the intrinsic properties of HEU is the first step in predicting and preventing crystallization. The table below summarizes the critical data points that dictate HEU's behavior in solution.

PropertyValueFormulation Relevance & Causality
Molecular Weight 104.11 g/mol [1]Low MW generates high osmotic pressure; highly mobile molecules rapidly organize into crystal lattices when supersaturated.
Aqueous Solubility > 699 g/L[2]Enables >50% w/w solutions. However, at these limits, the solution is highly sensitive to temperature drops.
Melting Point 164–169 °C[3]The high melting point indicates extremely strong intermolecular hydrogen bonding in the solid state.
Optimal pH Range 5.0–8.0[4]Deviations outside this range risk hydrolysis, altering the ionic strength and shifting solubility dynamics.
Partition Coefficient log Pow = -2.06[2]Highly hydrophilic; readily forms rigid HEU-water crystal hydrates (HEU-n·W clusters)[5].

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my 60% w/w HEU aqueous solution spontaneously crystallize when stored below 15°C? A: At concentrations approaching 60%, HEU is near its absolute solubility limit in water. The primary driver of crystallization at reduced temperatures is the formation of stable crystal hydrates (HEU-n·W clusters)[5]. The hydrogen atoms bonded to the nitrogen of the HEU molecule act as strong nucleophiles, forming extensive O–H···O hydrogen bond networks with water molecules[5]. As thermal kinetic energy drops, these noncovalent interactions overcome the entropy of mixing, leading to spontaneous nucleation and crystal growth.

Q2: How can I thermodynamically stabilize concentrated HEU solutions against crystallization? A: To prevent the bulk solution from transforming into a solid crystalline phase, you must disrupt the rigid HEU-water hydrogen bond lattice[6]. Introducing polyols, such as propylene glycol or glycerin, acts as a steric and thermodynamic disruptor. These co-solvents compete for hydrogen bonding with water, effectively lowering the freezing point and increasing the activation energy required for HEU molecules to arrange into a crystalline lattice[6][7].

Q3: Does the manufacturing process influence the crystallization risk of HEU? A: Yes, significantly. Heterogeneous nucleation is often triggered by microscopic mechanical impurities introduced from raw materials (e.g., unreacted urea or ethanolamine)[8]. Implementing a "thermal filtration" step—heating the solution to 70–80°C and filtering it before cooling—removes these particulate nucleation sites[8]. Without these seed particles, the solution can safely enter a metastable supersaturated state without precipitating.

Q4: What role does pH play in the physical stability of HEU solutions? A: HEU is most stable in weak alkaline or acidic conditions, specifically between pH 5.0 and 8.0[4]. Commercial HEU is synthesized by reacting ethanolamine with excess urea[2], and excess ammonia is often neutralized with lactic acid[2]. Improper buffering can lead to pH drift. A significant shift in pH alters the ionization state of trace impurities and the overall solvent matrix, which can trigger precipitation.

Part 3: Validated Experimental Protocol

The following self-validating protocol is designed to produce a stable 60% (w/w) HEU stock solution that resists crystallization.

Methodology: Preparation of Anti-Crystallization 60% HEU Stock

Step 1: Solvent Matrix Preparation In a jacketed reaction vessel, combine 30% (w/w) deionized water and 10% (w/w) propylene glycol. Causality: The propylene glycol serves as a crystallization inhibitor by disrupting the continuous aqueous hydrogen-bond network[7].

Step 2: HEU Addition Gradually add 60% (w/w) high-purity (≥98%) HEU crystalline powder[1] under continuous overhead stirring at 300 rpm.

Step 3: Thermal Dissolution Heat the mixture to 70–80°C[8]. Causality: The elevated temperature provides the kinetic energy required to break the strong intermolecular hydrogen bonds of the solid HEU (melting point 164–169°C)[3], ensuring complete solubilization.

Step 4: Thermal Filtration (Critical Step) While maintaining the temperature at 75°C, pass the solution through a 0.22 µm PTFE filter. Causality: This removes mechanical impurities and undissolved trace particulates that act as seeds for heterogeneous nucleation[8].

Step 5: Cooling & pH Adjustment Gradually cool the solution to 25°C. Measure the pH and adjust to 6.0–7.0 using dilute lactic acid or citric acid if necessary[6].

Step 6: Stress Testing (Self-Validation) To validate the stability of the formulation, subject a 50 mL aliquot to three freeze-thaw cycles (-20°C to 20°C)[9]. Validation Criteria: A successful formulation will exhibit no sustained visible crystallization upon returning to 20°C and will maintain a stable pH[9]. If crystals persist, the polyol ratio in Step 1 must be increased.

Part 4: Formulation Workflow Visualization

HEU_Crystallization_Prevention N1 Raw HEU Powder (≥98% Purity) N3 Thermal Dissolution (70°C - 80°C) N1->N3 N2 Aqueous Matrix + Polyol (Water + Propylene Glycol) N2->N3 N4 Thermal Filtration (0.22 µm) N3->N4 Removes Impurities N5 Cooling & pH Adjustment (pH 5.0 - 8.0) N4->N5 Prevents Heterogeneous Nucleation N6 Freeze-Thaw Stress Test (-20°C to 20°C) N5->N6 N7 Stable 60% HEU Solution (No Crystallization) N6->N7 Pass N8 Nucleation/Crystallization Detected N6->N8 Fail N8->N2 Increase Polyol Ratio

Workflow for formulating and stress-testing concentrated HEU solutions to prevent crystallization.

References

  • Highassaychem. Hydroxyethyl Urea Manufacturer in China. Source: highassaychem.com. URL:[Link]

  • Cosmetic Ingredient Review (CIR). Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. Source: cir-safety.org. URL: [Link]

  • Lookchem. Cas 2078-71-9, 2-HYDROXYETHYLUREA. Source: lookchem.com. URL:[Link]

  • Google Patents. CN109369466A - A kind of industrial preparation method of β-hydroxyethyl urea. Source: patents.google.com.
  • Justia Patents. Skin conditioning composition with high concentration of urea to boost the skincare actives. Source: patents.justia.com. URL: [Link]

  • Google Patents. WO2022121566A1 - Stable composition comprising triethyl citrate and glycine. Source: patents.google.com.
  • Choline-Betaine. Hydroxyethyl Urea Technical Data. Source: choline-betaine.com. URL: [Link]

  • ResearchGate. Hydroxyethyl Urea Crystal Hydrate: Experimental and Theoretical Study. Source: researchgate.net. URL: [Link]

  • Googleapis Patents. US 2007/0077261 A1 - Solubilization Enhancement. Source: googleapis.com. URL: [Link]

Sources

Optimization

"troubleshooting interference of hydroxyethyl urea in biochemical assays"

Technical Support Center: Troubleshooting Hydroxyethyl Urea Interference Introduction Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering interference from...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Hydroxyethyl Urea Interference

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering interference from hydroxyethyl urea in biochemical assays. Hydroxyethyl urea is a highly effective humectant used in various formulations, including cosmetics and potentially in drug delivery systems, due to its excellent moisturizing properties and sensory profile.[1] It is synthesized by reacting ethanolamine with excess urea.[1] However, its chemical structure—possessing both hydroxyl and urea functional groups—can lead to unexpected and often frustrating interference in common laboratory assays.

This guide provides in-depth, field-proven insights to help you diagnose, troubleshoot, and resolve these issues. It is structured in a question-and-answer format to directly address the specific challenges you may face.

Part 1: Frequently Asked Questions (FAQs)

Q1: How does hydroxyethyl urea interfere with common protein quantification assays?

Answer: The interference is assay-dependent and stems from the chemical nature of hydroxyethyl urea, which is a derivative of urea.[2]

  • BCA (Bicinchoninic Acid) Assay: The BCA assay is based on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu⁺) by protein in an alkaline medium, followed by the colorimetric detection of Cu⁺ with BCA.[3] Substances that can reduce copper or chelate it will interfere.[4] While hydroxyethyl urea itself is not a strong reducing agent, urea and its derivatives can interfere with the Biuret reaction that forms the basis of the BCA assay, leading to inaccurate results.[4][5]

  • Bradford (Coomassie Dye-Binding) Assay: The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily through interactions with basic and aromatic amino acid residues.[3] The assay is sensitive to detergents and high concentrations of buffers that can disrupt this interaction.[6] While generally more resistant to non-protein nitrogen compounds than the BCA assay, high concentrations of urea derivatives like hydroxyethyl urea can still alter the assay's chemical environment, potentially affecting the dye-protein binding equilibrium and leading to erroneous readings.[7]

Q2: My enzyme activity assay is giving inconsistent results. Could hydroxyethyl urea be the cause?

Answer: Yes, it is a strong possibility. Urea is a well-known protein denaturant at high concentrations (e.g., 8M) because it disrupts the hydrogen bonding network of water, which in turn weakens the hydrophobic effect that drives protein folding.[8][9] While hydroxyethyl urea is used in formulations for its hydrating properties, its urea component can still impact enzyme stability and function in several ways:

  • Direct Enzyme Inhibition or Activation: Urea derivatives can interact directly with enzymes. For some enzymes, like urease, hydroxyethyl urea can act as a substrate or inhibitor, directly competing with the intended substrate.[10] For others, even low concentrations of urea can alter the conformational dynamics, sometimes relieving substrate inhibition or, conversely, reducing catalytic efficiency.[11]

  • Alteration of Assay Conditions: If the assay involves a pH change, the hydrolysis of hydroxyethyl urea (if a urease is present or conditions are harsh) could produce ammonia, altering the buffer pH and affecting enzyme activity.[12]

  • Interference with Detection: If your enzyme assay uses a coupled reaction that is measured colorimetrically (e.g., producing NADH), hydroxyethyl urea could potentially interfere with the secondary detection chemistry, similar to its effects in protein assays.

Q3: What are the primary strategies for removing hydroxyethyl urea from my samples before running an assay?

Answer: Since hydroxyethyl urea is a small molecule (molecular weight ~104 g/mol ), it can be effectively separated from much larger protein molecules. The most common and effective methods are:

  • Buffer Exchange via Size Exclusion Chromatography (Desalting Columns): This is a rapid and highly effective method for removing small molecules like salts, urea, and its derivatives.[13][14] The sample is passed through a column packed with a porous resin; proteins are too large to enter the pores and elute quickly, while small molecules like hydroxyethyl urea are trapped and elute later.[15]

  • Dialysis: This classic technique involves placing the sample in a semipermeable membrane bag or cassette and immersing it in a large volume of buffer.[16][17] Small molecules diffuse out of the sample and into the buffer, effectively cleaning the sample.[18] This method is gentle but can be time-consuming, often requiring overnight incubation and multiple buffer changes.[16][19]

  • Protein Precipitation: This method is effective but harsher. Proteins are precipitated out of the solution using agents like trichloroacetic acid (TCA) or cold acetone/ethanol.[15][20] The precipitated protein is then centrifuged, the supernatant containing the interferent (hydroxyethyl urea) is discarded, and the protein pellet is resuspended in a compatible buffer.[21] A key challenge is ensuring the protein can be fully and correctly resolubilized.[15]

Part 2: Troubleshooting Guides & Protocols

Guide 1: Inaccurate Protein Concentration in Samples Containing Hydroxyethyl Urea

Symptom: You are using a BCA or Bradford assay, and your protein readings are inconsistent, non-linear, or seem artificially high/low. You suspect hydroxyethyl urea from your sample's formulation buffer is the cause.

Troubleshooting Workflow:

G A Inaccurate Protein Reading B Hypothesis: Hydroxyethyl Urea (HEU) Interference A->B C Diagnostic Test: Run Standard Curve with HEU B->C D Is Interference Confirmed? C->D E Choose Mitigation Strategy D->E Yes K No: Re-evaluate Assay Choice (e.g., consider Lowry or other method) D->K No F Option 1: Buffer Exchange (Desalting Column) E->F G Option 2: Dialysis E->G H Option 3: Protein Precipitation E->H I Re-run Assay on Cleaned Sample F->I G->I H->I J Accurate Result I->J

Caption: Troubleshooting workflow for HEU interference.

This protocol will definitively determine if hydroxyethyl urea is interfering with your assay at the concentration present in your samples.

Materials:

  • Protein standard (e.g., BSA at 2 mg/mL)

  • Your standard assay buffer (the buffer your protein is in, without hydroxyethyl urea)

  • Your sample buffer (containing the suspected concentration of hydroxyethyl urea)

  • BCA or Bradford assay reagent kit

Procedure:

  • Prepare Two Sets of Standards:

    • Set A (Control): Prepare a serial dilution of your protein standard (e.g., from 2000 µg/mL down to 25 µg/mL) using your standard assay buffer.

    • Set B (Test): Prepare the exact same serial dilution of your protein standard, but use your sample buffer containing hydroxyethyl urea as the diluent.

  • Prepare Blanks:

    • Blank A: Use only the standard assay buffer.

    • Blank B: Use only the sample buffer containing hydroxyethyl urea.

  • Run the Assay: Perform your standard BCA or Bradford assay protocol on both sets of standards and blanks.

  • Analyze the Results:

    • Subtract the absorbance of the respective blank from each standard's absorbance reading.

    • Plot two standard curves: Absorbance vs. Protein Concentration for Set A and Set B.

    • Interpretation: If the curve for Set B is significantly different from Set A (e.g., a vertical shift, a change in slope, or loss of linearity), then hydroxyethyl urea is confirmed to be interfering with your assay.

If interference is confirmed, you must remove the hydroxyethyl urea prior to the assay.

Protocol 2.1: Rapid Buffer Exchange with a Desalting Spin Column

This is the fastest method and is ideal for small sample volumes.[22]

Materials:

  • Desalting spin column (choose a molecular weight cut-off (MWCO) appropriate for your protein, e.g., 7K MWCO for proteins >20 kDa).[22]

  • Microcentrifuge and collection tubes.[22]

  • Your desired final buffer (assay-compatible, e.g., PBS).

Procedure:

  • Prepare the Column: Remove the column's bottom closure and place it in a collection tube. Centrifuge at 1,500 x g for 1 minute to remove the storage solution.[23]

  • Equilibrate: Add 300-400 µL of your desired final buffer to the column. Centrifuge at 1,500 x g for 1 minute. Discard the flow-through. Repeat this step 2-3 times to ensure the original storage buffer is completely replaced.[22][23]

  • Load Sample: Place the equilibrated column into a fresh collection tube. Slowly apply your protein sample (typically 30-130 µL) to the center of the resin bed.[22][23]

  • Elute Protein: Centrifuge the column at 1,500 x g for 2 minutes.[23] The collected flow-through is your cleaned, desalted protein sample, ready for quantification. The hydroxyethyl urea remains trapped in the column resin.

  • Quantify: Use the cleaned sample to perform your protein assay.

Protocol 2.2: Dialysis for Gentle Sample Cleanup

This method is ideal for larger sample volumes or for proteins that are sensitive to the shear forces of centrifugation.[24]

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5K or 7K).[24]

  • Large beaker (e.g., 1-2 L).

  • Stir plate and stir bar.

  • A large volume of your desired final buffer (at least 1000x your sample volume).

Procedure:

  • Prepare Membrane: Prepare the dialysis membrane according to the manufacturer's instructions. This often involves rinsing with water to remove storage solutions.[17][18]

  • Load Sample: Load your protein sample into the dialysis tubing or cassette, ensuring to clamp or seal it securely. Leave some space for potential sample expansion.[17]

  • First Dialysis Step: Place the sealed sample into a beaker containing the final buffer. The buffer volume should be at least 200-500 times your sample volume. Place the beaker on a stir plate with gentle stirring at 4°C. Dialyze for 2-4 hours.[16]

  • Second Dialysis Step: Change the dialysis buffer completely. Dialyze for another 2-4 hours or overnight at 4°C to ensure complete removal of small molecules.[16]

  • Sample Recovery: Carefully remove the tubing/cassette from the buffer. Remove the sample with a pipette. Your protein is now in the new buffer and ready for the assay.[18]

Part 3: Data & Compatibility

Table 1: General Compatibility of Protein Assays with Urea

This table provides a general guideline for the maximum tolerable concentration of urea in common protein assays. Hydroxyethyl urea can be expected to have similar, though not identical, interference profiles. This data should be used as a starting point for your own diagnostic tests.

Assay TypeInterfering SubstanceMax Compatible ConcentrationReference
BCA Assay Urea~0.2 M[7]
Micro BCA Assay Urea~0.2 M[25]
Bradford Assay Urea~3 M[7]
Modified Lowry UreaNot Recommended[25]
660 nm Protein Assay Urea~3 M[25]

Note: Compatibility is defined as causing ≤10% error in protein concentration estimation.[25] This can vary based on the specific protein and other buffer components. Validation is critical.

References

  • G-Biosciences. (2014, May 28). Dialysis in Protein Research: Understanding the Basics. [Link]

  • iGEM. (2011). Team:Cambridge/Protocols/Dialysis of Proteins. [Link]

  • Current Protocols in Protein Science. Dialysis. [Link]

  • Martin, R. B., & May, P. M. (n.d.). A Kinetic and Isotope Effect Investigation of the Urease-Catalyzed Hydrolysis of Hydroxyurea. PMC. [Link]

  • ResearchGate. What is an easy purification method to remove salts/Urea from protein (protein precipitation)?. [Link]

  • Liao, Y. F., et al. (2007). Unnatural amino acid-substituted (hydroxyethyl)urea peptidomimetics inhibit gamma-secretase and promote the neuronal differentiation of neuroblastoma cells. Molecular pharmacology, 71(2), 588–601. [Link]

  • Agilent. AdvanceBio Spin Columns - Buffer Exchange. [Link]

  • Durkin, J. P., et al. (2004). Stereochemical Analysis of (Hydroxyethyl)urea Peptidomimetic Inhibitors of Gamma-Secretase. Journal of medicinal chemistry, 47(26), 6460–6470. [Link]

  • Proteomics and Mass Spectrometry Core Facility. (2015, March 13). urea removal. [Link]

  • The Bumbling Biochemist. (2026, February 21). Techniques for buffer exchange (Desalting columns, Dialysis & Diafiltration): Pros, cons & going-ons [Video]. YouTube. [Link]

  • Bio-Rad. Removal of Interfering Substances. [Link]

  • Kotschy, A., et al. (2016). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Current medicinal chemistry, 23(24), 2685–2719. [Link]

  • Moodle@Units. Technical Note: Colorimetric Protein Assays. [Link]

  • Cosmetic Ingredient Review. (2018, November 9). Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. [Link]

  • ResearchGate. (2012, December 7). Easy method to remove urea after denaturing purification, no dialysis?. [Link]

  • Cosmetic Ingredient Review. (2019, January 23). Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. [Link]

  • Cosmetic Ingredient Review. (2018, August 29). Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. [Link]

  • MDPI. (2024, June 26). Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. [Link]

  • Journal of Biomolecular Structure and Dynamics. (2026, February 2). Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. [Link]

  • Bennion, B. J., & Daggett, V. (2003). The molecular basis for the chemical denaturation of proteins by urea. Proceedings of the National Academy of Sciences of the United States of America, 100(9), 5142–5147. [Link]

  • Aviram, H., et al. (2024). Enzyme activation by urea reveals the interplay between conformational dynamics and substrate binding: a single-molecule FRET study. Nature Communications, 15(1), 1845. [Link]

  • Fidaleo, M., et al. (2006). Kinetic Study of Enzymatic Urea Hydrolysis in the pH Range 4–9. Chemical and Biochemical Engineering Quarterly, 20(4), 425-431. [Link]

  • G-Biosciences. (2015, June 10). How to Deal with Interfering Agents in Protein Estimation Assays. [Link]

  • LD Didactic. A36 Michaelis-Menten kinetics: Hydrolysis of urea. [Link]

  • MSpace. (2022, October 14). Investigation of the mechanism of protein denaturation by urea through a judicious selection of model systems. [Link]

  • G-Biosciences. (2019, April 23). BCA or Bradford Protein Assay: Choosing Between the Two. [Link]

  • Taylor, A. F., et al. (2017). Kinetics of the urea–urease clock reaction with urease immobilized in hydrogel beads. Reaction Kinetics, Mechanisms and Catalysis, 123(1), 1-12. [Link]

Sources

Troubleshooting

"mitigating the impact of hydroxyethyl urea on cell viability assays"

Welcome to the Technical Support Center & Knowledge Base . As a Senior Application Scientist, I have designed this portal to help researchers, toxicologists, and drug development professionals troubleshoot and mitigate t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center & Knowledge Base . As a Senior Application Scientist, I have designed this portal to help researchers, toxicologists, and drug development professionals troubleshoot and mitigate the specific artifacts introduced by hydroxyethyl urea (HEU) in cell viability assays.

HEU is a highly soluble humectant widely used in topical formulations and a privileged structural motif in medicinal chemistry (e.g., HIV protease inhibitors and anticancer agents). However, its unique physicochemical properties frequently confound standard metabolic viability readouts. This guide provides the mechanistic causality behind these artifacts and field-proven, self-validating protocols to ensure scientific integrity.

Knowledge Base: FAQs on HEU Assay Interference

Q1: Why is my MTT assay showing >100% viability at high HEU concentrations, even when the cells appear apoptotic under the microscope? A: You are observing a classic false-positive artifact caused by direct chemical reduction. While HEU itself is relatively stable, urea derivatives in culture media can form coordination complexes with trace transition metals (such as copper or iron present in serum). As demonstrated by[1], urea-metal complexes possess intrinsic redox activity that can directly reduce tetrazolium salts (MTT, XTT, WST-1) into formazan, completely bypassing the cellular mitochondrial dehydrogenase pathway. This generates a dark purple signal that mimics high cell viability, masking actual cytotoxicity.

Q2: If I switch to an ATP-based assay like CellTiter-Glo, will I avoid HEU interference? A: You will avoid the redox interference, but you may encounter a metabolic artifact. HEU is a potent osmolyte. At high concentrations (>50 mM), it induces hyperosmolar stress in the culture medium. Hyperosmolarity triggers rapid cell cycle delay and transient mitochondrial uncoupling ()[2]. This temporarily depletes intracellular ATP pools before actual cell death occurs, potentially leading to a false-negative result (underestimating viability).

Q3: How do I know if my specific HEU derivative is causing interference? A: You must implement a self-validating system by running a Cell-Free Control . If you incubate your HEU compound with your assay reagent in cell-free media and observe a signal above the media-only baseline, you have direct chemical interference.

Mechanistic Pathways of Interference

To effectively troubleshoot, you must understand the causality of the artifact. The diagram below illustrates how HEU disrupts standard assay logic.

InterferenceMechanism HEU Hydroxyethyl Urea (HEU) Osmotic Hyperosmolar Stress & pH Shifts HEU->Osmotic High Conc. Complex Trace Metal Complexation (e.g., Cu-Urea) HEU->Complex Media Components Mito Altered NADH/NADPH Flux (Mitochondrial Stress) Osmotic->Mito Biological MTT Tetrazolium Salt (MTT/XTT/WST-1) Complex->MTT Direct Chemical Reduction Mito->MTT Enzymatic Reduction Formazan Formazan Production (Assay Readout) MTT->Formazan

Fig 1: Mechanistic pathways of HEU interference in tetrazolium-based viability assays.

Quantitative Data: Assay Susceptibility Profile

When designing your experiment, use the following data matrix to select the most appropriate viability assay for HEU-treated cells.

Assay TypePrimary Cellular TargetSusceptibility to HEUPrimary Artifact TypeRecommended Mitigation Strategy
MTT / XTT Mitochondrial ReductaseHigh False Positive (Redox)Pre-assay washout or switch to NRU
Resazurin Cytosolic DiaphoraseModerate False Positive (Redox)Cell-free background subtraction
CellTiter-Glo Intracellular ATPLow False Negative (Osmotic)Normalize to total protein content
Neutral Red Lysosomal AccumulationVery Low NonePreferred Orthogonal Assay

Table 1: Comparative susceptibility of standard cell viability assays to HEU-induced artifacts.

Diagnostic Workflow & Standard Operating Procedures (SOPs)

Follow this logical decision tree to determine which protocol to apply to your experiment.

TroubleshootingFlow Start HEU Present in Culture Check Run Cell-Free Control (HEU + Media + Assay Reagent) Start->Check Interference Signal Detected? (Direct Reduction) Check->Interference Wash Protocol A: Pre-Assay Washout Interference->Wash Yes (Adherent) AltAssay Protocol B: Switch to Neutral Red Interference->AltAssay Yes (Suspension) Proceed Proceed with Standard Background Subtraction Interference->Proceed No Wash->AltAssay If washout fails

Fig 2: Decision tree for mitigating HEU interference based on cell type and control results.

Protocol A: The Pre-Assay Washout (For Adherent Cells)

Causality: By physically removing the extracellular HEU and trace-metal complexes before introducing the tetrazolium salt, you eliminate the source of direct chemical reduction.

  • Aspirate Media: Carefully aspirate the HEU-containing culture media from the 96-well plate.

  • Wash Step 1: Gently add 200 µL of warm (37°C) 1X Phosphate-Buffered Saline (PBS) containing Ca²⁺ and Mg²⁺ (to prevent cell detachment).

  • Wash Step 2: Aspirate and repeat the PBS wash to ensure complete removal of residual HEU.

  • Reagent Addition: Add 100 µL of fresh, HEU-free culture media followed by your standard volume of MTT/XTT reagent.

  • Incubate & Read: Proceed with your standard assay incubation (2-4 hours) and absorbance reading.

  • Self-Validation Checkpoint: Include a "Wash Control" well (cells treated with vehicle, washed identically) to ensure the washing process itself did not cause mechanical cytotoxicity.

Protocol B: Orthogonal Validation via Neutral Red Uptake (NRU)

Causality: If your cells are non-adherent, or if the washout protocol is too disruptive, you must abandon redox-based assays. The Neutral Red Uptake (NRU) assay is the gold standard here. Neutral Red is a eurhodin dye that accumulates in the acidic lysosomes of viable cells. Because it does not rely on electron transfer (redox) to generate a signal, it is immune to the chemical reduction artifacts caused by urea derivatives ()[1].

  • Dye Preparation: Prepare a 40 µg/mL Neutral Red solution in culture media. Incubate overnight at 37°C and centrifuge at 600 x g for 10 minutes to remove precipitated dye crystals.

  • Incubation: Add 100 µL of the Neutral Red medium directly to the HEU-treated cells. Incubate for 2–3 hours at 37°C.

  • Wash: Remove the medium and wash cells carefully with 150 µL of PBS.

  • Extraction: Add 150 µL of Neutral Red Desorb solution (1% glacial acetic acid, 50% ethanol, 49% dH₂O) to extract the dye from the lysosomes.

  • Quantification: Shake the plate on a microplate shaker for 10 minutes. Measure the absorbance at 540 nm (with a background subtraction reference at 690 nm).

  • Self-Validation Checkpoint: The OD540 of the cell-free HEU control must equal the blank media control, proving zero chemical interference.

References

  • Gomez Perez, M., Fourcade, L., Mateescu, M. A., & Paquin, J. (2017). "Neutral Red versus MTT assay of cell viability in the presence of copper compounds." Analytical Biochemistry, 535, 53-56. URL:[Link]

  • Zhang, Y., et al. (2020). "Urea transporter B gene induces melanoma B16 cell death via activation of p53 and mitochondrial apoptosis." Cancer Medicine, 9(22), 8650-8663. URL:[Link]

  • Getman, D. P., et al. (1993). "Discovery of a novel class of potent HIV-1 protease inhibitors containing the (R)-(hydroxyethyl)urea isostere." Journal of Medicinal Chemistry, 36(3), 288-291. URL:[Link]

Sources

Optimization

"purification techniques for high-purity hydroxyethyl urea for research"

Welcome to the technical support center for the purification of high-purity hydroxyethyl urea. This guide is designed for researchers, scientists, and drug development professionals who require exceptionally pure materia...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of high-purity hydroxyethyl urea. This guide is designed for researchers, scientists, and drug development professionals who require exceptionally pure material for their experimental work. We will move beyond simple protocols to explain the underlying principles of purification strategies, empowering you to troubleshoot and adapt these methods for your specific research needs.

Introduction: The Quest for Purity

Hydroxyethyl urea is a highly effective humectant, but for research applications—particularly in drug development and sensitive biological assays—the presence of impurities can be confounding.[1][2] Common synthesis routes, such as the reaction of ethanolamine with excess urea, can leave behind unreacted starting materials and byproducts.[1][3] This guide provides a systematic approach to identifying and removing these impurities to achieve high-purity hydroxyethyl urea suitable for the most demanding applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying research-grade hydroxyethyl urea?

A1: The three most effective techniques for purifying hydroxyethyl urea are recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC).

  • Recrystallization is a robust and scalable method for removing impurities that have different solubility profiles from hydroxyethyl urea. It is often the first choice for removing bulk impurities.[4][5][6]

  • Flash Column Chromatography is excellent for separating hydroxyethyl urea from impurities with different polarities, such as unreacted starting materials or byproducts like N,N'-bis(2-hydroxyethylurea).[7]

  • Preparative HPLC offers the highest resolution and is ideal for final polishing steps or for purifying very small quantities of material to the highest possible purity.[8][9]

Q2: What are the common impurities found in commercial or synthesized hydroxyethyl urea?

A2: It is critical to be aware of potential contaminants. The most frequently encountered impurities include:

  • Urea: Unreacted starting material.[1][2][3]

  • Ethanolamine: Unreacted starting material.[1][2][3]

  • N,N'-bis(2-hydroxyethylurea): A byproduct formed from the reaction of a second ethanolamine molecule.[3][10]

  • 2-Oxazolidone: A cyclization byproduct.[3][10]

  • Diethanolamine: An impurity often present in the ethanolamine starting material.[3][10]

Table 1: Common Impurities in Hydroxyethyl Urea and Removal Strategies

ImpurityTypical LevelSourceRecommended Purification Method(s)
Urea< 3.0%Synthesis byproduct/starting material[1][3]Recrystallization, Column Chromatography
Ethanolamine< 0.5%Synthesis starting material[1][3]Recrystallization, Column Chromatography
N,N'-bis(2-hydroxyethylurea)< 5.0%Synthesis byproduct[3][10]Column Chromatography, Preparative HPLC
2-Oxazolidone< 1.0%Synthesis byproduct (cyclization)[3][10]Column Chromatography, Recrystallization

Q3: How do I select the appropriate purification strategy?

A3: The choice of method depends on the initial purity of your sample and the nature of the impurities. The following workflow provides a general decision-making framework.

start Start: Crude Hydroxyethyl Urea check_purity Assess Purity (e.g., HPLC, NMR) start->check_purity is_major_impurity Major Impurities (>5%) Present? check_purity->is_major_impurity recrystallize Recrystallization is_major_impurity->recrystallize Yes column_chrom Flash Column Chromatography is_major_impurity->column_chrom No recrystallize->column_chrom Insoluble impurities removed is_high_purity Purity >99%? column_chrom->is_high_purity prep_hplc Preparative HPLC (Final Polishing) is_high_purity->prep_hplc No end High-Purity Hydroxyethyl Urea is_high_purity->end Yes prep_hplc->end

Purification Method Selection Workflow.

Q4: Which analytical techniques are best for assessing the purity of hydroxyethyl urea?

A4: A multi-faceted approach is recommended for robust purity analysis.

  • High-Performance Liquid Chromatography (HPLC-UV): This is the gold standard for quantifying urea and its known organic impurities like biuret, cyanuric acid, and triuret.[11] A reversed-phase C18 column is commonly used.[12]

  • High-Performance Thin-Layer Chromatography (HPTLC)-Densitometry: A rapid and sensitive method, particularly after derivatization with reagents like p-dimethylaminobenzaldehyde.[13]

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity. The melting point for pure 1-(2-hydroxyethyl)urea is reported to be around 89-93°C.[14][15]

  • Infrared (IR) Spectroscopy: Useful for confirming the chemical identity and the absence of functional groups from impurities.[15]

Q5: What are the ideal storage conditions for high-purity hydroxyethyl urea?

A5: To maintain its purity and stability, hydroxyethyl urea should be stored in a tightly closed, originally sealed container in a cool, dry, and well-ventilated place, away from direct sunlight and heat.[16][17][18][19] It is stable under these conditions for at least two years.[17][19]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification process.

Recrystallization Troubleshooting

Problem: No crystals form, or an oil separates from the solution ("oiling out").

  • Causality: "Oiling out" occurs when the solute's solubility is so low at the cooling temperature that it comes out of solution above its melting point, or when the solution is supersaturated with impurities. Rapid cooling is a common cause.[5]

  • Solutions:

    • Slow Down Cooling: Allow the flask to cool slowly to room temperature on a benchtop before transferring it to an ice bath. This encourages the growth of well-defined crystals rather than an amorphous oil.[5][6]

    • Add More Solvent: Re-heat the solution until the oil redissolves, add a small amount of additional hot solvent, and then allow it to cool slowly again.[5]

    • Induce Crystallization: If the solution is clear after cooling, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of pure hydroxyethyl urea.

start Problem: Oiling Out or No Crystals check_cooling Was cooling too rapid? start->check_cooling slow_cool Solution: Re-heat, then cool slowly. check_cooling->slow_cool Yes check_solvent Is solution clear after slow cooling? check_cooling->check_solvent No add_solvent Solution: Re-heat, add more solvent, cool slowly. check_solvent->add_solvent No (Oil Persists) induce_xtal Solution: Scratch flask or add seed crystal. check_solvent->induce_xtal Yes

Sources

Troubleshooting

FAQ Section 1: Mechanisms of Degradation &amp; Formulation Stability

Welcome to the Technical Support Center for Hydroxyethyl Urea (HEU) Applications . As a Senior Application Scientist, I have designed this knowledge base to address the most critical stability, formulation, and analytica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Hydroxyethyl Urea (HEU) Applications . As a Senior Application Scientist, I have designed this knowledge base to address the most critical stability, formulation, and analytical challenges you may encounter when working with HEU in pharmaceutical, cosmetic, or industrial (e.g., carbon capture) environments.

This guide bypasses generic advice to focus on the mechanistic causality of HEU degradation and provides self-validating analytical protocols to ensure the integrity of your experimental data.

Q: What are the primary degradation pathways of hydroxyethyl urea in aqueous formulations, and what specific products should I monitor? A: Hydroxyethyl urea is synthesized via the deamination of urea and monoethanolamine (MEA)[1]. Because this is an equilibrium reaction, HEU is inherently susceptible to reverting to its precursors under thermal or pH stress. The primary degradation products you must monitor are MEA and Urea .

Secondary degradation occurs when the liberated urea further decomposes into ammonia and carbon dioxide[1]. In applications involving high heat and CO2 exposure (such as pharmaceutical sterilization cycles or amine-based carbon capture), the liberated MEA undergoes complex thermal degradation. MEA reacts with CO2 to form carbamates, which cyclize into 2-oxazolidone, and can further polymerize into N,N'-di(2-hydroxyethyl)urea (BHEU) and N-(2-hydroxyethyl)ethylenediamine (HEEDA)[2][3].

HEU_Degradation HEU Hydroxyethyl Urea (HEU) MEA Monoethanolamine (MEA) HEU->MEA Hydrolysis / pH Stress Urea Urea HEU->Urea Hydrolysis Oxazolidone 2-Oxazolidone MEA->Oxazolidone + CO2 / Thermal BHEU N,N'-di(2-hydroxyethyl)urea (BHEU) MEA->BHEU + Urea / Thermal Ammonia Ammonia (NH3) + CO2 Urea->Ammonia Decomposition

Primary and secondary degradation pathways of Hydroxyethyl Urea under thermal and pH stress.

Q: My HEU-containing samples are developing a strong ammonia odor over time. What is the mechanistic cause, and how do I prevent this? A: The ammonia odor is a direct consequence of urea decomposition. Commercial HEU raw materials often contain unreacted urea (typically <3%) as a synthesis byproduct[4]. Over time, this urea decomposes, evolving carbon dioxide into the headspace while leaving ammonia in solution[1].

The Causality of Prevention: To arrest this ammonolysis, you must strictly control the formulation's pH. Maintaining a pH below 8.25 ensures that more than 90% of the ammonia and ethanolamine remain in their ionized states (as ammonium and ethanolammonium ions)[1]. Ionization prevents the nucleophilic attacks required for further decomposition. Formulators frequently buffer HEU systems with lactic acid to neutralize excess ammonia into stable ammonium lactate[1].

Table 1: Quantitative Stability Profile: HEU vs. Traditional Urea

ParameterHydroxyethyl Urea (HEU)Plain Urea
Optimal Stability pH Range 4.0 – 9.0[4]5.0 – 6.0[4]
Primary Degradants MEA, Urea, BHEU[2]Ammonia, Carbon Dioxide[1]
Thermal Stability Limit Stable up to ~120°C (matrix dependent)Rapid degradation > 40°C
Buffering Requirement Low (Self-stabilizing across wide pH)[4]High (Requires strict acid buffering)[4]

FAQ Section 2: Analytical Troubleshooting & Detection

Q: How do I accurately detect and quantify HEU and its degradation products without causing artifactual degradation during the analysis? A: A critical analytical pitfall is analyzing HEU using Gas Chromatography (GC) with high-temperature injection ports (e.g., 250°C). HEU is thermally labile; the heat of the GC inlet will artificially degrade intact HEU into MEA and urea during the injection, leading to false-positive degradation results.

To establish true causality between your experimental conditions and actual degradation, you must use a "cold" technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Because HEU, MEA, and Urea are highly polar, they will elute in the void volume of a standard C18 reversed-phase column. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory for proper retention.

Analytical_Workflow Sample Sample Quenching (4°C) Prep HILIC Dilution (High Acetonitrile) Sample->Prep LCMS LC-MS/MS (ESI+ Mode) Prep->LCMS Data Isotopic Quantification LCMS->Data

Self-validating LC-MS/MS analytical workflow for highly polar HEU degradants.

Protocol: Self-Validating HILIC LC-MS/MS Quantification of HEU Degradants

Note on Self-Validation: This protocol incorporates Stable Isotope-Labeled Internal Standards (SIL-IS). If the SIL-IS absolute recovery drops below 80%, the system automatically invalidates the run, alerting you to matrix suppression or sample preparation errors.

Step 1: Sample Quenching and Spiking

  • Immediately transfer 100 µL of your experimental sample into a pre-chilled (4°C) Eppendorf tube to arrest thermal degradation kinetics.

  • Spike the sample with 10 µL of a mixed Internal Standard solution containing Urea-¹³C-¹⁵N₂ and MEA-d₄ (10 µg/mL).

Step 2: Sample Preparation for HILIC Mechanistic Note: HILIC chromatography relies on a water-enriched layer on the stationary phase. Injecting highly aqueous samples disrupts this layer, causing peak broadening.

  • Dilute the quenched sample 1:10 using LC-MS grade Acetonitrile to ensure the injection solvent matches the high-organic mobile phase.

  • Vortex for 30 seconds to precipitate large matrix proteins or polymers.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 3: Chromatographic Separation

  • Column: Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (Adjusted to pH 3.0 with formic acid to ensure complete ionization of the MEA amine group).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min. Ramp to 50% B over 5 mins. Hold for 2 mins. Re-equilibrate at 95% B for 4 mins.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Step 4: Mass Spectrometry (ESI-MS/MS) Detection

  • Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode.

  • Monitor the following Multiple Reaction Monitoring (MRM) transitions[3]:

    • HEU: m/z 105.1 → 61.0

    • MEA: m/z 62.1 → 44.1

    • Urea: m/z 61.0 → 44.0

    • 2-Oxazolidone: m/z 88.1 → 44.0

Step 5: Data Processing & System Suitability

  • Calculate the peak area ratio of the analyte to its respective SIL-IS.

  • Validation Gate: Check the System Suitability Test (SST) injections. Retention time drift must be < 2%, and the signal-to-noise (S/N) for the lowest calibration standard must be > 10. If these parameters fail, the column requires re-equilibration.

References

  • Source: cir-safety.
  • Source: acs.
  • Hydroxyethyl Urea or Urea?
  • Source: cardiff.ac.

Sources

Optimization

"optimizing the concentration of hydroxyethyl urea for cryoprotection"

Technical Support Center: Optimizing Hydroxyethyl Urea (HEU) Concentration for Cryoprotection Overview Welcome to the Technical Support Center for Hydroxyethyl Urea (HEU) cryoprotection. HEU is an advanced, low-molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Hydroxyethyl Urea (HEU) Concentration for Cryoprotection

Overview Welcome to the Technical Support Center for Hydroxyethyl Urea (HEU) cryoprotection. HEU is an advanced, low-molecular-weight organic compound increasingly utilized to mitigate ice crystal formation during cryopreservation. Its robust hydrogen-bonding capabilities effectively confine water molecules, depressing the freezing point and promoting vitrification[1]. Furthermore, urea derivatives are uniquely capable of neutralizing the intrinsic toxicity of other permeating cryoprotective agents (CPAs) like dimethyl sulfoxide (DMSO) and formamide[2]. This guide provides drug development professionals and scientists with mechanistic troubleshooting steps and self-validating protocols to optimize HEU concentrations in their workflows.

Frequently Asked Questions (Mechanisms & Baseline Optimization)

Q: How does HEU mechanistically protect cells compared to traditional CPAs like DMSO? A: HEU functions primarily through extensive intermolecular hydrogen bonding with extracellular and intracellular water molecules. This interaction disrupts the hydrogen-bond network required for ice crystal lattice formation[1]. While DMSO penetrates the cell membrane rapidly to displace water, it can induce significant cytotoxicity and epigenetic shifts at standard concentrations (e.g., 10%)[3]. HEU, owing to its high water solubility and specific polarity, provides excellent hydration and anti-freezing properties with a lower profile of systemic cellular toxicity. Additionally, when used in multi-component mixtures, urea-based compounds act as co-solvents that reduce the specific toxicity of other permeating CPAs[2].

Q: What is the optimal concentration range of HEU for mammalian cell cryopreservation? A: The optimal concentration is highly dependent on the cell type and the presence of other CPAs. For single-agent use, concentrations between 5% and 15% (v/v) are generally required to fully protect cells from mechanical freezing damage[3]. However, at concentrations exceeding 10%, the risk of osmotic stress during CPA addition and removal increases significantly[4]. In combinatorial formulations (e.g., with 2-5% DMSO or non-permeating polymers like Hydroxyethyl Starch[5]), HEU is optimally deployed at 2% to 7.5% to achieve a synergistic vitrification effect without crossing the cytotoxicity threshold.

Troubleshooting Guide: Specific Experimental Issues

Issue 1: Severe Post-Thaw Osmotic Lysis (Cells burst immediately upon transfer to culture media)

  • Mechanistic Cause: This is a classic osmotic shock phenomenon. HEU exerts high osmotic pressure. During thawing, if cells are placed directly into an isotonic medium, water rapidly influxes across the cell membrane to dilute the intracellular HEU faster than the HEU can efflux. This disproportionate fluid movement causes catastrophic cell swelling and lysis[2].

  • Resolution: Implement an osmotic buffering step during thawing. Use a non-permeating sugar, such as 0.5 M sucrose or trehalose, in your initial wash buffer. The extracellular sugar counterbalances the intracellular osmotic pressure of HEU, preventing rapid water influx while HEU slowly diffuses out of the cell.

Issue 2: Devitrification (Ice Crystal Formation) During the Cooling Phase

  • Mechanistic Cause: Ice nucleation occurs when the HEU concentration is insufficient to bind all free water molecules, or the cooling rate is poorly calibrated. As extracellular ice grows, solutes become hyper-concentrated in the unfrozen fraction, leading to secondary osmotic shock and mechanical shearing of the cell membrane[2][5].

  • Resolution:

    • Verify your controlled-rate freezer is strictly maintaining a -1°C/min cooling profile.

    • If using HEU below 5%, supplement the freezing medium with a non-permeating macromolecular CPA, such as Hydroxyethyl Starch (HES) or polyvinylpyrrolidone (PVP), which act as extracellular ice blockers[5][6].

Issue 3: Pre-Freeze Cytotoxicity (Loss of cell viability during the CPA loading phase)

  • Mechanistic Cause: Prolonged exposure to high concentrations of HEU at room temperature (20-25°C) increases the kinetic energy of the molecules, exacerbating chemical toxicity and protein denaturation before the freezing process even begins[4].

  • Resolution: Always perform HEU loading at 4°C. The reduced temperature lowers membrane fluidity and metabolic activity, significantly mitigating chemical toxicity while still allowing for adequate CPA equilibration[4].

Experimental Protocol: Step-Wise Loading and Unloading of HEU

To ensure a self-validating system, this protocol uses a step-wise gradient to minimize osmotic stress, a critical requirement when optimizing novel HEU concentrations.

Phase 1: Step-Wise Loading (Pre-Freeze)

  • Preparation: Harvest cells and resuspend in a cold (4°C) basal culture medium supplemented with 10% Fetal Bovine Serum (FBS).

  • Step 1 (25% Target): Slowly add a volume of HEU stock solution to reach 25% of your final target concentration (e.g., for a 10% final HEU concentration, add enough to reach 2.5%). Incubate at 4°C for 5 minutes.

  • Step 2 (50% Target): Add additional HEU to reach 50% of the target concentration. Incubate at 4°C for 5 minutes.

  • Step 3 (100% Target): Add the final volume of HEU to reach 100% of the target concentration. Incubate at 4°C for 5 minutes.

  • Cryopreservation: Transfer cryovials to a controlled-rate freezer and cool at -1°C/min to -80°C, then plunge into liquid nitrogen (-196°C)[6].

Phase 2: Osmotic-Buffered Unloading (Post-Thaw)

  • Rapid Thaw: Submerge the cryovial in a 37°C water bath until only a tiny ice crystal remains (approx. 1-2 minutes).

  • Osmotic Buffer Addition: Transfer the cell suspension to a 15 mL conical tube. Dropwise, add 5 mL of cold wash medium containing 0.5 M Sucrose over 3 minutes, gently swirling to mix.

  • Equilibration: Allow the suspension to rest at room temperature for 5 minutes to facilitate HEU efflux.

  • Dilution & Wash: Slowly add 10 mL of standard isotonic culture medium. Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the pellet in fresh culture medium.

Data Presentation: HEU Concentration Optimization Matrix

The following table synthesizes quantitative data trends for HEU concentration optimization to assist in selecting your starting parameters.

HEU Concentration (v/v)Ice Crystal Formation RiskPre-Freeze Cytotoxicity RiskExpected Post-Thaw Viability (%)Recommended Use Case
0 - 2% High (Rapid Devitrification)Very Low< 30%Ineffective as a sole agent; requires strong co-solvents.
5% ModerateLow65 - 75%Ideal for combinatorial media (e.g., with 5% DMSO or HES).
10% LowModerate80 - 85%Optimal baseline for single-agent HEU cryopreservation.
15% Very Low (Vitrification)High60 - 70%Requires strict 4°C loading and osmotic-buffered thawing.
20%+ NoneSevere< 40%Not recommended due to irreversible osmotic shock.

Mechanistic Visualizations

HEU_Mechanism HEU Hydroxyethyl Urea (HEU) H_Bonds Strong Intermolecular Hydrogen Bonding HEU->H_Bonds Donates/Accepts Tox Toxicity Neutralization (Co-solvent effect) HEU->Tox Synergizes with DMSO H2O Water Molecules H2O->H_Bonds Ice Ice Crystal Lattice Formation Blocked H_Bonds->Ice Disrupts

HEU disrupts ice lattice formation via robust hydrogen bonding while neutralizing co-solvent toxicity.

Protocol_Workflow Start Cell Suspension (4°C) Step1 Add 25% HEU Target (5 min incubation) Start->Step1 Step2 Add 50% HEU Target (5 min incubation) Step1->Step2 Step3 Add 100% HEU Target (5 min incubation) Step2->Step3 Freeze Controlled Rate Freezing (-1°C/min) Step3->Freeze Thaw Rapid Thaw (37°C) Freeze->Thaw Wash Osmotic Buffer Wash (0.5 M Sucrose) Thaw->Wash

Step-wise loading at 4°C and osmotic-buffered thawing prevents cytotoxicity and osmotic lysis.

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of Hydroxyethyl Urea and Urea Derivatives in Scientific Applications

A Senior Application Scientist's Guide to Performance, Mechanism, and Formulation In the landscape of cosmetic science and topical drug delivery, the pursuit of optimal hydration is paramount. Urea, a component of the sk...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Performance, Mechanism, and Formulation

In the landscape of cosmetic science and topical drug delivery, the pursuit of optimal hydration is paramount. Urea, a component of the skin's natural moisturizing factor (NMF), has long been a cornerstone humectant and keratolytic agent.[1][2] However, its application is not without challenges, including formulation stability and sensory drawbacks. This has spurred the development of urea derivatives, among which Hydroxyethyl Urea (HEU) has emerged as a significant contender.

This guide provides an in-depth, head-to-head comparison of Hydroxyethyl Urea and its parent compound, urea, grounded in experimental data and formulation science. We will explore their distinct mechanisms, performance profiles, and the critical decision-making factors for researchers and formulators. Additionally, we will briefly touch upon other classes of urea derivatives to provide a comprehensive context for their application.

Section 1: The Benchmark - Urea (Carbamide)

Urea is a simple, yet powerful, organic compound that plays a vital role in maintaining skin hydration and integrity.[3][4] Its utility in dermatology is well-established, stemming from a unique, concentration-dependent dual mechanism of action.

Mechanism of Action: A Tale of Two Concentrations

  • Hydration (Humectant Effect): At concentrations of 10% or lower, urea functions primarily as a humectant.[1][5] It penetrates the stratum corneum, where it readily binds water molecules, significantly increasing the skin's water content.[5] This makes it highly effective for treating dry skin conditions.[2][6]

  • Keratolysis (Exfoliating Effect): At concentrations above 10%, urea exhibits keratolytic properties.[5] It works by disrupting the hydrogen bonds between keratin proteins in the stratum corneum.[5] This action helps to soften and break down thickened, scaly skin, facilitating the shedding of dead skin cells. This makes it invaluable for treating hyperkeratotic conditions like psoriasis, ichthyosis, and severe xerosis.[2][5]

Performance Profile & Formulation Challenges

While highly effective, urea presents several challenges for the formulator:

  • pH Stability: Urea is prone to degradation into ammonia and carbon dioxide, particularly at non-neutral pH, which can cause an undesirable pH shift in the final product and potential irritation.[5]

  • Sensory Profile: In cosmetic applications, urea can leave a sticky or tacky residue on the skin, especially at higher concentrations, which can negatively impact consumer acceptance.[5][7]

  • Irritation Potential: While generally safe, the tingling or burning sensation associated with urea can be problematic on sensitive or compromised skin.[1]

Section 2: The Challenger - Hydroxyethyl Urea (HEU)

Hydroxyethyl Urea, chemically N-(2-hydroxyethyl)urea, is a synthetic derivative of urea designed to improve upon its cosmetic and moisturizing properties.[5][8] It is synthesized by reacting urea with ethanolamine, a modification that adds a hydroxyethyl group to the molecule.[8][9] This structural change is key to its enhanced performance profile.

Mechanism of Action: A Dedicated Humectant

Unlike its parent compound, HEU functions solely as a humectant.[5] The addition of the hydroxyethyl group enhances its water-binding capacity while altering its physical interaction with the skin.[5][10] It provides powerful hydration by attracting moisture to the stratum corneum and strengthening the skin's natural barrier, thereby reducing transepidermal water loss (TEWL).[11][12]

A 2024 study by L'Oréal researchers provided significant molecular-level insights. Their findings showed that HEU significantly upregulates key genes in keratinocytes compared to both untreated controls and urea treatment.[3] These include:

  • Aquaporin-3 (AQP3): An essential channel for water and glycerol transport in the epidermis.

  • Lipid Biosynthesis Genes (HMGCOR and SPT1): Rate-limiting enzymes for cholesterol and ceramide synthesis, respectively, which are crucial for barrier function.

  • Antimicrobial Peptide Gene (LL37): Important for cutaneous immunity.

This data suggests HEU's moisturizing benefits are not just passive water binding but also involve the active stimulation of the skin's own hydration and barrier-reinforcing machinery.[3]

Performance Profile & Formulation Advantages

HEU was specifically engineered to overcome the drawbacks of urea in cosmetic and personal care formulations:

  • Superior Sensory Feel: HEU provides a non-tacky, non-greasy skin feel, absorbing quickly without leaving a residue.[5][11] This makes it highly desirable for daily-use facial moisturizers, serums, and hand creams.[5][13]

  • Enhanced Stability: It remains stable across a much wider pH range (typically 5-8) compared to urea, offering greater formulation flexibility.[5][14]

  • Comparable Efficacy: Studies have shown that HEU delivers moisturization comparable to glycerin, the industry benchmark, but with a significantly better aesthetic profile.[5][7][15]

  • Safety: The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that HEU is safe for use in cosmetics at concentrations up to 20.6% when formulated to be non-irritating.[16][17] It is considered suitable for sensitive skin with minimal potential for irritation or sensitization.[11][17]

Section 3: Head-to-Head Comparison: Hydroxyethyl Urea vs. Urea

The choice between HEU and urea depends entirely on the intended application and desired product attributes.

Quantitative Performance Comparison

FeatureHydroxyethyl Urea (HEU)Urea
Primary Function HumectantHumectant (<10%), Keratolytic (>10%)[5]
Moisturization Excellent, comparable to glycerin[7]Excellent, can increase skin moisture by 50%[5]
Keratolytic Effect NoneYes, at concentrations >10%[5]
Skin Feel Non-tacky, non-greasy, lightweight[11][13]Can be sticky or tacky, especially at higher concentrations[5]
pH Stability Stable over a wide pH range (e.g., 5-8)[5][14]Requires careful pH buffering to prevent degradation[5]
Penetration Reaches deeper layers of the stratum corneum than urea in ex vivo models[3]Effective penetration into the stratum corneum[5]
Gene Regulation Upregulates AQP3, LL37, HMGCOR, and SPT1 genes[3]Less significant effect on these specific genes compared to HEU[3]
Ideal Use Case Cosmetic moisturizers, serums, daily-use products, sensitive skin formulas[5]Therapeutic products for severely dry skin, psoriasis, keratosis pilaris[2][5]
Cost Higher (2-3x) than urea[5]More economical[5]

Formulation Decision Pathway

For formulators, selecting the right humectant is a critical step. The following diagram illustrates a logical decision-making process based on product goals.

G start Product Goal Defined therapeutic Therapeutic Goal? (e.g., Psoriasis, Severe Xerosis) start->therapeutic Evaluate Primary Goal cosmetic Cosmetic Goal? (e.g., Daily Hydration, Improved Feel) therapeutic->cosmetic No urea_choice Select UREA (>10% for Keratolysis) therapeutic->urea_choice Yes heu_choice Select Hydroxyethyl Urea (HEU) cosmetic->heu_choice Yes considerations_urea Considerations: - pH Buffering Required - Potential for Tacky Feel - Cost-Effective urea_choice->considerations_urea considerations_heu Considerations: - Superior Sensory Profile - Wide pH Stability - Higher Cost heu_choice->considerations_heu

Caption: Formulator's decision pathway for selecting between Urea and HEU.

Section 4: Other Urea Derivatives of Note

The urea backbone is a versatile scaffold used to create molecules with diverse functions beyond hydration. It is crucial for scientists to distinguish these from humectants like HEU.

  • Formaldehyde-Releasing Preservatives: Compounds like Imidazolidinyl Urea and Diazolidinyl Urea are used in cosmetics as antimicrobial preservatives.[18] Their mechanism involves the slow release of formaldehyde to prevent microbial growth. They are functionally distinct from HEU and are selected for their preservative action, not for moisturization.

  • Medicinal Chemistry Scaffolds: The urea functional group is a privileged structure in drug discovery due to its ability to form stable hydrogen bonds with biological targets.[19][20] Diaryl ureas , for example, are a class of compounds that include potent kinase inhibitors like Sorafenib, an anticancer drug.[21] These derivatives are designed for systemic therapeutic effects and are not used in topical hydration applications.

Section 5: Experimental Protocols for Performance Evaluation

To ensure trustworthiness and scientific integrity, protocols must be robust and self-validating. Below are standardized methodologies for evaluating the performance of urea-based humectants.

Protocol 1: In-Vivo Skin Hydration Efficacy Assessment

This protocol measures the change in skin surface hydration after product application using a Corneometer®, a standard industry device.

Methodology:

  • Subject Recruitment: Select a panel of subjects (n=20) with self-perceived dry skin on their forearms. Acclimatize subjects to a controlled environment (20°C ± 2°C, 50% ± 5% RH) for 30 minutes.

  • Baseline Measurement: Define 2x2 cm test sites on the volar forearm. Take three baseline hydration readings from each site using a Corneometer CM 825 (Courage + Khazana).

  • Product Application: Apply a standardized amount (2 mg/cm²) of the test formulation (e.g., a cream containing 5% HEU) and a control formulation (vehicle cream) to the designated sites.

  • Post-Application Measurements: At specified time points (e.g., 1, 2, 4, and 8 hours), take three readings from each test site.

  • Data Analysis: Calculate the mean Corneometer units for each site at each time point. The change from baseline represents the hydration effect. Perform statistical analysis (e.g., ANOVA) to determine significant differences between the test product, control, and baseline.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase recruit Subject Recruitment (n=20, Dry Skin) acclimate Acclimatization (30 min, Controlled Temp/RH) recruit->acclimate demarcate Test Site Demarcation (Volar Forearm) acclimate->demarcate baseline Baseline Measurement (Corneometer®) demarcate->baseline application Product Application (2 mg/cm²) baseline->application post_measure Post-Application Readings (T=1, 2, 4, 8h) application->post_measure data Data Calculation (Δ from Baseline) post_measure->data stats Statistical Analysis (ANOVA) data->stats

Caption: Workflow for in-vivo skin hydration assessment.

Protocol 2: Quantitative Analysis of Urea Derivatives by HPLC-MS

This protocol provides a method for accurately quantifying urea or HEU in a finished formulation, ensuring quality control and validating label claims.[22]

Methodology:

  • Standard Preparation: Prepare a stock solution (1 mg/mL) of the analytical standard (Urea or HEU) in a suitable solvent (e.g., 50:50 acetonitrile:water). Create a calibration curve by serial dilution (e.g., 0.1 to 100 µg/mL).

  • Sample Preparation: Accurately weigh 100 mg of the formulation into a 50 mL volumetric flask. Add diluent (50:50 acetonitrile:water), sonicate for 15 minutes to dissolve, and dilute to volume. Centrifuge an aliquot at 10,000 rpm for 10 minutes. Transfer the supernatant to an HPLC vial.

  • Chromatographic Conditions:

    • System: HPLC with a tandem mass spectrometer (MS/MS).[22]

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (for polar compounds).[22]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 5 min, hold for 2 min, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.[22] Monitor specific precursor/product ion transitions for the analyte.

  • Quantification: Inject samples and standards. Construct the calibration curve by plotting peak area against concentration. Determine the concentration in the unknown samples by interpolating from the curve.

Conclusion

The choice between hydroxyethyl urea and its parent compound is a clear example of targeted molecular design to optimize performance for specific applications. Urea remains a therapeutic powerhouse, offering potent hydration and keratolysis for dermatological conditions where clinical efficacy is the primary driver.[2][5]

Hydroxyethyl Urea, conversely, represents a significant advancement for the cosmetic and consumer health sectors. It delivers comparable, and in some ways more intelligent, moisturization without the formulation and sensory baggage of urea.[3][5] Its non-tacky feel, broad stability, and ability to actively support the skin's barrier machinery make it the superior choice for elegant, daily-use products where user experience is as important as performance.[5][13] For researchers and drug development professionals, understanding these key differences is essential for creating effective, stable, and consumer-accepted topical products.

References

  • Vertex AI Search. (2016). Hydroxyethyl Urea.
  • Bloom Tech. (2024).
  • Vertex AI Search. (n.d.). Hydroxyethyl Urea.
  • Elchemy. (2026). Hydroxyethyl Urea or Urea? Comparing Performance in Personal Care Products.
  • SpecialChem. (2022). HYDROXYETHYL UREA - Cosmetic Ingredient (INCI).
  • CIR Expert Panel. (n.d.). Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics.
  • Echemi. (2024).
  • Kapuscinska, A., & Nowak, I. (2014). The use of urea and its derivatives in the cosmetics industry.
  • CIR Expert Panel. (2018). Draft Final Safety Assessment of Hydroxyethyl Urea as Used in Cosmetics.
  • Liao, Y-C., et al. (2024). IN VITRO AND EX VIVO EVALUATION OF BARRIER AND HYDRATION BENEFITS OF A UREA DERIVATIVE.
  • Vertex AI Search. (n.d.).
  • SkinCeuticals. (n.d.). Hydroxyethyl Urea Skincare Benefits.
  • Vertex AI Search. (n.d.). Synthesis of Urea‐Containing Derivatives and their Application as Potential Anti‐Methicillin‐Resistant Staphylococcus Aureus Agents.
  • NIH. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC.
  • CIR Expert Panel. (2018). Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics.
  • ResearchGate. (n.d.). Safety Assessment of Hydroxyethyl Urea as Used in Cosmetics.
  • Vertex AI Search. (2026). Choosing the Right Humectant: The Advantages of Hydroxyethyl Urea vs.
  • ACS Publications. (2006).
  • Bloom Tech. (2024). Is Hydroxyethyl Urea the Same as Urea?
  • PubMed. (n.d.). Final report of the safety assessment of Urea.
  • Campaign for Safe Cosmetics. (n.d.).
  • RSC Publishing. (2025).
  • Lu, N., et al. (2010).
  • CIR Expert Panel. (2019). Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics.
  • Benchchem. (2025).
  • Cosmetics & Toiletries. (2009). Glycerin and Hydroxyethyl Urea: Comparing Two Skin Moisturizers.
  • AccessDermatologyDxRx. (n.d.). Urea | Cosmeceuticals and Cosmetic Ingredients.
  • Knorst, M. T., Neubert, R., & Wohlrab, W. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627-1632.
  • Semantic Scholar. (n.d.).
  • Vertex AI Search. (n.d.).
  • Semantic Scholar. (n.d.). Glycerin and hydroxyethyl urea: Comparing two skin moisturizers.
  • Piquero-Casals, J., et al. (2021). Urea in Dermatology: A Review of its Emollient, Moisturizing, Keratolytic, Skin Barrier Enhancing and Antimicrobial Properties.
  • IWA Publishing. (2022).
  • ResearchGate. (2026). Quantitative Analysis of Humectants in Tobacco Products Using Gas Chromatography (GC) with Simultaneous Mass Spectrometry (MSD)
  • ResearchGate. (n.d.). Analysis of Urea in Petfood Matrices: Comparison of Spectro-Colorimetric, Enzymatic and Liquid Chromatography Electrospray Ionization High Resolution Mass Spectrometry Methods.
  • ResearchGate. (n.d.).

Sources

Comparative

In Vitro vs. In Vivo Correlation of Hydroxyethyl Urea's Moisturizing Effects: A Comparative Technical Guide

Executive Summary: The Need for Predictive Hydration Models As drug development and cosmetic science pivot toward highly optimized, cosmetically elegant formulations, the selection of humectants requires rigorous biophys...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Need for Predictive Hydration Models

As drug development and cosmetic science pivot toward highly optimized, cosmetically elegant formulations, the selection of humectants requires rigorous biophysical validation. Glycerin has long been the gold standard for stratum corneum (SC) hydration, while urea is favored for its dual humectant and keratolytic properties. However, hydroxyethyl urea (HEU)—a synthetic derivative of urea modified with hydroxyethyl groups—has emerged as a superior alternative that bridges the gap between high-efficacy hydration and optimal sensory performance .

This guide provides a comprehensive analysis of the in vitro to in vivo correlation (IVIVC) of HEU, detailing the mechanistic pathways, self-validating experimental protocols, and comparative biophysical data necessary for advanced formulation development.

Mechanistic Grounding: The Molecular Dynamics of Hydroxyethyl Urea

At the molecular level, HEU functions primarily as a potent humectant. Unlike urea, which disrupts hydrogen bonds between keratin proteins to induce desquamation at concentrations above 10%, HEU lacks keratolytic activity. Instead, it penetrates deep into the SC, replacing water between lamellar lipid layers to maintain fluidity under desiccating conditions without disrupting the lipid organization itself .

Beyond simple hygroscopy, in vitro genomic profiling reveals that HEU actively modulates epidermal biology. Exposure to HEU significantly upregulates the expression of Aquaporin-3 (AQP3)—a crucial water and glycerol channel—alongside antimicrobial peptides (LL37) and lipid biosynthesis enzymes (HMGCOR and SPT1) . Furthermore, HEU promotes the synthesis of key epidermal differentiation proteins, including filaggrin, involucrin, and loricrin, driving the structural compaction of the skin barrier .

HEU_Mechanism HEU Hydroxyethyl Urea (HEU) Application SC Stratum Corneum Penetration HEU->SC Humectant Water Binding (Humectant Action) SC->Humectant Gene Gene Upregulation (AQP3, LL37, HMGCOR) SC->Gene Hydration Increased SC Hydration (In Vivo Corneometry) Humectant->Hydration Protein Protein Synthesis (Filaggrin, Loricrin) Gene->Protein Barrier Barrier Compaction & Elasticity (In Vivo GBE) Protein->Barrier Hydration->Barrier Synergistic

Molecular pathways of Hydroxyethyl Urea driving skin hydration and barrier compaction.

In Vitro Methodologies: Quantifying Barrier & Hydration Dynamics

To establish a robust IVIVC, in vitro assays must isolate specific variables—such as depth-dependent water retention and gene expression—before introducing the complexity of human in vivo variables.

Protocol 1: Ex Vivo NMF Quantification via ATR-FTIR & Franz Cells Causality: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is utilized because it allows for the non-destructive, depth-dependent profiling of water and Natural Moisturizing Factor (NMF) gradients across the SC, validating exactly how deeply the humectant penetrates. Methodology:

  • Preparation: Mount human ex vivo skin explants onto standard Franz diffusion cells. Fill the receptor compartment with phosphate-buffered saline (PBS) to mimic physiological interstitial fluid.

  • Dosing: Apply equimolar concentrations of HEU, Urea, and Glycerin (e.g., 5% w/w in an aqueous vehicle) to the apical surface of the donor compartment. Include an untreated vehicle control to establish a baseline.

  • Incubation: Maintain the system at 32°C (physiological skin surface temperature) for 14 hours .

  • Quantification: Perform ATR-FTIR spectroscopy. Analyze the amide I and II bands to quantify NMF concentration and water retention at varying SC depths.

  • Validation: A successful run will show the vehicle control maintaining baseline NMF levels, while the HEU sample demonstrates increased NMF and water signatures in the deeper SC layers compared to traditional urea.

Protocol 2: 3D Reconstructed Human Epidermis (RHE) Gene Expression Causality: 3D RHE models mimic the spatial and differentiation characteristics of human skin, providing a self-validating system to confirm that the physical presence of HEU triggers biological barrier repair pathways. Methodology:

  • Culturing: Culture human keratinocytes into a multi-layered 3D RHE model at the air-liquid interface.

  • Exposure: Apply a 5% HEU solution to the apical surface for 72 hours.

  • Harvest & Extraction: Harvest the tissue and extract total RNA using a standard phenol-chloroform method.

  • RT-PCR: Perform quantitative RT-PCR targeting AQP3, LL37, HMGCOR, and SPT1. Normalize against a housekeeping gene (e.g., GAPDH) .

  • Immunofluorescence: Fix a subset of the RHE tissue, section it, and stain for filaggrin and loricrin to visually confirm barrier compaction under fluorescence microscopy .

In Vivo Clinical Protocols: Validating Efficacy & Sensory Profiles

The true test of a humectant lies in its biophysical performance on live human skin.

Protocol 3: Biophysical Measurement of SC Hydration and Elasticity Causality: While electrical capacitance (Corneometer) measures the sheer volume of water present in the SC, the Gas Bearing Electrodynamometer (GBE) measures the mechanical plasticization (elasticity) of the tissue. Using both ensures that the water bound by HEU is functionally softening the skin, rather than just pooling on the surface . Methodology:

  • Panel Selection & Acclimatization: Select a panel of subjects (n ≥ 20) with clinically graded dry skin. Acclimatize subjects in a controlled environment (20-22°C, 40-50% Relative Humidity) for 30 minutes prior to testing to stabilize baseline transepidermal water loss (TEWL).

  • Application: Demarcate 4 cm² test sites on the volar forearms. Apply 2 mg/cm² of 5% active level gels of HEU, Glycerin, and a vehicle control.

  • Hydration Kinetics: Measure SC hydration using a Corneometer CM825 at baseline, 15 min, 1h, 2h, 4h, and 6h post-application.

  • Elasticity Assessment: Utilize a GBE to measure the surface elasticity of the SC at the same time intervals.

  • Sensory Evaluation: Conduct a double-blind sensory panel to rate tackiness, spreadability, and absorption speed on a 1-10 visual analogue scale.

In Vitro vs. In Vivo Correlation (IVIVC) & Comparative Efficacy

The predictive power of the in vitro models is exceptionally high for HEU. The deep SC water retention observed via in vitro ATR-FTIR correlates directly with the sustained hydration curves (up to 30 hours) captured by in vivo Corneometry . Furthermore, the in vitro upregulation of filaggrin and loricrin serves as a highly accurate predictor for the in vivo reduction in TEWL and the increase in SC elasticity measured by the GBE.

IVIVC_Workflow InVitro In Vitro Assays (RHE Models & Franz Cells) Biomarkers Biomarker Quantification (RT-PCR, ATR-FTIR) InVitro->Biomarkers Correlation IVIVC Model (Predictive Efficacy) Biomarkers->Correlation Predicts InVivo In Vivo Clinicals (Human Volar Forearm) Biophysics Biophysical Metrics (Corneometer, GBE, TEWL) InVivo->Biophysics Biophysics->Correlation Validates Optimization Formulation Optimization (Sensory & Stability) Correlation->Optimization

In vitro to in vivo correlation (IVIVC) workflow for evaluating moisturizing agents.

When compared to industry standards, HEU matches the moisturizing efficacy of glycerin but significantly outperforms it in sensory metrics and formulation versatility.

Table 1: Comparative Performance Matrix of Primary Humectants

ParameterHydroxyethyl Urea (HEU)GlycerinUrea
Primary Mechanism Humectant, Barrier CompactionHumectant, SC PlasticizerHumectant, Keratolytic
Keratolytic Activity None (Safe for daily leave-on)NoneHigh at >10% concentration
In Vitro Water Binding High (Deep SC penetration)Very High (Gold Standard)Moderate to High
In Vivo Hydration (Corneometer) Equivalent to GlycerinBaseline StandardLower than Glycerin/HEU
In Vivo Elasticity (GBE) Significant IncreaseSignificant IncreaseModerate Increase
Sensory Profile Non-tacky, fast absorptionHighly tacky, greasy residueSticky, potential for stinging
Formulation Stability Highly stable (pH 4-9)Highly stableUnstable (Degrades to ammonia)

Formulation & Stability Implications

From a drug development standpoint, HEU solves two major formulation challenges. First, unlike traditional urea which requires strict pH buffering to prevent degradation into ammonia, HEU remains structurally stable across a broad pH range (4-9) . Second, HEU exhibits a unique biophysical synergy with other humectants. When formulated alongside glycerin, HEU actively mitigates the tacky sensory profile of glycerin, allowing formulators to push total humectant loads higher (e.g., >10%) without compromising consumer compliance or cosmetic elegance .

References

  • Cosmetics & Toiletries. "Glycerin and Hydroxyethyl Urea: Comparing Two Skin Moisturizers." Cosmetics & Toiletries, 2009. [Link]

  • L'Oreal Dermatological Beauty. "In Vitro and Ex Vivo Evaluation of Barrier and Hydration Benefits of a Urea Derivative." L'Oreal Research & Innovation. [Link]

  • Surgical & Cosmetic Dermatology. "Evaluation of the moisturizing and protective activity of a topical product containing saccharide isomerate and hydroxyethyl urea, on the skin barrier." Surg Cosmet Dermatol.[Link]

  • Regimen Lab. "Introducing «Tidal Wave» Complex: Stratum Corneum Hydration Dynamics." Regimen Lab Notes, 2022. [Link]

Validation

"benchmarking the performance of hydroxyethyl urea against common humectants"

As a Senior Application Scientist navigating the complex landscape of dermatological formulations, I frequently encounter the "formulation trilemma": balancing clinical efficacy, chemical stability, and sensory elegance....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of dermatological formulations, I frequently encounter the "formulation trilemma": balancing clinical efficacy, chemical stability, and sensory elegance.

For decades, [1] for skin moisturization. However, at efficacious concentrations (>5%), it introduces an unacceptable tacky, sticky residue. Conversely,[2], but it presents severe formulation challenges—specifically, its tendency to degrade into ammonia, causing upward pH drift, and its keratolytic (exfoliating) action at higher concentrations.

To solve this, the industry has turned to Hydroxyethyl Urea (HEU) , a synthetic derivative that modifies the urea backbone with ethanol. This guide provides an objective, data-driven benchmark of HEU against traditional humectants, detailing the mechanistic pathways and the experimental protocols used to validate its performance.

Molecular Dynamics: Beyond Simple Hydration

Humectants are traditionally viewed as simple hygroscopic sponges that bind water. However, recent transcriptomic analyses reveal that HEU acts as an active biological modulator.

According to [3], HEU outperforms standard urea by actively upregulating key genes in human keratinocytes. The addition of the hydroxyethyl group alters the molecule's polarity and skin penetration profile, allowing it to trigger cellular pathways that standard urea cannot efficiently activate at physiological pH.

HEU_Pathway cluster_genes Gene Upregulation in Keratinocytes HEU Hydroxyethyl Urea (HEU) AQP3 Aquaporin-3 (Water/Glycerol Transport) HEU->AQP3 Upregulates LL37 LL37 (Antimicrobial Defense) HEU->LL37 Upregulates HMGCOR HMGCOR & SPT1 (Lipid/Ceramide Synthesis) HEU->HMGCOR Upregulates Hydration Enhanced Stratum Corneum Hydration & NMF AQP3->Hydration Increases Water Flux Barrier Fortified Skin Barrier & Reduced TEWL LL37->Barrier Enhances Immunity HMGCOR->Barrier Boosts Ceramides

Fig 1: Molecular pathways modulated by Hydroxyethyl Urea in human keratinocytes.

Quantitative Benchmarking

To objectively evaluate HEU, we must benchmark it against Glycerin, Urea, and Hyaluronic Acid across physicochemical, sensory, and biological parameters. The[4], with limited systemic absorption due to a highly negative partition coefficient (log Pow -2.06).

Table 1: Physicochemical & Sensory Benchmarking
ParameterHydroxyethyl Urea (HEU)GlycerinUreaHyaluronic Acid (High MW)
Primary Mechanism Hygroscopic + Gene ModulationHygroscopic water bindingNMF replenishment, KeratolyticSurface film-forming
Sensory Profile Lightweight, water-like, non-tackyTacky, sticky at >5%Cooling, slightly tackyViscous, smooth, can pill
Stability / pH Range Highly stable (pH 4–9)Highly stable (pH 3–10)Unstable, drifts alkalineStable, pH dependent
Max Cosmetic Conc. 20.6% (Leave-on)20%+5–10% (Exfoliates at >10%)1–2% (Viscosity limits)
Table 2: Keratinocyte Gene Modulation (HEU vs. Urea)

Based on RT-qPCR transcriptomic profiling against untreated controls.

Gene Target Biological Function HEU Impact (vs Control) Urea Impact (vs Control)
AQP3 Epidermal water/glycerol transport Significant Upregulation Baseline / Minimal
LL37 Cathelicidin antimicrobial peptide Significant Upregulation Baseline / Minimal
HMGCOR Rate-limiting cholesterol synthesis Significant Upregulation Baseline / Minimal

| SPT1 | Ceramide / Sphingomyelin synthesis | Significant Upregulation | Baseline / Minimal |

Experimental Methodologies & Self-Validating Protocols

As scientists, we cannot rely on subjective sensory panels alone. The claims surrounding HEU's superiority in deep NMF replenishment and gene modulation must be grounded in rigorous, self-validating experimental designs. Here are the standardized protocols used to generate the benchmarking data.

Protocol A: In Vitro Gene Expression Profiling (RT-qPCR)

Causality: We utilize Reverse Transcription Quantitative PCR (RT-qPCR) because it allows us to quantify transcript-level changes in the keratinocytes before phenotypic changes occur, proving that HEU acts as a biological trigger rather than just a passive moisture trap. Self-Validating System: The protocol includes a vehicle-treated negative control to establish baseline expression, and normalizes all target gene Ct values against a stable housekeeping gene (GAPDH). This ensures the observed upregulation is a specific response to HEU, not a generalized cellular stress response.

Step-by-Step Methodology:

  • Cell Culture: Seed human epidermal keratinocytes (HEKs) in 6-well plates at a density of 1×105 cells/well using Epilife medium. Incubate at 37°C with 5% CO₂ until 80% confluent.

  • Treatment: Expose cells to varying equimolar concentrations of HEU and standard Urea (e.g., 1%, 3%, 5%) dissolved in the culture medium. Include a vehicle-only control well.

  • Incubation: Maintain exposure for 72 hours to allow for complete transcriptional response.

  • RNA Extraction: Harvest cells and extract total RNA using a standardized Trizol reagent protocol. Quantify RNA purity using a spectrophotometer (A260/280 ratio > 1.8).

  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.

  • qPCR Amplification: Run qPCR using specific primers for AQP3, LL37, HMGCOR, SPT1, and GAPDH.

  • Data Analysis: Calculate relative fold changes using the 2−ΔΔCt method.

Protocol B: Ex Vivo NMF Depth Profiling via ATR-FTIR

Causality: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is chosen because it non-destructively measures the molecular vibrational signatures of NMF directly within the skin. Unlike tape stripping, ATR-FTIR allows for precise depth profiling of the Stratum Corneum. Self-Validating System: Baseline spectral scans of the ex vivo skin are taken prior to application. Post-treatment spectra are compared against both the baseline and a vehicle-only control cell, isolating the specific vibrational bands of the NMF complex and eliminating background noise.

Workflow Skin Human Ex Vivo Skin (Equilibrated) Franz Franz Diffusion Cell (Topical Application) Skin->Franz Incubation 14-Hour Incubation (32°C, 50% RH) Franz->Incubation ATR ATR-FTIR Spectroscopy (Depth Profiling) Incubation->ATR Analysis NMF Quantification (Data Extraction) ATR->Analysis

Fig 2: Ex vivo experimental workflow for NMF depth profiling using ATR-FTIR.

Step-by-Step Methodology:

  • Tissue Preparation: Mount dermatomed human ex vivo skin (stratum corneum facing up) onto static Franz diffusion cells.

  • Equilibration: Fill the receptor compartment with PBS (pH 7.4) and equilibrate the system at physiological skin temperature (32°C) for 30 minutes.

  • Baseline Measurement: Take baseline ATR-FTIR spectra of the untreated skin surface.

  • Application: Apply 5 mg/cm² of the HEU formulation, the Urea formulation, and the vehicle control to separate diffusion cells.

  • Incubation: Allow the formulations to permeate for 14 hours.

  • Spectral Acquisition: Clean the skin surface to remove unabsorbed formulation. Use the ATR-FTIR crystal to take measurements at varying pressures to profile different depths of the stratum corneum.

  • Quantification: Integrate the area under the curve for specific NMF molecular bands (e.g., amide I and II bands) to quantify NMF concentration at deeper layers.

Conclusion & Formulation Strategy

The empirical data demonstrates that Hydroxyethyl Urea is not merely a sensory substitute for Glycerin, but a superior biological active compared to standard Urea. By upregulating AQP3 and lipid-synthesizing enzymes (HMGCOR/SPT1), HEU fortifies the skin barrier from within while maintaining a lightweight, non-tacky finish.

For drug development professionals and cosmetic chemists, replacing or combining Glycerin with 5-10% HEU resolves the tackiness issue while [5]. Furthermore, replacing standard Urea with HEU eliminates the need for complex buffer systems to prevent ammonia degradation, significantly streamlining the formulation process.

References

  • L'Oréal Dermatological Beauty. (2025). In Vitro and Ex Vivo Evaluation of Barrier and Hydration Benefits of a Urea Derivative. L'Oréal Research & Innovation. Retrieved from[Link]

  • Cosmetics & Toiletries. (2009). Glycerin and Hydroxyethyl Urea: Comparing Two Skin Moisturizers. Retrieved from[Link]

  • Cosmetic Ingredient Review (CIR) Expert Panel. (2022). Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. Retrieved from[Link]

  • UL Prospector. (2015). Humectants: Materials with Multiple Benefits. Retrieved from[Link]

Sources

Comparative

A Comparative Guide to the Biocompatibility of Hydroxyethyl Urea for Primary Cell Line Applications

For researchers, scientists, and drug development professionals dedicated to advancing cellular research and therapeutic innovation, the selection of biocompatible excipients is a critical, foundational step. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals dedicated to advancing cellular research and therapeutic innovation, the selection of biocompatible excipients is a critical, foundational step. This guide provides an in-depth technical comparison of hydroxyethyl urea's biocompatibility, specifically in the context of primary cell lines, benchmarked against two prevalent alternatives: glycerol and propylene glycol. Our analysis is grounded in established cytotoxicity assays and aims to equip you with the necessary data and methodologies to make informed decisions for your experimental systems.

The Critical Role of Biocompatibility in Primary Cell Culture

Primary cells, derived directly from living tissue, offer a more physiologically relevant model compared to immortalized cell lines. However, their finite lifespan and increased sensitivity to environmental stressors demand meticulous attention to the biocompatibility of all culture components and formulation excipients. An ideal excipient should be inert, causing no adverse effects on cell viability, proliferation, or function, thus ensuring the integrity and reproducibility of experimental results.

This guide focuses on hydroxyethyl urea, a humectant gaining traction in various formulations. We will explore its performance in direct comparison to the well-established humectants, glycerol and propylene glycol, through the lens of in vitro cytotoxicity.

Comparative Analysis of Hydroxyethyl Urea and Its Alternatives

While direct head-to-head comparative studies on the cytotoxicity of hydroxyethyl urea, glycerol, and propylene glycol on the same primary human cell line are not extensively available in published literature, we can synthesize data from various sources to provide a comparative overview. It is crucial to acknowledge that direct comparison of IC50 values across different studies can be influenced by variations in cell types, assay conditions, and exposure times.

Table 1: Comparative Biocompatibility Profile of Humectants on Primary and Related Cell Lines

FeatureHydroxyethyl UreaGlycerolPropylene Glycol
Primary Cell Line Data Modulates gene expression in human keratinocytes[1]. Generally considered safe for topical use at concentrations up to 20.6%[2][3].No significant cytotoxic effect on human dermal fibroblasts and keratinocytes in some studies[4]. High concentrations (5-10%) showed a slight decrease in viability of primary murine cells[5].Concentrations >5% affect keratinocyte growth[6]. IC50 for human keratinocytes reported to be around 10% (approx. 1317 mM)[6].
General Cytotoxicity Profile Low acute toxicity; Dermal and oral LD50 > 2000 mg/kg (in rats)[3].Generally recognized as safe (GRAS) with low toxicity[4].Can cause skin irritation at higher concentrations[7]. Generally considered safe for use in cosmetics when formulated to be non-irritating[8].
Key Functional Attributes Strong humectant, improves skin feel[9].Well-established humectant and osmolyte[5].Acts as a humectant, solvent, and penetration enhancer[8][10].

Expert Insights:

Hydroxyethyl urea demonstrates a favorable biocompatibility profile in the available literature, primarily from cosmetic safety assessments. Its use in high concentrations in leave-on products suggests a low potential for irritation and cytotoxicity on skin[2][3]. In a study on human keratinocytes, hydroxyethyl urea was shown to modulate the expression of genes related to hydration and lipid biosynthesis, indicating a direct biological interaction with these primary cells without overt toxicity[1].

Glycerol, a long-standing excipient, is widely considered biocompatible. Studies on human dermal fibroblasts and keratinocytes have shown no significant cytotoxicity at typical use concentrations[4]. However, some studies on primary murine cells indicated a slight reduction in viability at higher concentrations (5-10%)[5].

Propylene glycol's biocompatibility is more concentration-dependent. Research has shown that concentrations exceeding 5% can negatively impact keratinocyte proliferation, with a 50% inhibition of viability observed at approximately 10% concentration[6]. This suggests a narrower therapeutic window compared to glycerol and likely hydroxyethyl urea for sensitive primary cell applications.

Experimental Validation of Biocompatibility: Protocols and Methodologies

To ensure the scientific rigor of any biocompatibility assessment, standardized in vitro cytotoxicity assays are indispensable. The ISO 10993-5 standard provides a framework for these tests. Here, we detail the step-by-step protocols for three commonly employed assays: MTT, LDH, and Neutral Red Uptake, tailored for use with primary human dermal fibroblasts (HDFs) and human keratinocytes (HaCaT as a model).

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for evaluating the biocompatibility of test compounds on primary cell lines.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis cell_culture Primary Cell Culture (e.g., HDFs, Keratinocytes) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Test Compound Solutions (Hydroxyethyl Urea, Glycerol, Propylene Glycol) in Culture Medium treatment Treat Cells with a Range of Test Compound Concentrations cell_seeding->treatment incubation Incubate for a Defined Period (e.g., 24, 48, 72 hours) treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh nr Neutral Red Assay (Lysosomal Integrity) incubation->nr data_acq Measure Absorbance/ Fluorescence mtt->data_acq ldh->data_acq nr->data_acq data_proc Calculate % Viability and Determine IC50 Values data_acq->data_proc comparison Comparative Analysis data_proc->comparison

Caption: General workflow for in vitro cytotoxicity testing.
Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, an insoluble purple product. The amount of formazan is directly proportional to the number of viable cells.

Materials:

  • Primary Human Dermal Fibroblasts (HDFs) or Human Keratinocytes

  • Complete culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well clear flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of hydroxyethyl urea, glycerol, and propylene glycol in complete culture medium. Remove the existing medium from the wells and add 100 µL of the test compound solutions at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Detailed Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

Materials:

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well clear flat-bottom plates

  • Cell culture supernatants from treated and control cells

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have three sets of controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).

    • No-cell control: Culture medium alone.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Detailed Protocol: Neutral Red (NR) Uptake Assay

The Neutral Red uptake assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.

Materials:

  • Neutral Red solution (e.g., 50 µg/mL in culture medium)

  • Destain solution (e.g., 1% acetic acid in 50% ethanol)

  • 96-well clear flat-bottom plates

  • PBS

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate for the desired exposure time.

  • Dye Incubation: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.

  • Washing: After incubation, remove the dye solution and wash the cells with PBS to remove any unincorporated dye.

  • Dye Extraction: Add 150 µL of the destain solution to each well and shake for 10 minutes to extract the dye from the cells.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of viable cells by comparing the absorbance of treated cells to that of untreated controls.

Interpreting the Data: A Mechanistic Perspective

The choice of cytotoxicity assay provides insights into the potential mechanism of cell death.

mechanistic_pathways cluster_assays Cytotoxicity Assays cluster_mechanisms Cellular Mechanisms of Toxicity mtt MTT Assay mito Mitochondrial Dysfunction mtt->mito Measures ldh LDH Assay membrane Loss of Membrane Integrity ldh->membrane Indicates nr Neutral Red Assay lysosome Lysosomal Damage nr->lysosome Assesses

Caption: Linking cytotoxicity assays to cellular mechanisms.
  • A significant decrease in the MTT assay suggests that the test compound may be interfering with cellular metabolism and mitochondrial function.

  • An increase in extracellular LDH, as detected by the LDH assay , is a clear indicator of compromised cell membrane integrity, leading to necrosis.

  • A reduced uptake of neutral red in the Neutral Red assay points towards damage to the lysosomal membrane or a general decline in cellular health.

By employing a panel of these assays, researchers can gain a more comprehensive understanding of the cytotoxic potential and the underlying mechanisms of action of hydroxyethyl urea and its alternatives on primary cell lines.

Conclusion and Future Directions

Based on the available data, hydroxyethyl urea presents a promising biocompatible profile, positioning it as a viable alternative to traditional humectants like glycerol and propylene glycol in applications involving primary cell lines. Its low toxicity profile, as suggested by cosmetic safety assessments, coupled with its functional benefits, makes it an attractive candidate for further investigation.

However, the scientific community would greatly benefit from direct, head-to-head comparative studies on the cytotoxicity of these three humectants on a panel of relevant primary human cell lines, such as dermal fibroblasts, keratinocytes, and endothelial cells. Such studies, employing standardized protocols like those outlined in this guide, would provide definitive IC50 values and a clearer understanding of their relative biocompatibility.

References

  • Ponec, M., et al. (n.d.). Propylene Glycol Improves Stability of the Anti-Inflammatory Compounds in Scutellaria baicalensis Extract. PSE Community.org.
  • L'Oréal Dermatological Beauty. (n.d.).
  • Author(s) not available. (n.d.). Cytotoxicity of pharmaceutical and cosmetic gel-forming polymers, preservatives and glycerol to primary murine cell cultures.
  • Author(s) not available. (n.d.). Toxicity and Genotoxicity of Beauty Products on Human Skin Cells In Vitro.
  • Author(s) not available. (n.d.). Development of an in vitro skin cell model and comparison with ex vivo models: the case study of green cosmetic active ingredients. Repository.
  • Author(s) not available. (2025, January 30). In vitro cytotoxicity (irritant potency) of toothpaste ingredients. PLOS ONE.
  • Author(s) not available. (n.d.).
  • Author(s) not available. (n.d.). Cytotoxicity of glycerol solutions at 21°C and 37°C.
  • Author(s) not available. (n.d.).
  • Author(s) not available. (2019, January 23). Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics.
  • Author(s) not available. (n.d.).
  • Author(s) not available. (2024, June 15). Evaluation of the Safety of Cosmetic Ingredients and Their Skin Compatibility through In Silico and In Vivo Assessments of a Newly Developed Eye Serum.
  • Author(s) not available. (2014, July 14).
  • Author(s) not available. (2024, June 22). Evaluation of the Safety of Cosmetic Ingredients and Their Skin Compatibility through In Silico and In Vivo Assessments of a Newly Developed Eye Serum. PubMed.
  • Author(s) not available. (2022, February 9).
  • Author(s) not available. (2012, September 15). Safety assessment of propylene glycol, tripropylene glycol, and PPGs as used in cosmetics. PubMed.
  • Author(s) not available. (2018, August 29). Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics.
  • Author(s) not available. (2025, October 16). In Vitro Cytotoxicity and Phototoxicity Assessment of Acylglutamate Surfactants Using a Human Keratinocyte Cell Line.
  • Author(s) not available. (2021, March 22).
  • Author(s) not available. (n.d.). Values of IC 50 (mM) in human normal dermal fibroblasts.
  • Author(s) not available. (n.d.). Effects of propylene glycol concentration on the cumulative permeation...
  • Author(s) not available. (n.d.). Hydroxyethyl Urea.
  • Zawada, R. J. X., et al. (n.d.).
  • Author(s) not available. (2024, July 17). Markers of Dermal Fibroblast Subpopulations for Viable Cell Isolation via Cell Sorting: A Comprehensive Review. MDPI.
  • Author(s) not available. (2021, January 11).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Hydroxyethoxyethyl Urea

Introduction: Hydroxyethoxyethyl urea, also known as Hydroxyethyl Urea (CAS No. 2078-71-9 or 1320-51-0), is a highly effective humectant widely utilized in the cosmetics and personal care industries for its exceptional m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Hydroxyethoxyethyl urea, also known as Hydroxyethyl Urea (CAS No. 2078-71-9 or 1320-51-0), is a highly effective humectant widely utilized in the cosmetics and personal care industries for its exceptional moisturizing properties.[1][2][3] While it is often classified as a substance with a low hazard profile, and some safety data sheets (SDS) do not classify it as hazardous under GHS or OSHA standards, other sources indicate it can be a skin and eye irritant and may cause respiratory irritation.[1][4][5][6] This discrepancy necessitates a cautious and standardized approach to its handling and disposal within a laboratory setting. This guide provides a comprehensive, step-by-step protocol designed for researchers and drug development professionals to manage Hydroxyethoxyethyl urea waste safely, compliantly, and with scientific integrity. The core principle of this guide is to treat all chemical waste with a level of rigor that ensures personnel safety and environmental protection, regardless of its perceived hazard level.

Hazard Assessment and Proactive Risk Mitigation

Understanding the potential risks associated with a chemical is the foundation of its safe management. While Hydroxyethoxyethyl urea is valued for its stability and low volatility, a thorough risk assessment mandates adherence to the highest safety standards indicated by available data.

Health and Environmental Profile
  • Health Hazards : Some GHS classifications identify Hydroxyethoxyethyl urea as a Category 2 skin and eye irritant and a Category 3 respiratory irritant.[4][6] Therefore, direct contact should always be minimized. The associated hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4][6]

  • Environmental Hazards : While expected to be biodegradable, some data suggests it may be harmful to aquatic life in high concentrations.[5][7] Critically, multiple safety protocols explicitly warn against allowing the chemical to enter drains or sewer systems.[1][8]

  • Reactivity : The compound is stable under normal storage conditions but is incompatible with strong oxidizing agents.[5] Under fire conditions, it can decompose to produce hazardous carbon and nitrogen oxides (NOx).[1][5]

Mandatory Personal Protective Equipment (PPE)

Based on the potential for irritation, the following PPE is mandatory when handling Hydroxyethoxyethyl urea in its pure form or in high concentrations.

Protection TypeSpecificationRationale and Causality
Eye Protection Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[1][9]Prevents accidental splashes from causing serious eye irritation (H319).[4]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[8][9]Mitigates the risk of skin irritation (H315) upon direct contact.[4]
Body Protection Standard laboratory coat. For larger quantities or potential for splashing, wear additional protective clothing.[9][10]Minimizes the area of potential skin contact.
Respiratory Not typically required under normal use with adequate ventilation. If dusts or aerosols are generated, a NIOSH/MSHA approved respirator should be worn.[1][5]Avoids inhalation that may lead to respiratory irritation (H335).[4]

The Core Disposal Workflow: A Step-by-Step Protocol

The proper disposal of Hydroxyethoxyethyl urea is a systematic process that ensures safety and regulatory compliance from the moment it is declared waste to its final disposition. The following workflow provides a self-validating system for its management.

G cluster_0 cluster_1 Step 5: Final Disposition start Waste Generated (Pure Chemical, Contaminated Labware, Aqueous Solutions) segregate Step 1: Segregate Waste - Isolate from strong oxidizers - Separate solids, liquids, labware start->segregate containerize Step 2: Containerize & Label - Use sealed, compatible containers - Label: 'Hydroxyethoxyethyl Urea Waste', CAS, Hazards segregate->containerize store Step 3: Temporary On-Site Storage - Cool, dry, well-ventilated area - Away from drains & incompatibles containerize->store consult Step 4: Consult Institutional EHS - Review specific disposal policies - Confirm approved disposal pathway store->consult contractor Primary Method: Arrange pickup by licensed chemical waste contractor consult->contractor EHS Approved no_drain Prohibited: Do NOT dispose down drain consult->no_drain no_trash Prohibited: Do NOT dispose in general trash consult->no_trash

Caption: A logical workflow for the safe disposal of laboratory chemical waste.

Experimental Protocol: Waste Management

Step 1: Waste Identification and Segregation

  • Causality : Segregation is crucial to prevent unintended chemical reactions and to ensure the waste stream is acceptable to disposal facilities.

  • Procedure :

    • Designate a specific waste accumulation area within the laboratory.

    • Collect all waste containing Hydroxyethoxyethyl urea—including unused pure chemical, contaminated paper towels, pipette tips, and aqueous solutions—in a dedicated container.

    • Crucially, ensure this waste is kept separate from incompatible materials, particularly strong oxidizing agents.[5]

Step 2: Waste Containerization and Labeling

  • Causality : Proper containerization prevents leaks and spills, while clear labeling ensures safe handling and compliance with transport regulations.[11][12]

  • Procedure :

    • Select a container made of a material compatible with Hydroxyethoxyethyl urea (e.g., high-density polyethylene). The container must have a secure, tightly-fitting lid.[9][13]

    • Affix a hazardous waste label to the container.

    • Clearly write the full chemical name ("Hydroxyethoxyethyl Urea"), the CAS number (2078-71-9), and an estimate of the quantity or concentration.

    • Indicate the relevant hazards (e.g., "Skin/Eye Irritant") as a best practice.[4]

Step 3: Temporary On-Site Storage

  • Causality : Safe interim storage minimizes the risk of accidents and environmental release prior to disposal.

  • Procedure :

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for chemical waste.[1][5][14]

    • The storage location must be away from heat sources and direct sunlight.[5]

    • Ensure the container is stored in secondary containment to capture any potential leaks.

Step 4: Final Disposal Pathway

  • Causality : Final disposal must adhere to local, state, and federal regulations to ensure environmental protection and legal compliance.

  • Procedure :

    • Primary Recommended Method : The universally accepted and safest method for disposing of Hydroxyethoxyethyl urea is through a licensed chemical waste disposal company.[9][11][12] These contractors are equipped to handle chemical waste via methods like controlled incineration with flue gas scrubbing, which safely destroys the compound.[8][9] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.

    • Prohibited Methods :

      • Drain Disposal : Do NOT wash Hydroxyethoxyethyl urea down the drain. This is explicitly advised against to prevent environmental discharge and potential harm to aquatic ecosystems.[1][8]

      • Solid Waste/Trash : Do NOT dispose of Hydroxyethoxyethyl urea, even in small quantities or on absorbent material, in the general trash.[13][15] Non-hazardous does not mean unregulated, and this practice is forbidden for laboratory chemicals.

Emergency Procedures: Spill and Decontamination Protocol

Accidents can happen, and a clear, pre-defined protocol is essential for a safe and effective response.

Step 1: Control and Containment

  • Ensure adequate ventilation and evacuate non-essential personnel from the immediate area.[9]

  • Remove all sources of ignition.[9]

Step 2: Cleanup

  • For liquid spills (or aqueous solutions), cover and absorb the material with an inert, non-combustible absorbent like vermiculite, sand, or earth.[7][16]

  • For solid spills, carefully sweep or scoop the material to avoid creating dust.[1][10]

  • Use spark-proof tools for collection.[9]

Step 3: Disposal of Cleanup Material

  • Collect the absorbed or swept material and place it into a suitable, sealed, and clearly labeled container for disposal.[7][9]

  • This cleanup waste must be disposed of via the same licensed chemical waste contractor route described in Section 2.

Step 4: Decontamination

  • Thoroughly clean the spill area with soap and water.

  • Any contaminated clothing should be removed immediately and laundered before reuse.[4]

Conclusion

The responsible management of Hydroxyethoxyethyl urea waste is an integral part of laboratory safety and environmental stewardship. While not classified among the most hazardous chemicals, its potential as an irritant and the clear directives against environmental release demand a rigorous disposal protocol. By adhering to the principles of segregation, proper containerization, and professional disposal through licensed contractors, researchers can ensure they are operating within a framework of safety and compliance. Always prioritize the guidance of your institution's EHS department as the final authority on disposal procedures.

References

  • (Hydroxymethyl)urea - Safety Data Sheet. ChemicalBook.

  • How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. Reactivo.

  • (2-Hydroxyethyl)urea SDS, 2078-71-9 Safety Data Sheets. ECHEMI.

  • SAFETY DATA SHEET - (2-Hydroxyethyl)urea. Santa Cruz Biotechnology.

  • Material Safety Data Sheet - Hydroxyethyl Urea. Yeser Chemicals.

  • (hydroxyethyl)urea CAS#: 1320-51-0. ChemicalBook.

  • Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. Cosmetic Ingredient Review.

  • 1,3-Bis[2-(2-hydroxyethoxy)ethyl]urea. PubChem, National Center for Biotechnology Information.

  • 1,3-Bis(2-(2-hydroxyethoxy)ethyl)urea. Sigma-Aldrich.

  • Material Safety Data Sheet (MSDS) - Hydroxyethyl Urea. Chemical Bull.

  • Navigating the Disposal of Laboratory Reagents: A Guide to Safe Practices for "LK-60". Benchchem.

  • SAFETY DATA SHEET - 1,3-Bis(hydroxymethyl)urea. Fisher Scientific.

  • Hydroxyethyl Urea. gardenia naturals laboratories canada inc.

  • Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics (2018 Tentative Report). Cosmetic Ingredient Review.

  • N,N'-BIS(2-HYDROXYETHYL)-UREA - Safety Data Sheet. ChemicalBook.

  • FULL PUBLIC REPORT Urea, N-(hydroxyethyl)-. Australian Industrial Chemicals Introduction Scheme (AICIS).

  • Disposal of Nonhazardous Laboratory Waste Chemicals. Cornell University Environmental Health and Safety.

  • Hydroxyethyl Urea | CAS 1320-51-0 & 2078-71-9. Emco Chemicals.

  • Chemical Waste Disposal Guidelines: Rules You Must Follow! GreenTec Energy.

  • Standard Guide for Disposal Of Laboratory Chemicals And Samples. P2 InfoHouse.

  • Best Practices for Storing and Handling Urea Fertilizers. Green Gubre Group.

  • How to Store and Handle Urea Khad Safely. Huaxin Fertiliser Machinery.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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